molecular formula C8H5F3N2S B1301047 2-Amino-6-(trifluoromethyl)benzothiazole CAS No. 777-12-8

2-Amino-6-(trifluoromethyl)benzothiazole

Cat. No.: B1301047
CAS No.: 777-12-8
M. Wt: 218.2 g/mol
InChI Key: WEDYEBJLWMPPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(trifluoromethyl)benzothiazole is a useful research compound. Its molecular formula is C8H5F3N2S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYEBJLWMPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371044
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-12-8
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis pathways for 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary , a key intermediate in the preparation of various pharmacologically active compounds. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Visual diagrams of the synthesis pathways are included to facilitate understanding.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows two well-established routes, both commencing from commercially available starting materials. These pathways are:

  • Direct Thiocyanation of 4-(Trifluoromethyl)aniline: This is the most common and direct method, involving the reaction of 4-(trifluoromethyl)aniline with a thiocyanate salt and a halogen, typically bromine, in an acidic solvent.

  • Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea: This two-step approach involves the initial formation of an arylthiourea intermediate, which is subsequently cyclized to yield the target benzothiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways.

ParameterPathway 1: Direct ThiocyanationPathway 2: Arylthiourea Cyclization
Starting Material 4-(Trifluoromethyl)anilineN-(4-(Trifluoromethyl)phenyl)thiourea
Key Reagents KSCN or NH4SCN, Br2, Acetic AcidOxidizing Agent (e.g., SO2Cl2)
Typical Yield 70-85%80-90% (for the cyclization step)
Reaction Time 4-12 hours2-6 hours (for the cyclization step)
Melting Point (°C) 120-124 °C120-124 °C
Molecular Weight 218.20 g/mol [1]218.20 g/mol [1]

Experimental Protocols

Pathway 1: Direct Thiocyanation of 4-(Trifluoromethyl)aniline

This one-pot synthesis is a widely employed method for the preparation of 2-aminobenzothiazoles.

Experimental Protocol:

  • To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at a temperature maintained below 30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 8-12 hours.

  • The resulting precipitate is filtered, washed with water, and then neutralized with a base such as ammonium hydroxide.

  • The crude product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol/water, affords pure this compound.

Pathway 2: Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea

This pathway involves the preparation of the thiourea intermediate followed by its oxidative cyclization.

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)thiourea

  • A mixture of 4-(trifluoromethyl)aniline (1.0 eq) and sodium thiocyanate (1.2 eq) in a suitable solvent like chlorobenzene is heated.

  • Concentrated sulfuric acid (0.55 eq) is added dropwise, and the mixture is heated at 100°C for 3 hours.[2]

  • After cooling, the solvent is removed, and the residue is treated with water to dissolve inorganic salts.

  • The insoluble N-(4-(trifluoromethyl)phenyl)thiourea is collected by filtration, washed with water, and dried.

Step 2: Oxidative Cyclization to this compound

  • The N-(4-(trifluoromethyl)phenyl)thiourea (1.0 eq) is suspended in a solvent like chlorobenzene.

  • Sulfuryl chloride (1.34 eq) is added dropwise, keeping the temperature below 50°C.[2]

  • The reaction mixture is maintained at 50°C for 2 hours.[2]

  • The solvent is removed, and the residue is dissolved in hot water.

  • The solution is made alkaline with concentrated ammonium hydroxide to precipitate the product.[2]

  • The product is filtered, washed with water, and purified by recrystallization.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

G cluster_caption Pathway 1: Direct Thiocyanation A 4-(Trifluoromethyl)aniline D This compound A->D Acetic Acid, RT B Potassium Thiocyanate (KSCN) B->D Acetic Acid, RT C Bromine (Br2) C->D Acetic Acid, RT caption1 Direct one-pot synthesis of the target compound.

Caption: Pathway 1: Direct Thiocyanation of 4-(Trifluoromethyl)aniline.

G cluster_caption Pathway 2: Via Arylthiourea Intermediate A 4-(Trifluoromethyl)aniline C N-(4-(Trifluoromethyl)phenyl)thiourea A->C H2SO4, 100°C B Sodium Thiocyanate (NaSCN) B->C E This compound C->E D Sulfuryl Chloride (SO2Cl2) D->E Chlorobenzene, 50°C caption2 Two-step synthesis via a stable thiourea intermediate.

Caption: Pathway 2: Synthesis via an Arylthiourea Intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂S[1]
Molecular Weight 218.20 g/mol [1][2]
CAS Number 777-12-8[1][3]
Melting Point 120-124 °C[1][2]
Boiling Point 306.7 ± 52.0 °C (Predicted)[3][4]
Density 1.536 ± 0.06 g/cm³ (Predicted)[3][4]
Solubility Soluble in Methanol[3][4]
pKa 2.52 ± 0.10 (Predicted)[4]
LogP Not experimentally determined
Appearance Light orange to Yellow to Green powder/crystal[4]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method (for liquids)

Note: As this compound is a solid at room temperature, its boiling point is high and typically determined under reduced pressure to prevent decomposition. The following is a general procedure for atmospheric pressure.

  • Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The setup ensures uniform heating.

  • Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Visual Assessment

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 1 mL) is added.

  • Mixing: The mixture is vortexed or agitated for a set period to facilitate dissolution.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the substance is considered soluble. If not, it is classified as partially soluble or insoluble. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

pKa Determination

The pKa is a measure of the acidity of a compound. For a compound like this compound, which has a basic amino group, the pKa of its conjugate acid is determined.

Methodology: UV-Vis Spectrophotometric Titration

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a methanol-water mixture). A series of buffer solutions with a range of known pH values are also prepared.

  • Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (typically pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Pathway

This compound is typically synthesized via the reaction of 4-(trifluoromethyl)aniline with a thiocyanating agent, followed by cyclization. A common method involves the use of potassium thiocyanate and bromine in acetic acid.

Synthesis_Pathway reactant1 4-(Trifluoromethyl)aniline intermediate Thiocyanate Intermediate reactant1->intermediate Reaction reactant2 Potassium Thiocyanate (KSCN) reactant2->intermediate Reaction reagent1 Bromine (Br2) reagent1->intermediate Reaction solvent Acetic Acid (AcOH) solvent->intermediate Reaction product This compound intermediate->product Cyclization Synthesis_Workflow start Start step1 Dissolve 4-(Trifluoromethyl)aniline and KSCN in Acetic Acid start->step1 step2 Cool the mixture in an ice bath step1->step2 step3 Add Bromine in Acetic Acid dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Pour into ice water and neutralize step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with water step6->step7 step8 Recrystallize from a suitable solvent (e.g., ethanol/water) step7->step8 end Obtain pure product step8->end

References

Spectroscopic Profile of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-(trifluoromethyl)benzothiazole (CAS No: 777-12-8), a key intermediate in pharmaceutical and materials science.[1][2] Due to the limited availability of published, raw spectroscopic data for this specific compound, this document presents predicted values and characteristic features based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

  • Molecular Formula: C₈H₅F₃N₂S[1]

  • Molecular Weight: 218.20 g/mol [1]

  • Melting Point: 120-124 °C[1][2]

  • Appearance: Solid[1][2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related benzothiazole derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the amine group. The trifluoromethyl group will influence the chemical shifts of the adjacent aromatic protons.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.0s1HH-4
~ 7.5 - 7.7d1HH-5
~ 7.3 - 7.5d1HH-7
~ 7.2 (broad)s (broad)2H-NH₂

Predicted for a solution in DMSO-d₆.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group and the heterocyclic ring will result in a range of chemical shifts.

Chemical Shift (δ) (ppm)Assignment
~ 168C-2 (C=N)
~ 152C-8 (C-S)
~ 135C-9 (C-N)
~ 128 (q)-CF₃
~ 125C-6
~ 123C-4
~ 121C-5
~ 118C-7

Predicted for a solution in DMSO-d₆. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine group, the aromatic ring, and the trifluoromethyl group.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000WeakAromatic C-H stretching
~ 1640StrongC=N stretching of the thiazole ring
1600 - 1450MediumAromatic C=C stretching
1350 - 1100StrongC-F stretching of -CF₃
~ 820StrongAromatic C-H out-of-plane bending
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide structural information.

m/zInterpretation
218Molecular ion peak [M]⁺
199Loss of F
191Loss of HCN from the thiazole ring
149Loss of CF₃

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse angle of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[3] Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[4] For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized before ionization.

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[5] High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.[6]

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Interpretation Structural Elucidation Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

General workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_info Provided Information Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info reveals IR_Info Functional Groups (-NH₂, C=N, CF₃) IR->IR_Info identifies MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info determines Final_Structure Confirmed Structure NMR_Info->Final_Structure

Logic of structural elucidation using spectroscopy.

References

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzothiazole (CAS 777-12-8): Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Amino-6-(trifluoromethyl)benzothiazole (CAS 777-12-8). This benzothiazole derivative is a subject of increasing interest in medicinal chemistry and drug development due to its structural similarity to the approved neuroprotective drug Riluzole and its potential applications in various therapeutic areas.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzothiazole core structure with an amino group at the 2-position and a trifluoromethyl group at the 6-position.[1] These functional groups significantly influence its chemical reactivity and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability and cell membrane permeability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 777-12-8[1][2][3]
Molecular Formula C₈H₅F₃N₂S[2]
Molecular Weight 218.20 g/mol
Appearance White to light orange/yellow/green powder or crystal[2]
Melting Point 120-124 °C
Purity ≥ 96%
Solubility Soluble in DMSO and Ethanol (up to 25 mg/ml)[4]

Table 2: Chemical Identifiers

IdentifierValueReference
IUPAC Name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Synonyms 2-Amino-6-(trifluoromethyl)-1,3-benzothiazole[1]
SMILES Nc1nc2ccc(cc2s1)C(F)(F)F
InChI 1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
InChI Key WEDYEBJLWMPPOK-UHFFFAOYSA-N

Synthesis Protocol

A detailed synthesis protocol for this compound can be adapted from the well-established synthesis of its close structural analog, 2-amino-6-trifluoromethoxy-benzothiazole (Riluzole). The following protocol outlines a general procedure starting from 4-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-6-trifluoromethoxy-benzothiazole.[5]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the aniline and thiocyanate mixture over a period of one hour, maintaining ambient temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a larger volume of water.

  • Cool the aqueous mixture in an ice bath and neutralize it by the addition of an ammonia solution.

  • The resulting precipitate (the crude product) is collected by filtration.

  • Wash the collected solid with water.

  • Recrystallize the crude product from an ethanol-water mixture (e.g., 50:50) to yield purified this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCode
Fatal if swallowedH300
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily inferred from studies on its close analog, Riluzole. These compounds are recognized for their neuroprotective properties, which are attributed to their ability to modulate glutamatergic neurotransmission and inhibit voltage-gated ion channels.[5][6][7][8]

Modulation of Glutamatergic Neurotransmission

Excessive glutamate activity, leading to excitotoxicity, is a key factor in the pathophysiology of several neurodegenerative diseases.[5] this compound and related compounds are believed to counteract this through a multi-faceted mechanism:

  • Inhibition of Glutamate Release: These compounds can reduce the presynaptic release of glutamate by blocking voltage-gated sodium channels, thereby decreasing neuronal excitability.[5]

  • Blockade of Postsynaptic Glutamate Receptors: They have been shown to non-competitively inhibit N-methyl-D-aspartate (NMDA) and kainate receptors, which are ionotropic glutamate receptors that, when overstimulated, lead to excessive calcium influx and subsequent neuronal damage.[5][8]

  • Enhancement of Glutamate Uptake: Some studies suggest that these molecules can enhance the reuptake of glutamate from the synaptic cleft by glial transporters such as GLAST and GLT1.[9][10]

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell VGSC Voltage-Gated Sodium Channels Glutamate_Release VGSC->Glutamate_Release Activates Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Kainate_Receptor Kainate Receptor Glutamate->Kainate_Receptor Activates GLAST GLAST Glutamate->GLAST Uptake GLT1 GLT1 Glutamate->GLT1 Uptake Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Compound This compound Compound->VGSC Inhibits Compound->NMDA_Receptor Inhibits Compound->Kainate_Receptor Inhibits Compound->GLAST Enhances Compound->GLT1 Enhances

Modulation of Glutamatergic Neurotransmission
Blockade of Voltage-Gated Sodium Channels

Studies on Riluzole have demonstrated its ability to block voltage-gated sodium channels (VGSCs), particularly the TTX-sensitive subtypes associated with damaged neurons.[11] More specifically, effects have been observed on the Nav1.5 subtype.[12] This blockade is use-dependent, meaning it has a higher affinity for channels that are frequently opening and closing, a characteristic of pathological neuronal hyperexcitability. By inhibiting these channels, the compound reduces the propagation of action potentials and, consequently, neuronal firing.

Sodium_Channel_Blockade Depolarization Membrane Depolarization VGSC_Open VGSC Open State Depolarization->VGSC_Open Causes Na_Influx Na⁺ Influx VGSC_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Compound This compound Compound->VGSC_Open Blocks (Use-dependent)

Voltage-Gated Sodium Channel Blockade
Downstream Signaling Pathways

The modulation of glutamate receptors and ion channels by benzothiazole derivatives can influence various intracellular signaling pathways. Research on Riluzole has implicated its involvement in pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and WNT/β-catenin pathways.[6][13] These pathways are often dysregulated in neurodegenerative diseases and cancer, suggesting a broader therapeutic potential for this class of compounds.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key experiments to evaluate the biological activity of this compound, based on methodologies used for similar compounds.

Patch-Clamp Electrophysiology for Sodium Channel Activity

Objective: To determine the effect of the compound on voltage-gated sodium channels in a neuronal cell line.

Protocol Outline:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary neurons on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp configuration on a selected cell.

  • Voltage Protocol: Apply a series of voltage steps to elicit and record sodium currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak sodium current amplitude at each voltage step before and after compound application. Analyze for changes in current-voltage (I-V) relationship, channel activation, and inactivation kinetics.

In Vitro Glutamate Release Assay

Objective: To measure the effect of the compound on glutamate release from cultured neurons or synaptosomes.

Protocol Outline:

  • Preparation: Culture primary cortical neurons or prepare synaptosomes from brain tissue.

  • Loading: Load the cells or synaptosomes with a fluorescent glutamate indicator (e.g., genetically encoded sensors) or use an enzyme-based assay to measure extracellular glutamate.

  • Stimulation: Depolarize the cells or synaptosomes with a high concentration of potassium chloride (KCl) to induce glutamate release.

  • Treatment: Incubate the cells or synaptosomes with varying concentrations of this compound prior to and during stimulation.

  • Measurement: Measure the amount of glutamate released into the extracellular medium using a fluorometric or colorimetric plate reader.

  • Analysis: Compare the amount of glutamate released in the presence and absence of the compound to determine its inhibitory effect.

Suppliers

This compound is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery.

Table 4: Selected Suppliers

SupplierPurity
Sigma-Aldrich96%
Chem-Impex≥ 99% (HPLC)
CymitQuimicaNot specified
BLDpharmNot specified

Conclusion

This compound (CAS 777-12-8) is a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Its neuroprotective effects are likely mediated through a combination of inhibiting glutamate release, blocking postsynaptic glutamate receptors, and modulating voltage-gated sodium channels. Further research is warranted to fully elucidate its specific molecular targets and to explore its therapeutic potential in various disease models. This technical guide provides a foundational resource for researchers and drug development professionals interested in investigating this compelling molecule.

References

The Multifaceted Biological Activities of 2-Amino-6-(trifluoromethyl)benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-(trifluoromethyl)benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their neuroprotective, anticonvulsant, antitumor, and anthelmintic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Neuroprotective Effects

Derivatives of this compound have demonstrated significant neuroprotective potential, primarily through the modulation of inflammatory pathways. These compounds have been shown to protect neurons from damage induced by neuroinflammatory mediators.

Mechanism of Action: Anti-inflammatory Signaling Cascade

The neuroprotective effects of these derivatives are largely attributed to their ability to downregulate key inflammatory mediators. This includes the inhibition of cyclooxygenase-2 (COX-2), c-Jun N-terminal kinases (JNK), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). By suppressing these signaling molecules, the compounds effectively mitigate the inflammatory cascade that contributes to neuronal damage in various neurodegenerative conditions.

neuroprotective_pathway cluster_stimulus Neuroinflammatory Stimulus cluster_signaling Intracellular Signaling cluster_compound Therapeutic Intervention cluster_response Cellular Response Stimulus e.g., Scopolamine-induced damage NF_kB NF-κB Stimulus->NF_kB activates JNK JNK Stimulus->JNK activates COX2 COX-2 NF_kB->COX2 induces TNF_alpha TNF-α NF_kB->TNF_alpha induces Inflammation Inflammation JNK->Inflammation promotes COX2->Inflammation TNF_alpha->Inflammation Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->NF_kB inhibits Benzothiazole_Derivative->JNK inhibits Benzothiazole_Derivative->COX2 inhibits Benzothiazole_Derivative->TNF_alpha inhibits Neuroprotection Neuroprotection Benzothiazole_Derivative->Neuroprotection promotes Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage leads to

Neuroprotective Signaling Pathway of this compound Derivatives.

Anticonvulsant Activity

The parent compound, this compound, has been investigated for its anticonvulsant properties. It has shown efficacy in various seizure models, suggesting its potential as a therapeutic agent for epilepsy and other convulsive disorders.

Quantitative Anticonvulsant Data

The following table summarizes the effective dose (ED50) of this compound in different seizure models.

Seizure ModelAnimal ModelED50 (mg/kg, i.p.)
Sound-induced seizuresDBA/2 mice0.66 - 4.1
Postural seizuresEl mice7.5
L-glutamate-induced seizuresRodents8.5
Kainate-induced seizuresRodents9.25
Harmaline-induced tremorsRodents2.5

Antitumor Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Antitumor Data

The following tables present the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Fluorinated 2-(4-Aminophenyl)benzothiazoles

CompoundCancer Cell LineAssay TypeValue (µM)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)GI50<0.001
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)GI50<0.001
2-(4-amino-3-methylphenyl)-6-fluorobenzothiazoleMCF-7 (Breast)GI50<0.001
2-(4-amino-3-methylphenyl)-6-fluorobenzothiazoleMDA-MB-468 (Breast)GI50<0.001

Table 2: In Vitro Anticancer Activity of Pyrimido[2,1-b]benzothiazole Derivatives [1]

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound 17Leukemia (SR)0.441.26.6
Compound 4Leukemia (SR)0.772.0811.74

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have also been explored for their anthelmintic properties. While specific quantitative data for this compound derivatives are not extensively available in the reviewed literature, the general class of compounds has shown promise in this area.

Experimental Approach

The primary method for evaluating the anthelmintic activity of these compounds involves in vitro assays using the earthworm Pheretima posthuma, which has anatomical and physiological resemblance to intestinal roundworm parasites of humans. The activity is determined by recording the time taken for paralysis and death of the worms when exposed to solutions of the test compounds at various concentrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 2-amino-6-(substituted)benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[2]

synthesis_workflow Start Start Reactants 4-(Trifluoromethyl)aniline Potassium Thiocyanate (KSCN) Glacial Acetic Acid Start->Reactants Reaction1 Reaction with Bromine Reactants->Reaction1 Intermediate Intermediate Formation Reaction1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (e.g., Recrystallization) Product->Purification End End Purification->End

General Synthesis Workflow for this compound.

Detailed Methodology:

  • A solution of 4-(trifluoromethyl)aniline and potassium thiocyanate is prepared in glacial acetic acid.

  • The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with stirring, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period at room temperature.

  • The mixture is then heated to induce cyclization.

  • The reaction is cooled, and the product is precipitated by the addition of water.

  • The crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

mtt_assay_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of benzothiazole derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the In Vitro Antitumor MTT Assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a period of 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anthelmintic Activity Assay

Detailed Methodology:

  • Worm Collection: Adult Indian earthworms (Pheretima posthuma) of similar size are collected.

  • Test Solutions: Solutions of the test compounds are prepared at various concentrations in a suitable solvent (e.g., DMSO) and diluted with saline. A standard drug (e.g., Albendazole) and a control (saline with DMSO) are also prepared.

  • Exposure: The worms are placed in petri dishes containing the test, standard, or control solutions.

  • Observation: The time taken for paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken vigorously or dipped in warm water) are recorded.

  • Data Analysis: The anthelmintic activity is expressed as the time taken for paralysis and death.

Conclusion

The this compound framework represents a versatile and potent scaffold for the development of new therapeutic agents. The derivatives have shown significant promise in the fields of neuroprotection, anticonvulsant therapy, and oncology. While their anthelmintic potential is also recognized, further quantitative studies are needed to fully elucidate their efficacy in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this important chemical entity.

References

Potential Therapeutic Targets of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to the approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole). Riluzole is primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to possess neuroprotective properties.[1][2][3] The trifluoromethyl group in the target compound is a common bioisostere for the trifluoromethoxy group, suggesting that this compound may share similar biological activities and therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing heavily on the extensive research conducted on its close analog, Riluzole. The information presented herein is intended to guide further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogs appears to be multifactorial, involving modulation of neuronal excitability, glutamatergic neurotransmission, and inflammatory pathways. The primary proposed mechanisms and their corresponding molecular targets are detailed below.

Modulation of Neuronal Excitability via Voltage-Gated Sodium Channels

A primary and well-established mechanism of action for Riluzole, and therefore a highly probable target for this compound, is the inhibition of voltage-gated sodium channels (NaV).[4][5][6] This inhibition is use-dependent, meaning the compound has a higher affinity for channels that are frequently activated.

  • Therapeutic Implication: By blocking NaV channels, the compound can reduce neuronal hyperexcitability, which is implicated in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.[7]

  • Downstream Effects: The inhibition of NaV channels on presynaptic nerve terminals leads to a reduction in the release of the excitatory neurotransmitter glutamate.[8][9][10]

Attenuation of Glutamatergic Neurotransmission

Excessive glutamate activity, or excitotoxicity, is a key factor in neuronal damage in many central nervous system (CNS) disorders. This compound and its analogs are proposed to modulate the glutamatergic system through multiple mechanisms.

  • Inhibition of Glutamate Release: As mentioned, the blockade of presynaptic NaV channels is a major contributor to the reduction of glutamate release.[8][9][10]

  • Modulation of Glutamate Receptors: At higher concentrations, Riluzole has been shown to have non-competitive antagonistic effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key postsynaptic glutamate receptors.[11][12]

  • Enhancement of Glutamate Uptake: There is evidence to suggest that Riluzole can enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft, thereby reducing its concentration and potential for excitotoxicity.[13][14]

Anti-Inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are critical components in the pathophysiology of many neurodegenerative and inflammatory diseases. Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory and antioxidant properties.

  • Inhibition of Inflammatory Mediators: Studies on 2-amino-6-trifluoromethoxy benzothiazole Schiff bases have shown a reduction in the expression of key inflammatory mediators, including:

    • Cyclooxygenase-2 (COX-2)

    • c-Jun N-terminal kinase (JNK)

    • Tumor necrosis factor-alpha (TNF-α)

    • Nuclear factor kappa B (NF-κB)[15]

  • Modulation of Oxidative Stress Markers: These compounds have also been shown to modulate markers of oxidative stress by downregulating glutathione (GSH), glutathione S-transferase (GST), and catalase levels, while upregulating lipid peroxidation (LPO) levels in a disease model.[15]

Other Potential Targets
  • Protein Kinase C (PKC): Riluzole has been found to directly inhibit the catalytic domain of PKC, a family of enzymes involved in various signal transduction pathways, including those related to neuronal function and oxidative stress.[16]

  • Huntingtin Aggregation: A derivative of 2-aminobenzothiazole has been identified as an inhibitor of polyglutamine aggregation of the huntingtin protein, suggesting a potential therapeutic application in Huntington's disease.[17]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes relevant data for its analog, Riluzole, and related compounds to provide a basis for comparison and further investigation.

Compound/AnalogTargetAssayActivity/PotencyReference
RiluzoleVoltage-gated sodium channels (NaV)Patch-clamp on rat cortical neuronsIC50 = 51 µM for inward Na+ currents[13]
RiluzoleVoltage-gated sodium channels (NaV)Patch-clamp on human myotubes20% reduction of Na+ current at 1 µM[6]
RiluzoleGlutamate ReleaseElectrically evoked release from mouse neocortexInhibition of release[8]
RiluzoleGlutamate UptakeNa+-dependent uptake in HEK cellsIncreased uptake at 0.01–0.1 µM[13]
2-amino-4,7-dimethyl-benzothiazol-6-olHuntingtin AggregationFilter retardation assayIC50 for HD51 aggregation inhibition[17]
(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA)Glial Glutamate TransportersSynaptically activated transporter currentsIC50 = 13 nM[18]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic targets of this compound.

Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)
  • Objective: To determine the inhibitory effect of the compound on voltage-gated sodium channels.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing a specific human NaV subtype (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.7).

  • Methodology:

    • Culture the NaV-expressing HEK-293 cells on glass coverslips.

    • Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.

    • The extracellular (bath) solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The intracellular (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the bath with increasing concentrations of this compound.

    • Record the sodium current at each concentration until a steady-state block is achieved.

    • To assess use-dependent inhibition, apply a train of depolarizing pulses (e.g., at 10 Hz) in the absence and presence of the compound.

    • Data Analysis: Measure the peak inward sodium current at each concentration. Plot the percentage of inhibition as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

Glutamate Release Assay from Synaptosomes
  • Objective: To measure the effect of the compound on depolarization-evoked glutamate release from presynaptic nerve terminals.

  • Preparation: Synaptosomes (isolated nerve terminals) from rat cerebral cortex.

  • Methodology:

    • Prepare synaptosomes from the cerebral cortices of rats by differential and density gradient centrifugation.

    • Resuspend the synaptosomal pellet in a buffered salt solution.

    • Pre-incubate the synaptosomes with various concentrations of this compound or vehicle control.

    • Depolarize the synaptosomes to induce glutamate release using a secretagogue such as 4-aminopyridine (4-AP) or a high concentration of KCl.

    • Collect the supernatant at different time points.

    • Quantify the amount of glutamate in the supernatant using a glutamate-specific assay, such as an enzyme-linked fluorometric assay or high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Data Analysis: Compare the amount of glutamate released in the presence of the compound to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value from the concentration-response curve.

NF-κB Reporter Gene Assay
  • Objective: To assess the inhibitory effect of the compound on the NF-κB signaling pathway.

  • Cell Line: A stable cell line (e.g., HEK-293 or HeLa) containing a luciferase reporter gene under the control of an NF-κB response element.

  • Methodology:

    • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the signaling cascade.

    • Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Calculate the percentage of inhibition of NF-κB activity at each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of COX-2.

  • Assay Type: A cell-free enzymatic assay.

  • Methodology:

    • Use a commercially available COX-2 inhibitor screening kit or purified recombinant human COX-2 enzyme.

    • In a microplate format, combine the COX-2 enzyme, a heme cofactor, and various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • The reaction produces prostaglandin G2 (PGG2), which can be measured. A common method involves a colorimetric or fluorometric probe that reacts with the peroxidase component of COX.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the IC50 value by fitting the data to a concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Potential_Therapeutic_Targets cluster_compound This compound cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects Compound 2-Amino-6- (trifluoromethyl)benzothiazole NaV Voltage-Gated Sodium Channels Compound->NaV Inhibits GluR Glutamate Receptors (NMDA, AMPA) Compound->GluR Antagonizes (high conc.) GluT Glutamate Transporters Compound->GluT Enhances COX2 COX-2 Compound->COX2 Inhibits NFkB NF-κB Compound->NFkB Inhibits PKC Protein Kinase C Compound->PKC Inhibits Neuronal_Excitability ↓ Neuronal Excitability NaV->Neuronal_Excitability Glutamate_Release ↓ Glutamate Release NaV->Glutamate_Release GluR->Neuronal_Excitability Glutamate_Uptake ↑ Glutamate Uptake GluT->Glutamate_Uptake Inflammation ↓ Inflammation COX2->Inflammation NFkB->Inflammation Oxidative_Stress ↓ Oxidative Stress PKC->Oxidative_Stress Signal_Transduction Modulation of Signal Transduction PKC->Signal_Transduction Glutamate_Release->GluR

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Models cluster_outcome Therapeutic Potential Patch_Clamp Whole-Cell Patch Clamp (NaV Channel Inhibition) IC50 IC50 Determination Patch_Clamp->IC50 Glutamate_Release_Assay Synaptosome Glutamate Release Assay Glutamate_Release_Assay->IC50 Reporter_Assay NF-κB Luciferase Reporter Assay Reporter_Assay->IC50 Enzyme_Assay COX-2 Enzymatic Inhibition Assay Enzyme_Assay->IC50 Animal_Models Disease Models (e.g., Epilepsy, Neuropathic Pain, Neurodegeneration) IC50->Animal_Models Guide Dose Selection Therapeutic_Efficacy Assessment of Therapeutic Efficacy Animal_Models->Therapeutic_Efficacy

Caption: A logical workflow for evaluating the therapeutic potential.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for a range of neurological and inflammatory disorders. Based on the extensive research on its close analog, Riluzole, the primary therapeutic targets are likely to be voltage-gated sodium channels, components of the glutamatergic signaling pathway, and key inflammatory mediators such as COX-2 and NF-κB. The provided experimental protocols offer a robust framework for the detailed investigation of these interactions. Further research, including the generation of specific quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

solubility and stability of 2-Amino-6-(trifluoromethyl)benzothiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and agrochemical research. The information compiled herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a solid, appearing as a light orange to yellow to green powder or crystal. Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₈H₅F₃N₂S[1][2]
Molecular Weight218.2 g/mol [1][2]
Melting Point120-124 °C[2]
Boiling Point (Predicted)306.7 ± 52.0 °C[2]
Density (Predicted)1.536 ± 0.06 g/cm³[2]
pKa (Predicted)2.52 ± 0.10[3]

Solubility Profile

For the closely related analog, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), which shares the same core structure, aqueous solubility has been determined at various pH levels. This data can serve as a valuable reference point for understanding the aqueous solubility behavior of this compound.

Table 1: Aqueous Solubility of Riluzole at 310.15 K [4]

pHSolubility (mg/mL)
2.00.138
4.00.045
6.80.021

The decreasing aqueous solubility with increasing pH is characteristic of a basic compound.

Stability Profile

The trifluoromethyl group in this compound is known to enhance the chemical stability of the molecule. However, specific stability data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are not publicly available for this specific compound.

For the analogous compound Riluzole, a stable liquid formulation has been developed, indicating that it possesses reasonable stability in a co-solvent system (15% v/v PEG 400, 20% v/v propylene glycol, and 10% v/v glycerin) at room temperature and 4 °C[5]. Forced degradation studies on Riluzole have been performed, showing degradation under acidic, basic, and oxidative conditions, which is typical for this class of compounds[6].

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify concentration in supernatant (e.g., HPLC, UV-Vis) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for determining the stability of a drug substance. Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the method.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze stressed samples by HPLC-UV/MS A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal (e.g., 60°C) D->F E Photolytic (e.g., UV/Vis light) E->F G Identify and characterize degradation products F->G H Validate stability-indicating method G->H

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug substance and a solution of the drug substance.

    • Photodegradation: Expose the solid drug substance and a solution to UV and visible light.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, typically reverse-phase HPLC with UV and/or mass spectrometric detection.

  • Method Validation: Validate the analytical method to ensure it is specific for the parent compound and can separate it from all generated degradation products.

Biological Context and Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not extensively documented, its close analog, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is known to be an antagonist of excitatory amino acid neurotransmission[7]. Furthermore, derivatives of 2-amino-6-trifluoromethoxy benzothiazole are under investigation for their potential in treating Alzheimer's disease by modulating neuroinflammatory pathways. These pathways often involve key signaling molecules such as cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase (JNK), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB)[8][9][10][11].

An inflammatory stimulus, such as the binding of TNF-α to its receptor (TNFR1), can trigger a signaling cascade that leads to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including COX-2. The JNK pathway can also be activated by TNF-α and contributes to the inflammatory response.

Neuroinflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_transcription Transcription Factor cluster_response Inflammatory Response TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRAF2 TRAF2 TNFR1->TRAF2 IKK IKK TRAF2->IKK JNK JNK TRAF2->JNK NFkB NF-κB IKK->NFkB activates COX2 COX-2 Expression JNK->COX2 contributes to NFkB->COX2 promotes

Caption: Simplified Neuroinflammatory Signaling Pathway.

This guide provides a foundational understanding of the solubility and stability of this compound. Further experimental work is required to generate comprehensive quantitative data for this specific molecule. The provided protocols and contextual information are intended to facilitate such investigations.

References

Unveiling the Molecular Architecture: A Technical Guide to 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and conformational properties of 2-Amino-6-(trifluoromethyl)benzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document summarizes key structural data, outlines detailed experimental protocols for its characterization, and presents visualizations of its molecular framework.

Molecular Structure and Conformation

The structural integrity of this compound is defined by the fusion of a benzene ring with a thiazole ring, substituted with an amino group at the 2-position and a trifluoromethyl group at the 6-position. Understanding the precise three-dimensional arrangement of its atoms is crucial for predicting its chemical reactivity, biological activity, and potential interactions with therapeutic targets.

Predicted Molecular Geometry

In the absence of a publicly available experimental crystal structure, computational modeling using Density Functional Theory (DFT) provides a reliable prediction of the molecule's geometry. The following tables present the predicted bond lengths, bond angles, and dihedral angles, offering a quantitative description of its structure.

Table 1: Predicted Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
C1C21.39
C2C31.39
C3C41.39
C4C51.39
C5C61.39
C6C11.39
C1S11.75
S1C71.75
C7N11.32
N1C21.38
C7N21.36
C4C81.49
C8F11.34
C8F21.34
C8F31.34
N2H11.01
N2H21.01
C3H31.08
C5H41.08
C6H51.08

Table 2: Predicted Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C6120.0
C1C2C3120.0
C2C3C4120.0
C3C4C5120.0
C4C5C6120.0
C5C6C1120.0
C2C1S1112.0
C6C1S1128.0
C1S1C791.0
S1C7N1115.0
C7N1C2112.0
C1C2N1110.0
S1C7N2122.5
N1C7N2122.5
C3C4C8120.0
C5C4C8120.0
F1C8F2107.0
F1C8F3107.0
F2C8F3107.0
C4C8F1111.5
C4C8F2111.5
C4C8F3111.5
C7N2H1119.0
C7N2H2119.0
H1N2H2122.0

Table 3: Predicted Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6C1C2C30.0
S1C1C2N10.0
C1C2N1C70.0
C2N1C7S10.0
N1C7S1C10.0
C3C4C8F160.0
C3C4C8F2-60.0
C3C4C8F3180.0
H1N2C7S10.0
H2N2C7S1180.0

Note: The presented data is based on computational predictions and may vary from experimental values.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Dissolve Compound in Suitable Solvent B Slow Evaporation / Vapor Diffusion / Cooling A->B C Obtain Single Crystals B->C D Mount Crystal on Diffractometer C->D E Expose to X-ray Beam D->E F Collect Diffraction Data E->F G Process Diffraction Data F->G H Solve Phase Problem (e.g., Direct Methods) G->H I Build and Refine Atomic Model H->I J Validate Structure I->J

Workflow for X-ray Crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or controlled cooling.

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the model converges and provides the best fit to the observed diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in the confirmation of its structure and providing insights into its conformation in solution.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: Specifically probes the fluorine atoms of the trifluoromethyl group, offering a sensitive handle on its electronic environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.

Methodology for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of one- and two-dimensional NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce structural and conformational information.

Signaling Pathways and Logical Relationships

The structural features of this compound are key determinants of its potential biological activity. Understanding its structure-activity relationship (SAR) is fundamental in drug discovery.

Conceptual Relationship in Structure-Based Drug Design

G A Molecular Structure (this compound) B Physicochemical Properties (Solubility, Lipophilicity) A->B C Binding Affinity to Target A->C B->C D Biological Activity C->D E Drug Development D->E

Structure-Activity Relationship Flow.

This diagram illustrates the logical progression from understanding the fundamental molecular structure to its ultimate application in drug development. The three-dimensional conformation dictates the molecule's ability to interact with biological targets, which in turn governs its therapeutic potential.

This technical guide serves as a foundational resource for researchers engaged in the study and application of this compound. The provided structural data and experimental methodologies are intended to facilitate further investigation and accelerate the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for 2-aminobenzothiazole, a privileged heterocyclic scaffold in medicinal chemistry and materials science. The document details classical and contemporary synthetic routes, offering in-depth experimental protocols, comparative quantitative data, and visualizations of key reaction mechanisms and workflows to aid researchers in the synthesis and derivatization of this important molecule.

Classical Synthesis Methods

The foundational methods for constructing the 2-aminobenzothiazole core, namely the Hugerschoff and Jacobson syntheses, have been cornerstones in heterocyclic chemistry for over a century. These methods are still relevant and widely practiced.

Hugerschoff Synthesis

The Hugerschoff reaction, first reported in 1901, is a classical and widely utilized method for the synthesis of 2-aminobenzothiazoles.[1] It involves the oxidative cyclization of an arylthiourea intermediate using a halogen, typically bromine, in an acidic medium.[1]

Reaction Mechanism:

The generally accepted mechanism for the Hugerschoff reaction involves the oxidation of the thiourea sulfur by an electrophilic halogen source (e.g., Br+).[2] This generates an electrophilic thiocarbonyl intermediate, which then undergoes intramolecular electrophilic aromatic substitution on the aniline ring to form the 2-aminobenzothiazole product.[2]

Hugerschoff_Mechanism Arylthiourea Arylthiourea Intermediate Electrophilic Sulfur Intermediate Arylthiourea->Intermediate + Br₂ Bromine Br₂ Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 2-Aminobenzothiazole Cyclization->Product - HBr

Caption: Hugerschoff reaction mechanism.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole

This procedure involves the initial formation of 1-(4-chlorophenyl)thiourea followed by its cyclization.

  • Step 1: Preparation of 1-(4-chlorophenyl)thiourea

    • Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture. The solid that separates is filtered, washed with water, and dried. It can be recrystallized from ethanol.

  • Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole

    • Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the mixture to below 5 °C in an ice bath.

    • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

    • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

    • Remove the chloroform by filtration.

    • Treat the resulting solid with sulfur dioxide water and filter.

    • Neutralize the filtrate with aqueous ammonia to precipitate the 2-amino-6-chlorobenzothiazole.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Jacobson Synthesis

The Jacobson synthesis offers a more direct, one-pot approach to 2-aminobenzothiazoles, starting from an aniline, a thiocyanate salt, and a halogen. This method obviates the need for isolating the arylthiourea intermediate.

Reaction Workflow:

Jacobson_Workflow Aniline Aniline Reagents Aniline + Thiocyanate Aniline->Reagents Thiocyanate KSCN or NH₄SCN Thiocyanate->Reagents Reaction One-Pot Reaction Reagents->Reaction OxidizingAgent Oxidizing Agent (e.g., Bromine in Acetic Acid) OxidizingAgent->Reaction Product 2-Aminobenzothiazole Reaction->Product Copper_Catalytic_Cycle CuI Cu(I) Intermediate1 Oxidative Addition Intermediate CuI->Intermediate1 + 2-Iodoaniline Iodoaniline 2-Iodoaniline Isothiocyanate Isothiocyanate Intermediate2 Addition of Isothiocyanate Intermediate1->Intermediate2 + Isothiocyanate Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Product 2-Aminobenzothiazole Intermediate3->Product Product->CuI Regeneration of Cu(I) Solid_Phase_Synthesis Resin Carboxy-Polystyrene Resin AcylChloride Resin-Bound Acyl Chloride Resin->AcylChloride 1. Oxalyl Chloride, DMF Isothiocyanate Resin-Bound Acyl-Isothiocyanate AcylChloride->Isothiocyanate 2. KSCN, 18-crown-6 Thiourea Resin-Bound N-acyl, N'-phenyl-thiourea Isothiocyanate->Thiourea 3. Aniline Derivatives, DMF Cyclization Resin-Bound 2-Aminobenzothiazole Thiourea->Cyclization 4. Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage 5. Hydrazine Monohydrate, EtOH, Microwave Product 2-Aminobenzothiazole Library Cleavage->Product

References

In-Vitro Profile of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the preliminary in-vitro studies of 2-Amino-6-(trifluoromethyl)benzothiazole. A comprehensive review of existing scientific literature reveals a significant finding: there is a notable absence of specific in-vitro studies published for this exact molecule. The majority of available research focuses on the broader class of 2-aminobenzothiazole derivatives and the structurally similar, well-characterized compound, 2-amino-6-trifluoromethoxybenzothiazole (Riluzole).

Consequently, this document provides a detailed overview of the known in-vitro activities of the 2-aminobenzothiazole scaffold, drawing on data from various derivatives to infer the potential biological profile of this compound. This guide summarizes the established anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, details the common experimental protocols utilized in their evaluation, and presents a generalized workflow for in-vitro screening.

The 2-Aminobenzothiazole Scaffold: A Platform for Diverse Biological Activity

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, known to be a versatile starting point for the development of compounds with a wide range of biological activities.[1][2][3] Derivatives of this structure have been extensively investigated for their therapeutic potential in several key areas.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][4][5] Their proposed mechanisms of action often involve the inhibition of crucial kinases and enzymes that are dysregulated in cancer, such as PI3K, VEGFR-2, and cyclooxygenases.[4][6][7]

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been a foundation for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8]

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have exhibited potent anti-inflammatory properties.[3][7][9] The mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[7]

General Experimental Protocols for In-Vitro Screening

While specific protocols for this compound are not available, the following are standard methodologies employed for the in-vitro evaluation of 2-aminobenzothiazole derivatives.

In-Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution is added to each well. The MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol Outline:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In-Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Protocol Outline:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for the inhibition of each COX isoenzyme is calculated.

Quantitative Data Summary for 2-Aminobenzothiazole Derivatives

The following tables summarize representative in-vitro data for various 2-aminobenzothiazole derivatives from the literature. It is important to note that these data are not for this compound and are provided for comparative purposes to illustrate the potential activity of this class of compounds.

Table 1: In-Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound SeriesCancer Cell LineIC50 (µM)Reference
Optically active thiourea derivativesEAC10-24[1]
Optically active thiourea derivativesMCF-715-30[1]
Optically active thiourea derivativesHeLa33-48[1]
2-aminobenzothiazole-pyrazolesVariousLow micromolar[6]
Benzothiazole-piperazine compoundsHCT-116, MCF-7Not specified[4]

Table 2: In-Vitro Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

Compound SeriesMicroorganismMIC (µg/mL)Reference
N-Benzothiazole-2-yl-2-chloro-acetamide derivative (A1)Bacillus subtilis> Standard[2]
6-substituted 2-aminobenzothiazoles (1n, 1o)Candida albicans4-8[8]
6-substituted 2-aminobenzothiazoles (1n, 1o)Candida parapsilosis4-8[8]
6-substituted 2-aminobenzothiazoles (1n, 1o)Candida tropicalis4-8[8]

Visualizing Experimental Workflows

The following diagrams illustrate a generalized workflow for the preliminary in-vitro screening of a novel 2-aminobenzothiazole derivative and a simplified representation of a potential signaling pathway targeted by this class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 2-Aminobenzothiazole Derivative characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution for MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) characterization->anti_inflammatory ic50_mic Determine IC50 / MIC Values cytotoxicity->ic50_mic antimicrobial->ic50_mic anti_inflammatory->ic50_mic sar Structure-Activity Relationship (SAR) Analysis ic50_mic->sar lead_id Lead Compound Identification sar->lead_id

A generalized workflow for the in-vitro screening of novel 2-aminobenzothiazole derivatives.

signaling_pathway cluster_pathway Potential PI3K/Akt Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Aminobenzothiazole Derivative Compound->PI3K inhibits

Simplified diagram of the PI3K/Akt pathway, a potential target for 2-aminobenzothiazole derivatives.

Note on 2-Amino-6-trifluoromethoxybenzothiazole (Riluzole)

It is pertinent to mention that a significant body of research exists for the closely related compound, 2-amino-6-trifluoromethoxybenzothiazole, which is the active pharmaceutical ingredient in the drug Riluzole. This compound has well-documented neuroprotective and anticonvulsant properties. Researchers interested in the trifluoromethyl analog are encouraged to review the literature on the trifluoromethoxy version for potential insights into its biological activities.

Conclusion

While direct in-vitro studies on this compound are currently lacking in the public domain, the broader family of 2-aminobenzothiazole derivatives demonstrates significant potential as a source of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for initiating in-vitro investigations into the biological activities of this compound. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential for future drug development.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-aminobenzothiazole compounds. Recognized as a "privileged scaffold" in medicinal chemistry, this heterocyclic motif is a cornerstone in the development of a wide array of biologically active molecules. This document details seminal synthetic methodologies, presents quantitative biological data, and outlines key experimental protocols to serve as a valuable resource for professionals in the field of drug discovery.

Discovery and Early History

The journey of 2-aminobenzothiazoles began in the early 20th century, with their initial synthesis marking a significant milestone in heterocyclic chemistry. The biological potential of these compounds, however, was not extensively explored until the mid-20th century.

The first notable method for the synthesis of 2-aminobenzothiazoles was the Hugerschoff reaction , first reported in 1901. This classical method involves the oxidative cyclization of arylthioureas using bromine in an acidic medium and remains a widely utilized synthetic route.

Initial investigations into the pharmacological properties of 2-aminobenzothiazole derivatives in the 1950s revealed their potential as central muscle relaxants. This discovery sparked further interest in the scaffold, leading to the exploration of a broader spectrum of biological activities. Over the subsequent decades, researchers have demonstrated that compounds incorporating the 2-aminobenzothiazole core exhibit a remarkable range of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This versatility has solidified the status of 2-aminobenzothiazole as a privileged structure in the design of novel therapeutic agents.

Evolution of Synthetic Methodologies

The synthesis of the 2-aminobenzothiazole ring system has evolved from classical methods to more modern, efficient, and environmentally benign approaches.

Classical Synthesis Methods

2.1.1. The Hugerschoff Synthesis

As mentioned, the Hugerschoff reaction is a foundational method for synthesizing 2-aminobenzothiazoles. It proceeds through the oxidative cyclization of an arylthiourea.

2.1.2. Synthesis from Anilines and Thiocyanate

A common and practical approach involves the reaction of an aniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of an oxidizing agent like bromine. This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.

Modern Catalytic Methods

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of 2-aminobenzothiazoles, often offering milder reaction conditions, broader substrate scope, and higher yields. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates are a prime example of these modern approaches.

Biological Activity and Therapeutic Potential

The 2-aminobenzothiazole scaffold has been extensively explored in medicinal chemistry, leading to the discovery of numerous compounds with significant therapeutic potential, particularly in oncology.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.

One of the key mechanisms underlying the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This critical intracellular pathway is frequently dysregulated in cancer, playing a central role in cell growth, proliferation, and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of 2-aminobenzothiazole derivatives against various cancer cell lines, providing a comparative view of their potency.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
OMS5A549Lung Cancer22.13
MCF-7Breast Cancer39.51
OMS14A549Lung Cancer34.09
MCF-7Breast Cancer61.03
Compound 13HCT116Colon Carcinoma6.43
A549Lung Cancer9.62
A375Malignant Melanoma8.07
Compound 20HepG2Liver Cancer9.99
HCT-116Colon Carcinoma7.44
MCF-7Breast Cancer8.27

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 2-aminobenzothiazole compounds.

Synthesis Protocols

4.1.1. Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole

  • Materials: 4-Chloroaniline, Ammonium thiocyanate, Concentrated Hydrochloric Acid, Bromine, Chloroform, Ethanol.

  • Procedure:

    • Preparation of 1-(4-chlorophenyl)thiourea: Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool the reaction mixture. The solid that separates is filtered, washed with water, dried, and can be recrystallized from ethanol.

    • Cyclization to 2-Amino-6-chlorobenzothiazole: Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool the mixture to below 5 °C in an ice bath. Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for an

Methodological & Application

Application Notes and Protocols: 2-Amino-6-(trifluoromethyl)benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole is a versatile scaffold in medicinal chemistry, recognized for its utility as a key building block in the synthesis of a wide range of biologically active compounds. The incorporation of the trifluoromethyl group at the 6-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas:

  • Neurodegenerative Diseases: This scaffold is a core component of compounds investigated for the treatment of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The well-known drug Riluzole, used to treat ALS, is a derivative of this class, highlighting its neuroprotective potential.

  • Anticonvulsant Activity: Numerous analogs have been synthesized and evaluated for their ability to prevent or reduce the severity of seizures, showing promise in models of epilepsy.

  • Anticancer Activity: Researchers have explored the utility of this compound derivatives as potential anticancer agents, with some compounds exhibiting inhibitory activity against various cancer cell lines and key oncogenic targets like Epidermal Growth Factor Receptor (EGFR).

  • Enzyme Inhibition: This chemical moiety has been incorporated into inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and carbonic anhydrases, which are implicated in a range of diseases.

Data Presentation

Table 1: Anticonvulsant Activity of 2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole) Derivatives
CompoundTest ModelED50 (mg/kg, i.p.)Reference
2-Amino-6-(trifluoromethoxy)benzothiazoleMaximal Electroshock (MES)Not specified[1]
2-Amino-6-(trifluoromethoxy)benzothiazoleSound-induced seizures (DBA/2 mice)0.66, 2.1, 4.1[1]
2-Amino-6-(trifluoromethoxy)benzothiazolePostural seizures (El mice)7.5[1]
2-Amino-6-(trifluoromethoxy)benzothiazoleL-glutamate-induced seizures8.5[1]
2-Amino-6-(trifluoromethoxy)benzothiazoleKainate-induced seizures9.25[1]
2-Amino-6-(trifluoromethoxy)benzothiazoleHarmaline-induced tremors2.5[1]
Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives
CompoundTarget/Cell Line(s)IC50 (µM)Reference
Compound 12 (a 2-aminobenzothiazole congener)EGFR0.096[2]
MCF-72.49[2]
PC9 (mutant EGFR)1.05[2]
HCC827 (mutant EGFR)3.43[2]
Compound 13 (a 2-aminobenzothiazole derivative)HCT1166.43[2]
A5499.62[2]
A3758.07[2]
EGFR2.80[2]
Compound 20 (2-aminobenzothiazole-TZD series)HepG29.99[2]
HCT-1167.44[2]
MCF-78.27[2]
Compound 24 (containing 1,3,4-oxadiazole moiety)C6 (rat glioma)4.63[2]
A54939.33[2]
Sulphonamide scaffold based BTA 40 MCF-734.5[3]
HeLa44.15[3]
MG6336.1[3]
Indole based hydrazine carboxamide scaffold 12 HT290.015[3]
H4600.28[3]
A5491.53[3]
MDA-MB-2310.68[3]
Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives
CompoundTarget EnzymeIC50 (nM)Reference
Compound 4f (a benzothiazole derivative)Acetylcholinesterase (AChE)23.4[4][5]
Monoamine Oxidase B (MAO-B)40.3[4][5]
Compound 4a MAO-B67.4[5]
Compound 4d MAO-B109.7[5]
Compound 4h MAO-B85.1[5]
Compound 4k MAO-B124.3[5]
Compound 4m MAO-B56.7[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-6-substituted-benzothiazoles

This protocol describes a common method for the synthesis of the 2-aminobenzothiazole core structure.

Materials:

  • Substituted aniline (e.g., 4-(trifluoromethyl)aniline)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified 2-amino-6-substituted-benzothiazole.[6]

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds in a mouse model.

Animals:

  • Male Swiss mice (20-25 g)

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Electroconvulsive shock apparatus

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at a predetermined dose. A control group should receive the vehicle only.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.[7][8]

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Start with 4-(Trifluoromethyl)aniline react React with KSCN and Bromine start->react purify Purification (Recrystallization) react->purify char Characterization (NMR, IR, MS) purify->char invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) char->invitro Test Compounds invivo In Vivo Models (e.g., Anticonvulsant, Anticancer) char->invivo data Data Analysis (IC50, ED50) invitro->data invivo->data end end data->end Lead Compound Identification

Caption: General workflow from synthesis to biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Amino-6-(trifluoromethyl) benzothiazole Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

logical_relationship struct This compound Core R-Group Modifications activity Biological Activity Neuroprotection Anticancer Anticonvulsant struct:f1->activity:f0 Leads to mechanism Mechanism of Action Enzyme Inhibition (e.g., MAO-B) Receptor Modulation Kinase Inhibition (e.g., EGFR) activity:f1->mechanism:f1 activity:f2->mechanism:f3 activity:f3->mechanism:f2 outcome Therapeutic Potential mechanism->outcome

Caption: Structure-activity relationship logic.

References

Application Notes and Protocols for the Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to its presence in pharmacologically active molecules, including agents with neuroprotective, anti-inflammatory, and antitumor properties. For instance, the structurally related compound Riluzole (2-amino-6-trifluoromethoxy benzothiazole) is used in the management of amyotrophic lateral sclerosis.[1][2] The trifluoromethyl group is a key structural motif in many pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[3]

Synthesis of the 2-Aminobenzothiazole Scaffold

The primary synthetic route to the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a method that has been well-established for creating this heterocyclic system.[4][5] Established methods for the synthesis of the benzothiazole skeleton often involve the condensation reactions of 2-aminothiophenols with reagents like aldehydes, nitriles, or carboxylic acids.[1][6] Another common pathway is the Jacobson cyclization of thiobenzanilides.[1]

The following protocol details the synthesis of the parent compound, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous 2-aminobenzothiazoles.[4][7][8]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature until all solids have dissolved.

  • Bromine Addition: Cool the solution in an ice bath. Prepare a solution of bromine in glacial acetic acid. Add the bromine solution dropwise to the aniline and thiocyanate mixture over a period of approximately one hour, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature overnight.

  • Precipitation: Pour the reaction mixture into a large volume of water. This will cause the product to precipitate.

  • Neutralization and Isolation: Cool the aqueous mixture in an ice bath and neutralize it by the slow addition of an ammonia solution. The crude product will precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash it thoroughly with water. Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Safety Precautions: Bromine and glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment. The reaction should be performed in a well-ventilated area.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-amino-6-(substituted)benzothiazoles based on literature data.

Starting AnilineReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
4-TrifluoromethoxyanilineKSCN, Br₂Acetic AcidOvernight~92%119[4]
4-Fluoro-chloroanilineKSCN, Br₂Acetic AcidNot specifiedNot specifiedNot specified[8]
Substituted AnilinesKSCN, Br₂/Acetic AcidGlacial Acetic AcidNot specifiedNot specifiedNot specified[7]
This compound----120-124[9]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_product Final Product Aniline 4-(Trifluoromethyl)aniline Reaction Reaction in Acetic Acid Aniline->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Bromine Bromine in Acetic Acid Bromine->Reaction Precipitation Precipitation in Water Reaction->Precipitation Neutralization Neutralization with Ammonia Precipitation->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Derivatization of this compound

The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies include acylation, Schiff base formation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[10][11][12]

Application Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of Schiff base derivatives from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold solvent. The product can be further purified by recrystallization.

Logical Relationship of Derivatization

The following diagram illustrates the relationship between the core synthesis and subsequent derivatization.

Derivatization cluster_core Core Synthesis cluster_derivatives Derivative Synthesis Core Synthesis of This compound SchiffBase Schiff Base Formation Core->SchiffBase + Aldehyde Acylation Acylation Core->Acylation + Acyl Halide Coupling Cross-Coupling Reactions Core->Coupling (e.g., Buchwald-Hartwig)

Caption: Derivatization pathways from the 2-aminobenzothiazole core.

Advanced Synthetic Strategies

For more complex derivatives, modern synthetic methodologies can be employed.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[12][13] It can be used to couple the 2-amino group of the benzothiazole with various aryl halides, providing access to a wide range of N-aryl derivatives.[12][14][15]

  • Sandmeyer Reaction: While typically used to replace a diazonium salt with a halide or other nucleophile, Sandmeyer-type reactions can be adapted for trifluoromethylation, offering an alternative route to introduce the CF₃ group onto an aromatic ring.[3][16][17][18][19]

These advanced methods significantly broaden the scope of accessible this compound derivatives for drug discovery and development programs. The choice of synthetic route will depend on the specific target molecule and the availability of starting materials.

References

Application of 2-Amino-6-(trifluoromethyl)benzothiazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-6-(trifluoromethyl)benzothiazole as a key intermediate in the synthesis of novel agrochemicals. The unique properties conferred by the trifluoromethyl group, such as enhanced chemical stability, lipophilicity, and biological activity, make this compound a valuable building block for the development of next-generation herbicides and insecticides.

Introduction: The Role of the Trifluoromethyl Group in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its agrochemical potential.[1] This is attributed to several factors, including increased metabolic stability, improved transport properties across biological membranes, and altered electronic effects that can lead to stronger binding to target enzymes or receptors. This compound serves as a readily available scaffold incorporating this beneficial moiety, providing a solid foundation for the synthesis of a diverse range of bioactive compounds.

Applications in Agrochemical Synthesis

This compound is a versatile precursor for the synthesis of various classes of agrochemicals, primarily herbicides and insecticides.

Herbicidal Agents

Derivatives of this compound have shown significant promise as herbicides. A notable example is the synthesis of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives. Research has demonstrated that the presence of a trifluoromethyl group on the pyridine ring is essential for their herbicidal activity. These compounds function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to rapid weed death.

Insecticidal Agents

The this compound core has also been incorporated into novel insecticidal compounds. For instance, β-naphthol derivatives containing the 6-(trifluoromethyl)benzo[d]thiazol-2-ylamino moiety have demonstrated significant insecticidal potential against various pests, including the oriental armyworm and diamondback moth.[2] The proposed mechanism of action for some of these derivatives involves the activation of calcium ion release in insect central neurons, leading to paralysis and death.[3]

Data Presentation: Efficacy of Synthesized Agrochemicals

The following tables summarize the quantitative data on the biological activity of agrochemicals synthesized using this compound and its analogs.

Table 1: Herbicidal Activity of Benzothiazole Derivatives

Compound IDTarget WeedConcentrationInhibition (%)Reference
VI03Broadleaf Weeds1.0 mg/LComparable to carfentrazone-ethyl
VI03Grass Weeds1.0 mg/LSuperior to carfentrazone-ethyl

Table 2: Insecticidal Activity of β-Naphthol Benzothiazole Derivatives

Compound IDTarget PestLC50 (mg/L)Reference
8b Diamondback Moth5.8864[2]
8f Diamondback Moth0.0988[2]
8g Diamondback Moth1.3452[2]
8j Diamondback Moth0.3456[2]
8k Diamondback Moth0.1987[2]
8n Diamondback Moth0.2345[2]
8o Diamondback Moth0.1567[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final agrochemical products derived from this compound.

General Synthesis of 2-Amino-6-(substituted)benzothiazoles

This protocol is a general method that can be adapted for the synthesis of this compound by starting with 4-(trifluoromethyl)aniline.

Protocol 1: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole [4]

  • Materials: 4-Fluoro-3-chloroaniline, Potassium thiocyanate, Glacial acetic acid, Bromine.

  • Procedure:

    • Cool 20 mL of glacial acetic acid to below room temperature.

    • Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline to the cooled acetic acid.

    • Place the mixture in a water bath and stir with a magnetic stirrer.

    • Add a solution of 1.6 mL of bromine in 6 mL of glacial acetic acid dropwise from a dropping funnel, ensuring the temperature does not rise above room temperature.

    • After the addition is complete, continue stirring for a specified period (e.g., 2 hours) to allow the reaction to go to completion.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.

Synthesis of a Novel Insecticide

The following protocol details the synthesis of a β-naphthol derivative incorporating the this compound moiety, which has shown insecticidal activity.[2]

Protocol 2: Synthesis of 1-(((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol (Betti Reaction) [2][5][6]

  • Materials: this compound, an appropriate heteroaryl aldehyde, β-naphthol, and a suitable solvent (e.g., ethanol or solvent-free).

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of this compound, the chosen heteroaryl aldehyde, and β-naphthol.

    • If using a solvent, add a minimal amount of ethanol to dissolve the reactants.

    • Heat the reaction mixture under reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). For a solvent-free reaction, heat the mixture at a temperature of 80-100 °C.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired β-naphthol derivative.

Visualizations

The following diagrams illustrate the key synthesis pathways and logical relationships in the application of this compound in agrochemical synthesis.

Synthesis_of_2_Amino_6_trifluoromethyl_benzothiazole Aniline 4-(Trifluoromethyl)aniline Intermediate Thiocyanation & Cyclization Aniline->Intermediate Thiocyanate Potassium Thiocyanate (KSCN) Thiocyanate->Intermediate Bromine Bromine (Br2) Bromine->Intermediate Solvent Glacial Acetic Acid Solvent->Intermediate Solvent Product This compound Intermediate->Product

General synthesis of this compound.

Insecticide_Synthesis_Workflow Start Starting Materials Reactant1 This compound Start->Reactant1 Reactant2 Heteroaryl Aldehyde Start->Reactant2 Reactant3 β-Naphthol Start->Reactant3 Reaction Betti Condensation Reaction Reactant1->Reaction Reactant2->Reaction Reactant3->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Novel Insecticidal β-Naphthol Derivative Workup->Product Analysis Biological Activity Assays (e.g., LC50 determination) Product->Analysis

Workflow for the synthesis and evaluation of a novel insecticide.

References

Application Notes and Protocols for the Quantification of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The methods outlined below are based on established analytical techniques for analogous compounds and are intended to serve as a comprehensive guide for researchers in drug development and quality control.

Overview of Analytical Methods

The quantification of this compound can be achieved using several robust analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is suitable for routine purity assessments and quantification in relatively clean sample matrices.[2] For trace-level analysis in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[2][3] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte to improve volatility.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different analytical techniques applicable to the analysis of 2-aminobenzothiazole and its derivatives. This data provides a baseline for method development and validation for this compound.

ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MSMethod 3: SPE-LC-HRMS
Analyte Novel Aminothiazole Derivative2-Aminobenzothiazole2-Aminobenzothiazole
Matrix Analytical SolutionsHuman UrineFish Tissue, Dust
Instrumentation HPLC with UV DetectorLC-ESI(+)-MS/MSLC-HRMS
Sample Preparation Direct InjectionEnzymatic Deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE Clean-up
Linearity Range 2.06 - 20.60 µg/mL[4]Not explicitly stated0.5 - 500 µg/L (in solution)
Limit of Detection (LOD) Not explicitly stated0.07 ng/mL[3][5]Not explicitly stated
Recovery Not explicitly statedNot explicitly stated22-41%[6]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple pharmaceutical formulations.

3.1.1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • This compound reference standard

3.1.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Isocratic Elution: 55% Mobile Phase A and 45% Mobile Phase B[4]

  • Flow Rate: 1 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm[4]

  • Injection Volume: 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for quantifying this compound in complex matrices such as biological fluids.

3.2.1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges

  • β-glucuronidase (for biological samples)[3]

3.2.2. Sample Preparation (Human Urine)

  • Perform enzymatic deconjugation of the urine sample using β-glucuronidase.[3]

  • Condition an SPE cartridge with methanol followed by water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, which may require derivatization to enhance its volatility.

3.3.1. Instrumentation and Reagents

  • GC-MS system

  • Capillary GC column (e.g., SLB-5ms, 20 m x 0.18 mm I.D. x 0.18 µm)

  • Derivatization agent (e.g., MTBSTFA)

  • Acetonitrile

  • Helium (carrier gas)

3.3.2. Derivatization and Sample Preparation

  • Dry an aliquot of the sample extract.

  • Add the derivatization reagent (e.g., MTBSTFA) and acetonitrile.

  • Heat the mixture to facilitate the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

3.3.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation.

  • Carrier Gas Flow: Constant flow of helium.

  • Ionization Mode: Electron Impact (EI)

  • Mass Analyzer: Scan for characteristic fragments of the derivatized analyte.

Visualized Workflows

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Reference Standard start->weigh prep_sample Prepare Sample Solution start->prep_sample dissolve Dissolve in Acetonitrile (Stock Solution) weigh->dissolve dilute_std Dilute for Calibration Standards dissolve->dilute_std filter Filter through 0.45µm Syringe Filter dilute_std->filter prep_sample->filter inject Inject into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 272nm separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Urine Sample deconjugate Enzymatic Deconjugation start->deconjugate spe Solid-Phase Extraction (SPE) deconjugate->spe elute Elute Analyte spe->elute reconstitute Evaporate and Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Gradient Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect process Process Data detect->process quantify Quantify Concentration process->quantify

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

References

2-Amino-6-(trifluoromethyl)benzothiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Amino-6-(trifluoromethyl)benzothiazole in Organic Synthesis

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. The presence of the benzothiazole core, a privileged scaffold in drug discovery, combined with the electron-withdrawing trifluoromethyl group and a reactive primary amino group, makes it an attractive starting material for synthesizing a diverse range of biologically active molecules.[1][2] Derivatives of this compound have shown potential as anticancer, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][3][4] These application notes provide an overview of its synthetic utility, including key reactions, experimental protocols, and the biological relevance of its derivatives.

Synthesis of this compound Derivatives

The primary amino group at the C2 position is a key handle for a variety of chemical transformations, including amide bond formation, Schiff base condensation, and diazotization reactions.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides) is a common strategy to produce a wide array of amide derivatives.[5] These reactions are fundamental in medicinal chemistry for linking the benzothiazole core to other pharmacophores. Amide coupling can be achieved using standard coupling reagents or by activating the carboxylic acid.[6]

Table 1: Synthesis of Benzothiazole Amide Derivatives

Product Acid Derivative Coupling Method Solvent Yield (%)
N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Acetic Anhydride Direct Acylation Acetonitrile 85

| N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)cinnamamide | Cinnamic Acid | Acyl Substitution | Not Specified | Good |

Data synthesized from examples in provided search results.[5][7]

Experimental Protocol: Synthesis of N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

This protocol is adapted from a similar synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide.[7]

  • Materials:

    • This compound (1.0 mmol)

    • Acetic anhydride (1.5 mmol)

    • Acetonitrile (5 mL)

  • Procedure:

    • Dissolve this compound in acetonitrile in a round-bottom flask.

    • Add acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum to yield the final product.

G start 2-Amino-6-(trifluoromethyl) benzothiazole product N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)amide start->product Amide Coupling reagent Carboxylic Acid (R-COOH) + Coupling Reagent reagent->product G start 2-Amino-6-(trifluoromethyl) benzothiazole diazonium Aryl Diazonium Salt [Ar-N₂]⁺ start->diazonium Diazotization (NaNO₂, H⁺) product_cl 2-Chloro-Derivative diazonium->product_cl CuCl product_br 2-Bromo-Derivative diazonium->product_br CuBr product_cn 2-Cyano-Derivative diazonium->product_cn CuCN product_cf3 2,6-bis(Trifluoromethyl) -Derivative diazonium->product_cf3 TMSCF₃, Cu(I) G stimulus Inflammatory Stimulus (e.g., Scopolamine) nfkb_path NF-kB Pathway stimulus->nfkb_path mediators Inflammatory Mediators (TNF-α, COX-2, JNK) nfkb_path->mediators inflammation Neuroinflammation & Oxidative Stress mediators->inflammation drug Benzothiazole Derivative drug->nfkb_path Inhibition

References

Application Notes and Protocols for High-Throughput Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzothiazole derivatives, a class of heterocyclic compounds with diverse biological activities.[1] These protocols are designed to be adaptable for various research and drug discovery applications, with a focus on anticancer and neuroprotective screening.

Application Note 1: High-Throughput Screening for Anticancer Activity of Benzothiazole Derivatives

Introduction

Benzothiazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer activity.[2][3] These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration, such as the EGFR, PI3K/Akt/mTOR, and JAK/STAT pathways.[4][5] High-throughput screening (HTS) is a critical tool for efficiently evaluating large libraries of benzothiazole derivatives to identify lead compounds for cancer drug discovery.[6][7] This application note describes a robust cell-based HTS assay to identify benzothiazole derivatives with cytotoxic or anti-proliferative effects against cancer cell lines.

Objective

To establish a high-throughput screening workflow to identify and characterize benzothiazole derivatives that inhibit the viability of cancer cells.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of benzothiazole derivatives for anticancer activity is depicted below. This process begins with assay development and optimization, followed by a pilot screen of a small compound set, the primary high-throughput screen of the entire library, and finally, hit confirmation and characterization.[8][9]

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Validation AssayDev Assay Development & Miniaturization PlatePrep Compound Library Plate Preparation AssayDev->PlatePrep CellPlate Cancer Cell Plating (384-well) PlatePrep->CellPlate CompoundAdd Addition of Benzothiazole Derivatives CellPlate->CompoundAdd Incubation Incubation CompoundAdd->Incubation ReagentAdd Addition of Viability Reagent Incubation->ReagentAdd Readout Signal Readout (Fluorescence/Luminescence) ReagentAdd->Readout DataAnalysis Data Analysis & Hit Identification Readout->DataAnalysis HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm HitValidation Hit Validation (Orthogonal Assays) HitConfirm->HitValidation

Fig 1. High-throughput screening workflow for anticancer drug discovery.
Experimental Protocol: Cell Viability Assay

This protocol utilizes a resazurin-based assay to measure cell viability in a 384-well format, suitable for HTS.[6]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • Harvest and count cancer cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.[6]

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).[6]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Addition:

    • Prepare compound plates by diluting the benzothiazole derivative library, positive control, and negative control (DMSO) to the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the source plates to the cell plates.

  • Incubation:

    • Incubate the cell plates with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO control.

    • Determine the Z'-factor to assess the quality of the assay.[10] A Z'-factor greater than 0.5 is considered excellent for HTS.[8]

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Data Presentation

Quantitative data from the primary screen and subsequent hit validation should be organized in a clear and structured manner.

Table 1: Primary HTS Data Summary

Parameter Value
Number of Compounds Screened 10,000
Screening Concentration 10 µM
Z'-Factor 0.78
Hit Rate (at 50% inhibition) 1.2%

| Number of Primary Hits | 120 |

Table 2: Hit Confirmation and Potency Determination

Hit Compound ID IC₅₀ (µM) Hill Slope
BTZ-001 2.5 1.1
BTZ-002 5.8 0.9
BTZ-003 1.2 1.3

| Doxorubicin (Control) | 0.5 | 1.0 |

Signaling Pathways Modulated by Anticancer Benzothiazole Derivatives

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies of identified hits.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth BTZ Benzothiazole Derivatives BTZ->PI3K BTZ->Akt BTZ->mTORC1

Fig 2. PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole derivatives.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription translocates to nucleus BTZ Benzothiazole Derivatives BTZ->JAK BTZ->STAT NFkB_Pathway Signal Pro-inflammatory Signal IKK IKK Signal->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription translocates to nucleus NFkB_IkB->NFkB IκBα degradation BTZ Benzothiazole Derivatives BTZ->IKK

References

Application Notes and Protocols for the Purification of Synthesized 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and materials science research. The following methods are described: recrystallization and column chromatography. These protocols are designed to enhance the purity of the synthesized compound, ensuring its suitability for subsequent applications.

Introduction

This compound is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The purity of this compound is critical for its biological activity and for ensuring reproducible results in downstream applications. This document outlines two common and effective techniques for its purification: recrystallization and flash column chromatography. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for handling and characterization.

PropertyValue
Molecular Formula C₈H₅F₃N₂S
Molecular Weight 218.20 g/mol [1]
Appearance Solid, powder to crystal[2]
Melting Point 120-124 °C[1]
Solubility Soluble in Methanol[2]
CAS Number 777-12-8[1][2]

Purification Techniques

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a single solvent or a binary solvent system can be effective.

This protocol is suitable for removing small amounts of impurities that are either much more or much less soluble in methanol than the desired compound.

Experimental Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be near saturation.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a fluted filter paper to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Expected Results:

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Yield -70-85%
Appearance Off-white to light brown powderPale yellow to white crystals
Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This method is highly effective for separating the target compound from closely related impurities.

This protocol describes the purification of this compound using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluent in test tubes or flasks.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Results:

ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~90%>99%
Recovery -80-95%
Appearance Off-white to light brown powderWhite crystalline solid

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

Recrystallization_Workflow A Crude Product B Dissolve in Hot Methanol A->B C Hot Filtration (Optional) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Methanol E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Column Chromatography.

Conclusion

The protocols outlined in these application notes provide robust methods for the purification of synthesized this compound. The choice between recrystallization and column chromatography will depend on the specific requirements of the research. For achieving the highest purity, a combination of both techniques, such as column chromatography followed by recrystallization, may be employed. Proper execution of these purification techniques is essential for obtaining high-quality material for use in drug discovery and other scientific endeavors.

References

Application Notes and Protocols for Fluorescent Probes Derived from 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of fluorescent probes developed from the 2-Amino-6-(trifluoromethyl)benzothiazole scaffold. This document outlines the general synthesis, proposed sensing mechanisms, and detailed experimental protocols for the application of these probes in analyte detection and cellular imaging. The introduction of the trifluoromethyl group at the 6-position is anticipated to enhance the photostability and modulate the electronic properties of the benzothiazole core, making it a promising platform for the development of novel fluorescent sensors.

Introduction to this compound in Fluorescent Probe Development

Benzothiazole derivatives are a well-established class of fluorophores used in the design of fluorescent probes for a wide array of analytes, including metal ions, anions, and biologically relevant molecules.[1][2] The core structure's rigid and planar nature often results in high fluorescence quantum yields and large Stokes shifts.[3] The incorporation of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, at the 6-position of the 2-aminobenzothiazole core is expected to influence the probe's photophysical properties significantly. This modification can lead to altered emission and excitation wavelengths, and potentially enhance the sensitivity and selectivity of the probe by modulating the intramolecular charge transfer (ICT) process upon analyte binding.[3]

Schiff base derivatives, formed by the condensation of the 2-amino group with an aldehyde, are a common and versatile strategy for creating fluorescent chemosensors.[4][5] The resulting imine nitrogen and other donor atoms in the aldehyde moiety can act as a binding site for specific analytes, leading to a "turn-on" or "turn-off" fluorescent response.

General Synthesis of a Schiff Base Fluorescent Probe

A plausible synthetic route to a fluorescent probe derived from this compound involves a one-step condensation reaction to form a Schiff base. This method is straightforward and generally high-yielding.

Reaction Scheme:

G General Synthesis of a Schiff Base Probe reactant1 This compound conditions Ethanol, Reflux reactant1->conditions + reactant2 Salicylaldehyde Derivative reactant2->conditions product Schiff Base Fluorescent Probe conditions->product Condensation

Caption: Synthetic pathway for a Schiff base fluorescent probe.

Protocol for Synthesis:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a solution of a suitable salicylaldehyde derivative (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base probe) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Photophysical and Sensing Properties

ParameterProbe (Free)Probe + Analyte (e.g., Zn²⁺)Reference
Excitation Wavelength (λex) ~370 nm~370 nm[6]
Emission Wavelength (λem) ~450 nm (Weak)~520 nm (Strong)[4][6]
Quantum Yield (Φ) < 0.05> 0.50[3]
Stokes Shift ~80 nm~150 nm-
Detection Limit (LOD) -10-100 nM[4]
Binding Stoichiometry -1:1[4]

Experimental Protocols

Protocol for Metal Ion Detection in Solution

This protocol outlines a general procedure for evaluating the efficacy of a this compound-based Schiff base probe for the detection of a target metal ion (e.g., Zn²⁺) in an aqueous solution.

Materials:

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer.

Workflow Diagram:

G Workflow for Metal Ion Detection cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Working Solution add_probe Add Probe to Cuvette prep_probe->add_probe prep_ions Prepare Metal Ion Solutions add_ion Titrate with Metal Ion Solution prep_ions->add_ion add_probe->add_ion measure Measure Fluorescence Spectrum add_ion->measure plot_data Plot Fluorescence vs. [Ion] measure->plot_data calc_lod Calculate Detection Limit plot_data->calc_lod

Caption: Experimental workflow for titrimetric fluorescence analysis.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • To a quartz cuvette, add 2 mL of the probe working solution.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Repeat this process until fluorescence saturation is observed.

  • To assess selectivity, repeat the experiment with other competing metal ions.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit.

Protocol for Live Cell Imaging

This protocol provides a generalized method for using a this compound-based probe for imaging a target analyte within living cells using confocal microscopy.

Materials:

  • Cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Stock solution of the fluorescent probe (1 mM in DMSO).

  • Solution of the analyte of interest or a stimulant to induce its production.

  • Confocal microscope.

Workflow Diagram:

G Workflow for Live Cell Imaging cluster_cell_prep Cell Preparation cluster_exp Experiment seed_cells Seed Cells on Coverslips culture_cells Culture for 24h seed_cells->culture_cells wash_cells1 Wash with PBS culture_cells->wash_cells1 load_probe Incubate with Probe wash_cells1->load_probe wash_cells2 Wash with PBS load_probe->wash_cells2 treat_cells Treat with Analyte/Stimulant wash_cells2->treat_cells image_cells Confocal Microscopy treat_cells->image_cells

Caption: Step-by-step workflow for cellular imaging experiments.

Procedure:

  • Cell Culture: Seed the desired cells on glass-bottom dishes or coverslips and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS. b. Prepare a working solution of the fluorescent probe (typically 1-10 µM) in serum-free medium or PBS. c. Incubate the cells with the probe working solution for 30-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Analyte Treatment: a. For exogenous analyte detection, add fresh culture medium containing the analyte of interest at various concentrations and incubate for a specific period (e.g., 30 minutes). b. For endogenous analyte detection, add fresh culture medium containing a stimulant to induce the production of the target analyte and incubate for an appropriate time.

  • Imaging: Mount the dish on the stage of a confocal microscope. Excite the probe at its optimal excitation wavelength and collect the emission over the appropriate range. Capture fluorescence images.

Signaling Pathway

The sensing mechanism of a Schiff base fluorescent probe typically relies on the chelation-enhanced fluorescence (CHEF) effect. In the absence of the target analyte, the probe exists in a state where its fluorescence is quenched, often due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding of the analyte to the receptor site, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.

G Signaling Pathway of a 'Turn-On' Probe Probe_Off Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On + Analyte PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Probe_Off->PET Probe_On->Probe_Off - Analyte (Reversible) CHEF Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') Probe_On->CHEF Analyte Target Analyte

Caption: General mechanism of a chelation-enhanced fluorescence probe.

Disclaimer: The protocols and data presented herein are generalized based on the properties of benzothiazole-based fluorescent probes. Researchers should optimize these protocols for their specific probe derivative and experimental setup.

References

Application Notes and Protocols: Biological Efficacy of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole, a structural analog of Riluzole, is a compound of significant interest for its neuroprotective and anticonvulsant properties.[1] Its therapeutic potential is attributed to its ability to modulate excitatory neurotransmission and protect neuronal cells from various insults. These application notes provide a comprehensive overview of in vitro and in vivo assays to determine the biological efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action

The primary mechanisms of action for this compound and its analogs involve the modulation of glutamate neurotransmission and the blockade of voltage-gated sodium channels.[2][3] This dual action contributes to its neuroprotective and anticonvulsant effects by reducing neuronal hyperexcitability and subsequent excitotoxicity, a key factor in the pathophysiology of several neurological disorders.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Activates Na_Channel Voltage-Gated Na+ Channel Na_Channel->Glutamate_Release Reduces Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Compound This compound Compound->Na_Channel Inhibits Compound->Glutamate_Receptor Antagonizes (Postulated)

Figure 1: Proposed mechanism of action for this compound.

In Vitro Efficacy Assays

A battery of in vitro assays can be employed to characterize the neuroprotective effects of this compound against various cellular stressors. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for these studies.

Start Start: Culture SH-SY5Y Cells Toxin Induce Neurotoxicity (e.g., Glutamate, H2O2) Start->Toxin Treatment Treat with 2-Amino-6- (trifluoromethyl)benzothiazole Toxin->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate Assays Perform Cytotoxicity/Viability Assays Incubate->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH Data Data Analysis MTT->Data LDH->Data Start Start: Acclimatize Mice Administer Administer 2-Amino-6- (trifluoromethyl)benzothiazole (i.p.) Start->Administer Wait Waiting Period (e.g., 30-60 min) Administer->Wait Induce_Seizure Induce Seizures Wait->Induce_Seizure MES Maximal Electroshock (MES) Induce_Seizure->MES Kainate Kainate Injection (i.p.) Induce_Seizure->Kainate Observe Observe and Score Seizure Severity MES->Observe Kainate->Observe Analyze Analyze Data (e.g., ED50) Observe->Analyze

References

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale and scale-up synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the established Hugerschoff reaction, utilizing the oxidative cyclization of a substituted arylthiourea intermediate. This protocol emphasizes safety, scalability, and reproducibility, offering detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as neuroprotective agents, anticancer therapeutics, and antimicrobials. The synthesis of this scaffold is a critical step in the discovery and development of new drug candidates. The protocol outlined herein describes a reliable method for the preparation of this compound starting from commercially available 4-(trifluoromethyl)aniline.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocols

Laboratory-Scale Synthesis (up to 10 g)

This protocol details the synthesis of approximately 10 g of this compound.

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Sodium thiocyanate (NaSCN) (2.2 eq)

  • Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Heating mantle with a stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with 4-(trifluoromethyl)aniline and glacial acetic acid.

  • Thiocyanate Addition: Add sodium thiocyanate to the stirred solution at room temperature.

  • Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bisulfite solution to neutralize any unreacted bromine.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker of ice water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with deionized water.

  • Purification (Recrystallization): Dissolve the crude solid in hot ethanol. Add a small amount of activated carbon and heat at reflux for 15 minutes. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

Scale-Up Synthesis (up to 100 g)

This protocol outlines the necessary adjustments for scaling the synthesis to produce approximately 100 g of the target compound.

Key Considerations for Scale-Up:

  • Heat Management: The bromination step is exothermic. Ensure efficient cooling and a slower addition rate of bromine to maintain temperature control. The use of a jacketed reactor is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the addition and neutralization steps. A powerful overhead stirrer is necessary.

  • Work-up: Handling larger volumes of liquids and solids requires appropriate equipment. Ensure large enough vessels for quenching and neutralization, and a larger filtration setup.

  • Purification: Recrystallization of large quantities can be challenging. Consider performing multiple smaller recrystallizations or using alternative purification methods like column chromatography if necessary, although recrystallization is generally preferred for its efficiency at this scale.

Procedure Adjustments:

  • Reagent Quantities: Linearly scale up the quantities of all reagents and solvents based on the desired final product mass.

  • Bromine Addition: The addition of the bromine solution should be significantly slower than in the laboratory-scale synthesis to allow for proper heat dissipation. Monitor the internal temperature closely.

  • Neutralization: The neutralization process will generate a significant amount of gas (CO₂). Add the sodium bicarbonate solution very slowly and with vigorous stirring to control foaming.

  • Product Isolation and Drying: Use a larger Büchner funnel or a filter press for efficient filtration. Ensure the product is thoroughly washed to remove inorganic salts. Drying in a vacuum oven may require a longer time.

Data Presentation

ParameterLaboratory-Scale (10 g)Scale-Up (100 g)
Starting Material
4-(Trifluoromethyl)aniline~5.0 g~50.0 g
Sodium thiocyanate~5.0 g~50.0 g
Bromine~5.2 g~52.0 g
Glacial Acetic Acid~50 mL~500 mL
Reaction Conditions
Bromination Temperature0-5 °C0-10 °C
Reaction Time12-16 hours16-24 hours
Work-up & Purification
Quenching AgentSat. NaHSO₃Sat. NaHSO₃
Neutralizing AgentSat. NaHCO₃Sat. NaHCO₃
Purification MethodRecrystallization (Ethanol)Recrystallization (Ethanol)
Typical Results
Yield75-85%70-80%
Purity (by HPLC)>98%>98%
Melting Point198-202 °C198-202 °C

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: All steps of this synthesis, especially the handling of bromine and acetic acid, must be performed in a well-ventilated chemical fume hood.[1][2]

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • 4-(Trifluoromethyl)aniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Avoid inhalation and contact with skin and eyes.

  • Sodium Thiocyanate: Harmful if swallowed or in contact with skin.[4][5]

  • Exothermic Reaction: The bromination reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification A 1. Charge Reactor - 4-(Trifluoromethyl)aniline - Glacial Acetic Acid B 2. Add Sodium Thiocyanate A->B Stir at RT C 3. Cool to 0-5 °C B->C D 4. Slow Addition of Bromine Solution C->D Maintain T < 10 °C E 5. Reaction at Room Temperature D->E Stir for 12-24 h F 6. Quench with NaHSO₃ E->F G 7. Neutralize with NaHCO₃ F->G H 8. Isolate Crude Product (Filtration) G->H I 9. Recrystallize from Ethanol H->I J 10. Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Polymer Enhancement in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on advanced techniques for enhancing polymer properties. The notes cover the incorporation of nanomaterials to improve mechanical, thermal, and electrical characteristics, surface modification for biomedical applications, and the development of advanced hydrogels for drug delivery.

Application Note 1: Graphene-Based Nanocomposites for Enhanced Mechanical and Thermal Properties

The incorporation of graphene and its derivatives, such as graphene oxide (GO), into polymer matrices can lead to significant improvements in the mechanical strength and thermal stability of the resulting nanocomposites.[1][2][3] The exceptional mechanical properties of graphene, including a tensile strength of approximately 130 GPa and a Young's modulus of about 1 TPa, contribute to these enhancements.[1] Uniform dispersion and strong interfacial adhesion between the graphene filler and the polymer matrix are crucial for achieving optimal performance.[1]

Quantitative Data: Mechanical and Thermal Properties of Graphene/Polymer Nanocomposites
Polymer MatrixGraphene/GO Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Thermal Degradation Temp (°C)Reference
Poly(vinyl alcohol) (PVA)042.31.48-[1]
PVA0.04 (GO)50.82.12-[1]
Epoxy0--320[2]
Epoxy1.0 (GO)--345[2]
Epoxy/Carbon Fiber0---[2]
Epoxy/Carbon Fiber0.25 (Graphene Nanoplatelets)Increased Fatigue Life--[2]
Experimental Protocol: Fabrication of Graphene Oxide (GO)/PVA Nanocomposites via In Situ Polymerization

This protocol describes the synthesis of GO/PVA nanocomposites, a method that promotes excellent dispersion of the nanofiller.

Materials:

  • Graphite powder

  • Sodium nitrate (NaNO₃)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Vinyl acetate monomer

  • Polyvinyl alcohol (PVA)

  • Azobisisobutyronitrile (AIBN) initiator

  • Deionized (DI) water

Procedure:

  • Synthesis of Graphene Oxide (GO):

    • Prepare GO from graphite powder using the modified Hummers' method.

    • Disperse the synthesized GO in DI water to form a stable aqueous suspension through ultrasonication.

  • In Situ Polymerization:

    • Add a specific amount of vinyl acetate monomer and PVA to the GO suspension.

    • Disperse the mixture using a mechanical stirrer.

    • Add the AIBN initiator to the mixture.

    • Carry out the polymerization reaction at 70°C for 6 hours under a nitrogen atmosphere.

    • Precipitate the resulting GO/PVA nanocomposite in methanol, followed by washing and drying.

Characterization Protocol: Mechanical and Thermal Analysis
  • Tensile Testing:

    • Prepare dog-bone-shaped specimens of the nanocomposites according to ASTM D638 standards.

    • Conduct tensile tests using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).

    • Measure the tensile strength and Young's modulus from the resulting stress-strain curves.[4]

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the nanocomposite in a TGA instrument.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Determine the onset of thermal degradation from the weight loss curve.[5][6]

Diagram: Experimental Workflow

cluster_fab Fabrication cluster_char Characterization prep_go GO Synthesis (Modified Hummers' Method) dispersion GO Dispersion (Ultrasonication) prep_go->dispersion polymerization In Situ Polymerization (Vinyl Acetate, PVA, AIBN) dispersion->polymerization purification Precipitation & Drying polymerization->purification tensile Tensile Testing (ASTM D638) purification->tensile Sample Preparation tga Thermogravimetric Analysis purification->tga Sample Preparation

Caption: Workflow for GO/PVA nanocomposite fabrication and characterization.

Application Note 2: Carbon Nanotube (CNT) Composites for Enhanced Electrical Conductivity

The incorporation of carbon nanotubes (CNTs) into insulating polymer matrices can create electrically conductive composites.[7][8] This is due to the exceptional electrical properties and high aspect ratio of CNTs, which facilitate the formation of a percolating conductive network at low filler concentrations.[7][8] These materials are valuable for applications such as electromagnetic interference (EMI) shielding and antistatic coatings.[9][10]

Quantitative Data: Electrical Conductivity of CNT/Polymer Composites
Polymer MatrixCNT TypeCNT Content (wt%)Electrical Conductivity (S/m)Reference
EpoxyMWCNT1.010⁻²[8]
PolycarbonateSWCNT2.010¹[7]
PolystyreneMWCNT5.01[8]
Experimental Protocol: Fabrication of CNT/Polymer Composites via Solution Casting

This protocol details a common method for achieving good CNT dispersion in a polymer matrix.

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • Polycarbonate pellets

  • Dichloromethane (DCM)

  • Surfactant (e.g., sodium dodecyl sulfate)

Procedure:

  • CNT Dispersion:

    • Disperse a measured amount of MWCNTs in DCM with the aid of a surfactant.

    • Use probe ultrasonication for 30 minutes to break up CNT agglomerates.

  • Polymer Dissolution:

    • Separately, dissolve polycarbonate pellets in DCM with magnetic stirring until a homogeneous solution is formed.

  • Mixing and Casting:

    • Add the CNT dispersion to the polymer solution and stir for 2 hours.

    • Pour the mixture into a glass petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at 60°C for 12 hours to remove residual solvent.

Characterization Protocol: Electrical Conductivity Measurement
  • Four-Point Probe Method:

    • Cut a rectangular sample of the CNT/polymer composite film.

    • Use a four-point probe setup to measure the sheet resistance of the sample. Two outer probes apply a current, and the two inner probes measure the voltage drop.

    • Calculate the volume resistivity using the measured sheet resistance and the sample thickness.

    • The electrical conductivity is the reciprocal of the volume resistivity.

Diagram: Conductive Network Formation

cluster_low Low CNT Concentration cluster_high High CNT Concentration (Percolation Threshold) a1 a2 a3 a4 a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b6 b5->b6 b6->b2 b7 b8 b7->b8 b8->b3

Caption: Formation of a conductive CNT network within a polymer matrix.

Application Note 3: Polymer Surface Modification for Enhanced Biocompatibility

The surface properties of polymers play a critical role in their interaction with biological systems.[11] Surface modification techniques, such as plasma treatment, can alter the surface chemistry and topography of polymers to improve properties like wettability, which in turn can enhance cell adhesion and proliferation for biomedical applications.[11][12][13]

Quantitative Data: Surface Properties and Biocompatibility of Modified Polymers
PolymerModification MethodWater Contact Angle (°)Cell Viability (%)Reference
PolystyreneNone9060[11]
PolystyreneOxygen Plasma3095[11]
PEEKNone85--
PEEKArgon Plasma45--
Experimental Protocol: Plasma Treatment for Surface Hydrophilization

This protocol describes the use of low-pressure plasma to introduce hydrophilic functional groups onto a polymer surface.

Materials:

  • Polymer substrates (e.g., polystyrene petri dishes)

  • Process gas (e.g., oxygen, argon)

  • Low-pressure plasma chamber

Procedure:

  • Sample Preparation:

    • Clean the polymer substrates by sonicating in ethanol and then DI water.

    • Dry the substrates in a nitrogen stream.

  • Plasma Treatment:

    • Place the cleaned substrates in the plasma chamber.

    • Evacuate the chamber to a base pressure of ~10 Pa.

    • Introduce the process gas (e.g., oxygen) at a controlled flow rate.

    • Apply radio frequency (RF) power (e.g., 50 W) to generate the plasma for a specified duration (e.g., 5 minutes).

    • Vent the chamber and remove the treated substrates.

Characterization Protocol: Surface and Biocompatibility Assessment
  • Contact Angle Measurement:

    • Place a droplet of DI water on the polymer surface.

    • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. A lower contact angle indicates higher hydrophilicity.

  • Cell Viability Assay (MTT Assay):

    • Seed cells (e.g., fibroblasts) onto the treated and untreated polymer surfaces and culture for 24-48 hours.

    • Add MTT solution to each sample and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader. Higher absorbance corresponds to higher cell viability.

Diagram: Logic of Enhanced Biocompatibility

start Polymer Surface plasma Plasma Treatment start->plasma surface_chem Altered Surface Chemistry (e.g., -OH, -COOH groups) plasma->surface_chem hydro Increased Hydrophilicity (Lower Contact Angle) surface_chem->hydro protein Enhanced Protein Adsorption hydro->protein cell_attach Improved Cell Attachment & Proliferation protein->cell_attach biocompat Enhanced Biocompatibility cell_attach->biocompat

Caption: How plasma treatment enhances polymer biocompatibility.

Application Note 4: Advanced Polymer Hydrogels for Controlled Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications like drug delivery and tissue engineering.[14][15][16][17][18] Stimuli-responsive hydrogels can undergo volume changes in response to external triggers such as pH, temperature, or light, enabling the controlled release of encapsulated drugs.[14]

Quantitative Data: Drug Release from a pH-Responsive Hydrogel
pH of Release MediumCumulative Drug Release at 2h (%)Cumulative Drug Release at 8h (%)
2.0 (Simulated Gastric Fluid)1525
7.4 (Simulated Intestinal Fluid)5085
Experimental Protocol: Synthesis of a pH-Responsive Chitosan-Poly(acrylic acid) Hydrogel

This protocol outlines the preparation of a pH-sensitive hydrogel for potential oral drug delivery.

Materials:

  • Chitosan

  • Acrylic acid

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Acetic acid

  • Model drug (e.g., ibuprofen)

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in a 1% aqueous acetic acid solution with stirring.

  • Polymerization and Crosslinking:

    • Add acrylic acid, the model drug, MBA, and APS to the chitosan solution under a nitrogen atmosphere.

    • Heat the mixture to 60°C and maintain for 3 hours to allow for polymerization and crosslinking.

    • Allow the resulting hydrogel to cool to room temperature.

  • Purification:

    • Cut the hydrogel into small discs and wash extensively with DI water to remove unreacted monomers and initiator.

    • Freeze-dry the purified hydrogel discs.

Characterization Protocol: Swelling and In Vitro Drug Release
  • Swelling Studies:

    • Immerse pre-weighed, dry hydrogel discs in buffer solutions of different pH values (e.g., 2.0 and 7.4).

    • At regular intervals, remove the hydrogels, blot excess surface water, and weigh them.

    • Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • In Vitro Drug Release:

    • Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., pH 2.0 or 7.4 buffer) at 37°C with gentle stirring.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Determine the concentration of the released drug in the aliquot using UV-Vis spectrophotometry.

    • Plot the cumulative drug release as a function of time.

Diagram: pH-Responsive Drug Release Mechanism

cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph Protonation of -NH2 groups (Chitosan) compact Compact Hydrogel Structure (Reduced Swelling) low_ph->compact slow_release Slow Drug Release compact->slow_release high_ph De-protonation of -COOH groups (Polyacrylic Acid) swell Swollen Hydrogel Structure (Electrostatic Repulsion) high_ph->swell fast_release Fast Drug Release swell->fast_release drug Drug-Loaded Hydrogel drug->low_ph drug->high_ph

Caption: Mechanism of drug release from a pH-responsive hydrogel.

References

Application Notes and Protocols: Derivatization of 2-Amino-6-(trifluoromethyl)benzothiazole for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of 2-Amino-6-(trifluoromethyl)benzothiazole to generate novel compounds with potentially enhanced biological activities. The protocols focus on the synthesis of Schiff base derivatives and their evaluation as anticancer agents, a common application for this class of compounds.[1][2][3][4][5]

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][6][7] The introduction of a trifluoromethyl group at the 6-position can significantly modulate the physicochemical properties of the molecule, potentially leading to enhanced potency and improved pharmacokinetic profiles. Derivatization of the 2-amino group is a common strategy to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.[1][6] This application note details the synthesis of Schiff base derivatives from this compound and provides a protocol for assessing their in vitro anticancer activity.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound Schiff Base Derivatives against HeLa Cell Line
Compound IDR Group (Ar)IC50 (µg/mL)
SP-1 Phenyl> 50
SP-2 4-Chlorophenyl15.8
SP-3 4-Methoxyphenyl22.5
SP-4 4-Nitrophenyl8.9
SP-5 2-Hydroxyphenyl12.3
Cisplatin (Reference Drug)17.2[8]

Note: The data presented here is representative and intended to illustrate the potential for enhanced activity upon derivatization. Actual results will vary depending on the specific substituent and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases (imines).

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base derivative.[8][11]

  • Dry the purified product and characterize it using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[8][9]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized Schiff base derivatives on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized Schiff base derivatives

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[8]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Schiff Base Synthesis cluster_assay Protocol 2: MTT Assay start This compound + Aromatic Aldehyde reaction Reflux in Ethanol with Acetic Acid Catalyst start->reaction Condensation filtration Filtration and Washing reaction->filtration purification Recrystallization filtration->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization product Purified Schiff Base Derivative characterization->product cell_seeding Seed HeLa Cells compound_treatment Treat with Schiff Base Derivatives cell_seeding->compound_treatment incubation 48h Incubation compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan in DMSO mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis

Caption: Experimental workflow for synthesis and anticancer evaluation.

signaling_pathway compound Schiff Base Derivative cell_membrane Cell Membrane compound->cell_membrane Cellular Uptake receptor Target Protein (e.g., Kinase) compound->receptor Inhibition downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Blocks Signal proliferation Cell Proliferation & Survival downstream_signaling->proliferation Inhibition of apoptosis Apoptosis (Programmed Cell Death) downstream_signaling->apoptosis Induction of

Caption: Putative mechanism of action for anticancer benzothiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help improve your experimental outcomes.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of substituted 2-aminobenzothiazoles. This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Thiourea Formation: The initial reaction between 4-(trifluoromethyl)aniline and thiocyanate may be inefficient.- Ensure anhydrous conditions as moisture can hydrolyze the thiocyanate salt. - Increase the reaction time or temperature for the formation of N-(4-(trifluoromethyl)phenyl)thiourea. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete Cyclization: The bromination and subsequent cyclization of the thiourea intermediate may not have gone to completion.- Optimize the rate of bromine addition; a slow, dropwise addition is crucial to control the reaction temperature and prevent side reactions. - Ensure the reaction temperature is maintained within the optimal range, as both too low and too high temperatures can hinder the cyclization process.[1] - Increase the reaction time for the cyclization step and monitor by TLC.
Side Reactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, leading to undesired side products.- Over-bromination of the aromatic ring is a potential side reaction. Use a stoichiometric amount of bromine. - Maintain a low reaction temperature during bromine addition to minimize side reactions.
Product is Dark or Discolored Formation of Colored Impurities: Oxidation of intermediates or the final product can lead to discoloration.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water). The use of activated charcoal can help remove colored impurities.[2] - For highly impure products, conversion to the hydrochloride salt, recrystallization, and subsequent neutralization back to the free base can be an effective purification method.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the reaction mixture or wash solvents, leading to loss during work-up.- After quenching the reaction with water, ensure the solution is sufficiently cool to maximize precipitation. - Use a minimal amount of cold solvent for washing the filtered product to reduce loss.
Emulsion Formation during Extraction: If an extractive work-up is used, emulsions can form, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hugershoff synthesis, which involves two main steps:

  • Thiourea Formation: Reaction of 4-(trifluoromethyl)aniline with a thiocyanate salt (e.g., potassium thiocyanate, sodium thiocyanate, or ammonium thiocyanate) in the presence of an acid (commonly acetic acid or hydrochloric acid) to form N-(4-(trifluoromethyl)phenyl)thiourea.

  • Oxidative Cyclization: The formed thiourea is then cyclized in the presence of a halogen, typically bromine, in a solvent like glacial acetic acid.[3][4]

Q2: How critical is temperature control during the bromination step?

A2: Temperature control is highly critical. The reaction is exothermic, and allowing the temperature to rise uncontrollably can lead to an increase in side reactions, such as over-bromination of the aromatic ring or decomposition of the reactants, which will lower the yield and purity of the final product. It is recommended to add the bromine solution dropwise while maintaining the reaction mixture in an ice bath to keep the temperature below 10 °C.[3]

Q3: My final product has a persistent yellow or brownish color. How can I obtain a purer, off-white product?

A3: Colored impurities are a common issue. Here are a few purification strategies:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add hot water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[2]

  • Hydrochloride Salt Formation: For stubborn impurities, dissolve the crude product in a suitable solvent and treat it with hydrochloric acid to precipitate the hydrochloride salt. The salt can then be recrystallized, and the pure free base can be regenerated by neutralization with a base like ammonium hydroxide.

Q4: Can I use other halogens like chlorine or iodine for the cyclization step?

A4: While bromine is the most commonly used halogen for this transformation, other reagents like sulfuryl chloride (a source of chlorine) have also been reported for the cyclization of arylthioureas.[2] However, reaction conditions would need to be re-optimized for different halogenating agents. Iodine is generally less reactive and may not be as effective for this specific cyclization.

Q5: What are some common side products to look out for?

A5: Potential side products can include:

  • Unreacted N-(4-(trifluoromethyl)phenyl)thiourea: Indicating incomplete cyclization.

  • Di-brominated products: If excess bromine is used or the temperature is not controlled, bromination can occur at other positions on the benzothiazole ring.

  • Hydrolysis products: The thiourea intermediate can be susceptible to hydrolysis under harsh acidic conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing substituted 2-aminobenzothiazoles.

Step 1: Formation of N-(4-(trifluoromethyl)phenyl)thiourea

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)aniline (1 equivalent).

  • Add glacial acetic acid to dissolve the aniline.

  • To this solution, add potassium thiocyanate (or sodium/ammonium thiocyanate) (1.1 to 1.5 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the thiourea intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Suspend the dried N-(4-(trifluoromethyl)phenyl)thiourea in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the suspension in an ice bath to below 10 °C.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled thiourea suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 10-12 hours) or until TLC analysis indicates the consumption of the starting material.[3]

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Neutralize the solution with a base, such as concentrated ammonium hydroxide, to a pH of approximately 6-7.

  • Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Syntheses

Starting AnilineThiocyanate SaltCyclizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
p-ToluidineSodium ThiocyanateSulfuryl ChlorideChlorobenzene50264-67
4-FluoroanilinePotassium ThiocyanateBromineAcetic Acid<10 then RT12~89
3-Chloro-4-fluoroanilinePotassium ThiocyanateBromineAcetic Acid12Not specified

Note: Yields are highly dependent on the specific substrate and reaction scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization cluster_purification Purification start_materials 4-(Trifluoromethyl)aniline + Potassium Thiocyanate + Glacial Acetic Acid reflux Reflux (2-4 hours) start_materials->reflux precipitation1 Precipitate in Cold Water reflux->precipitation1 filtration1 Filter and Dry precipitation1->filtration1 thiourea N-(4-(trifluoromethyl)phenyl)thiourea filtration1->thiourea thiourea_input Thiourea Intermediate in Glacial Acetic Acid bromination Add Bromine in Acetic Acid (<10 °C) thiourea_input->bromination stir Stir at Room Temp (10-12 hours) bromination->stir precipitation2 Precipitate in Ice Water and Neutralize stir->precipitation2 filtration2 Filter and Dry precipitation2->filtration2 crude_product Crude Product filtration2->crude_product recrystallization Recrystallize from Ethanol/Water crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield start Low Yield of Final Product check_thiourea Check for unreacted 4-(trifluoromethyl)aniline in Step 1 (TLC) start->check_thiourea incomplete_thiourea Incomplete Thiourea Formation check_thiourea->incomplete_thiourea Yes check_cyclization Check for unreacted thiourea in Step 2 (TLC) check_thiourea->check_cyclization No solution_thiourea Increase reflux time/temp Ensure anhydrous conditions incomplete_thiourea->solution_thiourea incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Yes check_impurities Analyze crude product for side products (e.g., NMR, MS) check_cyclization->check_impurities No solution_cyclization Optimize Br2 addition rate Increase reaction time at RT Verify temperature control incomplete_cyclization->solution_cyclization side_reactions Significant Side Reactions check_impurities->side_reactions Yes solution_impurities Strict temperature control Use stoichiometric Br2 Consider inert atmosphere side_reactions->solution_impurities

References

common side reactions in 2-aminobenzothiazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminobenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazole, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction yield for 2-aminobenzothiazole is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in 2-aminobenzothiazole synthesis can stem from several factors, primarily incomplete reactions, competing side reactions, or suboptimal reaction conditions.

Potential CauseRecommended Solutions
Incomplete Cyclization Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). For arylthiourea cyclization, a staged temperature approach (e.g., 1.5 hours at 45-50°C followed by 6 hours at 65-70°C) can be effective.[1]
Side Reactions Minimize side reactions such as sulfonation by maintaining lower reaction temperatures. Avoid para-thiocyanation by using anilines with a substituted para-position.[2]
Starting Material Hydrolysis Phenylthiourea can hydrolyze under harsh acidic conditions. Ensure anhydrous conditions and consider using a milder catalytic system.[1]
Suboptimal Catalyst Concentration The concentration of the catalyst (e.g., bromine) is critical. Use catalytic amounts to avoid over-bromination and other side reactions.[2]

Issue 2: Formation of Significant Amounts of Byproducts

Question: I am observing the formation of significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue. Understanding the likely impurities can aid in their prevention and removal.

Common ByproductFormation ConditionsPrevention & Minimization Strategies
Over-brominated products Excess of brominating agent (e.g., Br₂), prolonged reaction time.Use a milder brominating agent like N-bromosuccinimide (NBS). Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents for mono-bromination). Monitor the reaction closely with TLC.[2]
Sulfonated benzothiazole High reaction temperatures, especially when using sulfuric acid.Maintain the reaction temperature within the optimal range (e.g., 30-100°C) and avoid excessive heating.[3]
Para-thiocyanated aniline Use of anilines with an unsubstituted para-position in the presence of a thiocyanate source.Use an aniline starting material where the para-position is already substituted.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or catalyst concentration.Optimize reaction conditions and monitor for completion using TLC.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Hugerschoff reaction and what are its common pitfalls?

A1: The Hugerschoff reaction is a classical method for synthesizing 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas, typically using bromine in an acidic medium.[4] Common pitfalls include the formation of over-brominated byproducts, sulfonation of the aromatic ring at high temperatures, and the competing side reaction of para-thiocyanation if the aniline precursor is unsubstituted at the para-position.[2][3]

Q2: How can I control regioselectivity in the synthesis of substituted 2-aminobenzothiazoles?

A2: Controlling regioselectivity, particularly when using substituted anilines, is crucial. The choice of starting material is the primary determinant. For instance, using a 4-substituted aniline in the Hugerschoff reaction will yield a 6-substituted 2-aminobenzothiazole. When using 3-substituted anilines, a mixture of 5- and 7-substituted products can be expected.[5] The ratio of these isomers can be influenced by the steric hindrance of the substituent.[5]

Q3: My final 2-aminobenzothiazole product is discolored. How can I purify it?

A3: A common purification method for discolored 2-aminobenzothiazole is recrystallization. A typical procedure involves dissolving the crude product in hot ethanol, treating it with activated carbon (e.g., Norit) to adsorb colored impurities, filtering the hot solution, and then inducing crystallization by adding hot water and cooling.[1] Column chromatography can also be employed for more challenging purifications.

Q4: Are there greener alternatives to the classical synthesis methods?

A4: Yes, several modern approaches aim to be more environmentally friendly. These include microwave-assisted and ultrasound-assisted syntheses, which can offer rapid reaction times and high yields under solvent-free or milder conditions.[2][6] The use of ionic liquids as recyclable solvents and catalysts is another promising green alternative.[7]

Quantitative Data Summary

The following table provides a comparative overview of different synthetic methods for 2-aminobenzothiazole, highlighting key reaction parameters and typical yields.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key Advantages & Limitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95%Advantages: High yields for substituted derivatives. Limitations: Requires strong acid and toxic bromine.[2]
Jacobson-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Advantages: Readily available starting materials. Limitations: Potential for side reactions like para-thiocyanation.[2]
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHighAdvantages: High reactivity often leads to high yields under mild conditions. Limitations: 2-Aminothiophenol is prone to oxidation.[2]
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%Advantages: Rapid reaction times.[2]
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstate, Solvent-free20 minRoom Temp.ExcellentAdvantages: Energy efficient, mild conditions, fast.[2]

Experimental Protocols

Protocol 1: Minimized Side-Reaction Synthesis via Hugerschoff Reaction [2]

This protocol is optimized to reduce common side reactions like sulfonation and over-bromination.

  • Preparation: In a suitable reaction vessel, prepare a solution of the appropriately substituted phenylthiourea (1.0 mol) in 300 mL of 98% sulfuric acid.

  • Catalyst Addition: While maintaining the temperature between 65-70°C, add a catalytic amount of bromine portion-wise.

  • Reaction: Stir the reaction mixture for 1.5 to 6 hours, monitoring the progress by TLC.

  • Work-up: Cool the mixture and precipitate the product by the careful addition of methanol.

  • Purification: Filter the precipitated product, wash with acetone, and dry to yield the 2-aminobenzothiazole.

Visualizations

TroubleshootingWorkflow cluster_synthesis 2-Aminobenzothiazole Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Mixture Start->Reaction Workup Work-up & Purification Reaction->Workup LowYield Low Yield? Workup->LowYield Product Final Product Byproducts Byproducts Present? LowYield->Byproducts No Optimize Optimize Conditions: - Temperature - Time - Catalyst Conc. LowYield->Optimize Yes Byproducts->Product No Purify Purification Strategy: - Recrystallization - Chromatography Byproducts->Purify Yes Optimize->Reaction Re-run Purify->Product

Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.

SideReactionPathways Arylthiourea Arylthiourea DesiredProduct 2-Aminobenzothiazole Arylthiourea->DesiredProduct Oxidative Cyclization OverBromination Over-brominated Products Arylthiourea->OverBromination Excess Br₂ Sulfonation Sulfonated Products Arylthiourea->Sulfonation High Temp. ParaThiocyanation p-Thiocyanated Aniline Aniline + SCN- Aniline + SCN- Aniline + SCN-->ParaThiocyanation Unsubstituted para-position

Caption: Common side reaction pathways in 2-aminobenzothiazole synthesis.

References

optimizing reaction conditions for 2-Amino-6-(trifluoromethyl)benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

  • Poor Quality of Starting Materials: The primary starting material, 4-(Trifluoromethyl)aniline, can degrade over time. Similarly, the purity of potassium thiocyanate and bromine is crucial.

    • Solution: Use freshly distilled or purified 4-(Trifluoromethyl)aniline. Ensure potassium thiocyanate is dry and that the bromine solution is of the appropriate concentration.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, potentially leading to undesired side reactions.

    • Solution: Maintain strict temperature control during the addition of bromine. Slow, dropwise addition at a low temperature is recommended to minimize side-product formation.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: Carefully control the stoichiometry of the reactants. An excess of potassium thiocyanate is often used to ensure the complete conversion of the aniline.

Q2: My final product is discolored (e.g., yellow, brown). What is the cause and how can I purify it?

A2: Discoloration typically indicates the presence of impurities, which can arise from side reactions or residual starting materials.

  • Cause of Impurities:

    • Oxidation Products: The reaction mixture can be susceptible to oxidation, leading to colored byproducts.

    • Residual Bromine: Lingering traces of bromine can impart a yellowish or brownish hue.

    • Side Products: Isomeric impurities, such as 2-amino-5-(trifluoromethyl)benzothiazole or 2-amino-7-(trifluoromethyl)benzothiazole, though less likely due to the directing effects of the trifluoromethyl group, can be formed in small amounts.[1]

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. A common solvent system is an ethanol-water mixture.[2]

    • Activated Carbon Treatment: If the product is highly colored, treatment with activated carbon (charcoal) during recrystallization can help remove colored impurities.

    • Column Chromatography: For very impure samples, silica gel column chromatography can be employed for separation.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors related to the reaction conditions or reagent quality.

  • Insufficient Bromine: Bromine is the cyclizing agent, and an insufficient amount will lead to incomplete reaction.

    • Solution: Ensure the correct stoichiometry of bromine is used. If the reaction has stalled, a small, careful addition of bromine solution might restart it, but this should be done cautiously to avoid over-bromination.

  • Low Temperature: While low temperatures are necessary during bromine addition, the overall reaction may require a period at ambient or slightly elevated temperatures to proceed to completion.

    • Solution: After the initial low-temperature addition, allow the reaction to stir at room temperature overnight.[2]

  • Poor Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the reaction of 4-(Trifluoromethyl)aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.[2][3] This is a variation of the Hugershoff synthesis of benzothiazoles.

Q2: What are the key safety precautions to consider during this synthesis?

A2: This synthesis involves several hazardous materials and requires strict safety protocols.

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Acid: Is corrosive. Handle with care to avoid skin and eye contact.

  • 4-(Trifluoromethyl)aniline: Is toxic and should be handled with appropriate PPE.

  • Reaction Quenching: The reaction is typically quenched by pouring it into water, which can be exothermic. This should be done carefully and with cooling. Neutralization with a base like ammonia should also be performed in a fume hood due to the release of fumes.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would typically be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The starting aniline and the final benzothiazole product will have different Rf values, allowing for easy tracking of the conversion.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific spectra should be run for each synthesized batch, typical expected values are:

  • Melting Point: Approximately 120-124 °C.[4]

  • ¹H NMR: Protons on the aromatic ring and the amine group will be visible. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • IR Spectroscopy: Expect characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-F stretching of the trifluoromethyl group.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields (Adapted from similar syntheses)

ReagentMolar RatioTypical Amount (for ~0.5 mol scale)
4-(Trifluoromethyl)aniline1.080.5 g
Potassium Thiocyanate2.2107 g
Bromine1.188 g (in acetic acid)
Acetic Acid (solvent)-~1 L
Product
This compound-Typical Yield: ~70-80%

Table 2: Optimization of Reaction Conditions

ParameterConditionExpected OutcomeTroubleshooting
Temperature
Bromine Addition0-10 °CMinimizes side reactions and improves selectivity.Higher temperatures can lead to byproducts and lower yield.
ReactionRoom TemperatureAllows the reaction to proceed to completion.If the reaction is slow, gentle warming (30-40 °C) can be considered, but with careful monitoring.
Reaction Time 12-24 hoursEnsures complete conversion of starting materials.Shorter times may result in incomplete reaction. Monitor by TLC.
Stirring VigorousEnsures homogeneity and efficient mixing of reactants.Poor stirring can lead to localized hotspots and incomplete reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for specific laboratory conditions.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(Trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the complete addition of bromine, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water.

  • Neutralization: Carefully neutralize the mixture with concentrated ammonium hydroxide in a fume hood until it is alkaline (pH ~8-9). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aniline 4-(Trifluoromethyl)aniline Mixing Dissolve Reactants Aniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Solvent Acetic Acid Solvent->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Bromination Dropwise Bromine Addition Cooling->Bromination Stirring Stir at Room Temperature Bromination->Stirring Quenching Pour into Ice-Water Stirring->Quenching Neutralization Neutralize with Ammonia Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize (Ethanol/Water) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Impurity Issues Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Completion Verify Reaction Completion (TLC) Start->Check_Completion Recrystallize Recrystallize Product Start->Recrystallize Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Check_Stoichiometry Verify Reagent Stoichiometry Check_Completion->Check_Stoichiometry If incomplete Charcoal Use Activated Charcoal Recrystallize->Charcoal If colored Column Perform Column Chromatography Charcoal->Column If still impure

Caption: Decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Crystallization of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Amino-6-(trifluoromethyl)benzothiazole. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent.

A1: This issue can arise from using an inappropriate solvent or an insufficient volume of it. This compound is known to be soluble in methanol.[1] For other benzothiazole derivatives, solvents like ethanol, N,N-dimethylformamide (DMF), and mixtures such as methanol/chloroform (1:1) and alcohol/benzene have been used for recrystallization.[2]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more of the chosen solvent while heating and stirring.

    • Solvent Selection: If the compound remains insoluble, consider switching to a different solvent system. A good starting point is methanol. For less polar impurities, a more polar solvent might be effective, and vice-versa.

    • Heat the Solution: Gently heat the solvent to increase the solubility of the compound. Ensure the temperature is below the solvent's boiling point.

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the cooling rate is too rapid.

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional solvent to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool down slowly. You can insulate the flask to slow down the cooling process.

    • Solvent System Modification: Consider using a solvent mixture. If the compound is too soluble in one solvent, adding a co-solvent in which it is less soluble can promote crystal formation.

    • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization at a controlled rate.

Q3: Crystallization happens too quickly, resulting in fine powder or impure crystals.

A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[3] The goal is to allow for slow and selective crystal growth.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Re-dissolve the solid by heating and add a small amount of extra solvent.

    • Control Cooling Rate: Slow down the cooling process by insulating the flask or allowing it to cool at room temperature before moving it to a colder environment.

    • Use a Co-solvent: Employing a solvent system where the compound has moderate solubility can help control the crystallization rate.

Q4: No crystals are forming even after the solution has cooled.

A4: This indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Increase Concentration: If nucleation cannot be induced, the solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator.

Q5: The crystal yield is very low.

A5: A low yield can be due to several factors, including using too much solvent, incomplete precipitation, or loss of product during filtration and washing.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cooling: Ensure the solution is cooled sufficiently to maximize the amount of crystallized product. An ice bath can be used after initial cooling to room temperature.

    • Mother Liquor Analysis: After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

    • Washing: When washing the crystals, use a minimal amount of a cold solvent in which the compound has low solubility to avoid re-dissolving the product.

Data Presentation

PropertyValueReference
Chemical Name This compound[1]
CAS Number 777-12-8[1]
Molecular Formula C₈H₅F₃N₂S[1]
Molecular Weight 218.20 g/mol
Appearance Light orange to Yellow to Green powder to crystal[1]
Melting Point 120-124 °C
Solubility Soluble in Methanol[1]

Experimental Protocols

General Recrystallization Protocol for this compound:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., methanol). Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. To maximize yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization dissolved Compound Dissolves? start->dissolved end_success Pure Crystals Obtained end_fail Crystallization Failed oiling_out Oiling Out? dissolved->oiling_out Yes add_solvent Add more solvent or change solvent dissolved->add_solvent No crystals_form Crystals Form? oiling_out->crystals_form No slow_cool Re-heat, add solvent, and cool slowly oiling_out->slow_cool Yes yield_ok Yield is Good? crystals_form->yield_ok Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal crystals_form->induce_nucleation No yield_ok->end_success Yes optimize_solvent Optimize solvent volume and cooling yield_ok->optimize_solvent No add_solvent->dissolved slow_cool->oiling_out induce_nucleation->crystals_form concentrate Concentrate solution by evaporating solvent induce_nucleation->concentrate Still no crystals concentrate->end_fail No success concentrate->crystals_form optimize_solvent->start

Caption: Troubleshooting workflow for the crystallization of this compound.

This guide provides a structured approach to overcoming common challenges in the crystallization of this compound. By systematically addressing issues of solubility, crystal formation, and yield, researchers can improve the purity and recovery of their target compound.

References

Technical Support Center: Purification of Trifluoromethylated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with trifluoromethylated benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of trifluoromethylated benzothiazoles?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Such as the parent benzothiazole or the trifluoromethylating agent.

  • Byproducts from the Trifluoromethylation Reaction: The nature of these byproducts depends on the specific trifluoromethylating reagent used. For instance, when using reagents like CF₃I, radical-induced side products can be formed[1]. With electrophilic trifluoromethylating agents, over-reaction or reaction at unintended sites of the benzothiazole ring can occur.

  • Regioisomers: If the benzothiazole starting material has multiple potential reaction sites, a mixture of regioisomers can be formed. Their separation can be challenging due to similar polarities.

  • Degradation Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, leading to the formation of a carboxylic acid derivative[2][3][4][5]. The benzothiazole ring itself can also be sensitive to strongly acidic or basic conditions.

Q2: My trifluoromethylated benzothiazole appears to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?

A2: Degradation on silica gel is a common issue, often due to the acidic nature of standard silica gel. The trifluoromethyl group can be sensitive to acidic environments, potentially leading to hydrolysis, especially if there are nucleophilic functional groups on the molecule or if water is present in the solvent system[2][3][4][5].

Troubleshooting Steps:

  • Neutralize the Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. This can be done by adding a small amount of triethylamine (0.1-1%) to the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.

  • Dry Solvents: Ensure that the solvents used for chromatography are anhydrous to minimize the risk of hydrolysis.

Q3: I am struggling to separate regioisomers of my trifluoromethylated benzothiazole. What strategies can I employ?

A3: The separation of regioisomers is a significant challenge due to their similar physical and chemical properties.

Strategies for Separation:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase if the isomers are enantiomers or diastereomers, can provide the necessary resolution. Methodical optimization of the mobile phase is crucial.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for isomeric compounds compared to HPLC.

  • Recrystallization: Careful selection of the recrystallization solvent is key. A solvent system that maximizes the solubility difference between the desired isomer and the impurities is required. Seeding with a pure crystal of the desired isomer can sometimes facilitate selective crystallization.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired compound.

Troubleshooting Guides

Guide 1: Low Recovery After Purification
Problem Possible Cause Troubleshooting Steps
Low recovery after column chromatography Compound is strongly adsorbed on the stationary phase. - Add a more polar solvent to the eluent system. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Compound is volatile. - Use a closed chromatography system. - Evaporate the solvent under reduced pressure at a lower temperature.
Compound degradation on the column. - Neutralize the stationary phase (see FAQ 2). - Use a less reactive stationary phase.
Low recovery after recrystallization The compound is too soluble in the chosen solvent. - Choose a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. - Use a mixture of solvents (a "good" solvent and a "poor" solvent).
Precipitation is incomplete. - Cool the solution slowly to allow for complete crystal formation. - Reduce the volume of the solvent. - Add a "poor" solvent to induce precipitation.
Loss during filtration. - Ensure the filter paper pore size is appropriate to retain the crystals. - Wash the crystals with a minimal amount of cold solvent.
Guide 2: Persistent Impurities
Problem Possible Cause Troubleshooting Steps
A persistent impurity co-elutes with the product in chromatography. The impurity has a very similar polarity to the product. - Optimize the mobile phase composition; a shallow gradient in HPLC can improve separation. - Try a different stationary phase with a different separation mechanism (e.g., reverse-phase if normal-phase was used).
The "impurity" is actually a regioisomer. - Refer to the strategies for separating regioisomers in FAQ 3.
An impurity remains after recrystallization. The impurity co-crystallizes with the product. - Try a different recrystallization solvent or solvent system. - Perform multiple recrystallizations. - Combine recrystallization with another purification technique like chromatography.
The impurity is formed from the product during recrystallization. - Ensure the recrystallization is performed under an inert atmosphere if the compound is sensitive to air or moisture. - Avoid excessively high temperatures during dissolution.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude trifluoromethylated benzothiazole in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or another appropriate analytical technique.

  • Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the trifluoromethylated benzothiazole is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. The cooling process can be further continued in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Compound Purification Method Purity (%) Yield (%) Reference
2-(Trifluoromethyl)benzothiazoleColumn Chromatography (Silica Gel)>9875[Fictional Data]
6-Chloro-2-(trifluoromethyl)benzothiazoleRecrystallization (Ethanol/Water)>9985[Fictional Data]
5-Nitro-2-(trifluoromethyl)benzothiazoleHPLC>99.560[Fictional Data]

Note: The data in this table is representative and for illustrative purposes only. Actual yields and purities will vary depending on the specific reaction and purification conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Trifluoromethylated Benzothiazole + Impurities) chromatography Column Chromatography start->chromatography Initial Purification recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity Check (NMR, LC-MS, etc.) recrystallization->analysis analysis->chromatography Purity < 98% (Re-purify) end Pure Product analysis->end Purity > 98%

Caption: A general experimental workflow for the purification and analysis of trifluoromethylated benzothiazoles.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Implement Solution start Low Purity After Initial Purification coelution Co-eluting Impurity? start->coelution degradation Degradation Product? start->degradation change_phase Change Stationary/Mobile Phase coelution->change_phase Yes recrystallize Recrystallize from Different Solvent coelution->recrystallize Yes neutralize Neutralize Silica Gel degradation->neutralize Yes change_phase->start Re-purify neutralize->start Re-purify recrystallize->start Re-purify

Caption: A troubleshooting decision tree for addressing low purity issues during the purification of trifluoromethylated benzothiazoles.

References

stability issues of 2-Amino-6-(trifluoromethyl)benzothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-6-(trifluoromethyl)benzothiazole

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile heterocyclic compound.[1] The benzothiazole core is a privileged scaffold in drug discovery, appearing in molecules with anticancer, antibiotic, and anti-inflammatory properties.[2][3][4] The trifluoromethyl (-CF3) group is often added to drug candidates to enhance metabolic stability, binding affinity, and cell membrane permeability due to its high electronegativity and the strength of the carbon-fluorine bond.[1][5][6] This compound serves as a key intermediate in the synthesis of various bioactive molecules in the pharmaceutical and agrochemical industries.[1]

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is highly dependent on several factors:

  • pH: The pH of the solution is a critical factor.[7] The benzothiazole ring system is generally more stable in acidic conditions and can be susceptible to hydrolysis at neutral or alkaline pH.[7]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.[7][8][9]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the benzothiazole ring, particularly the sulfur atom.[7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[7]

  • Solvent: The choice of solvent can significantly influence stability. Protic solvents, especially water, may facilitate hydrolytic degradation.[7]

Q3: What are the potential degradation pathways for this compound?

While the trifluoromethyl group itself is generally stable, the benzothiazole core can degrade via several pathways:[5][6]

  • Hydrolysis: Under basic conditions, the thiazole ring can be susceptible to cleavage.[7] While less common, the trifluoromethyl group can also hydrolyze to a carboxylic acid under strongly alkaline conditions.[5]

  • Oxidation: The sulfur atom in the thiazole ring is the most likely site of oxidation, potentially forming sulfoxides or sulfones.[7]

  • Photodecomposition: UV light can induce cleavage of the thiazole ring or other complex photochemical reactions.[7][8]

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be:

  • Stored at low temperatures (e.g., 2-8°C).[7][10]

  • Protected from light by using amber-colored vials or by wrapping containers in aluminum foil.[7]

  • Kept in tightly sealed containers to minimize exposure to air and moisture.

  • Buffered to an acidic pH (typically pH 1-3) if in an aqueous or semi-aqueous medium.[7]

  • Prepared using degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.[7]

Q5: Which solvents are recommended for preparing solutions?

The choice of solvent depends on experimental requirements. For enhanced stability:

  • Aqueous Solutions: Should be buffered to an acidic pH (e.g., pH 1-3) to maintain the protonated form of the amino group and minimize hydrolysis.[7]

  • Organic Solvents: Aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile are often suitable. However, always consider the compound's solubility and compatibility with your specific experimental system.[7]

  • Co-solvent Systems: For poorly soluble compounds, mixtures of water with organic solvents like acetonitrile or methanol can be used, but pH control remains important.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Symptom Potential Cause Recommended Action
Precipitation in aqueous solution. Conversion to Free Base: The compound is likely converting to its less soluble free base form due to a insufficiently acidic pH.[7]1. Measure the pH of the solution.2. Adjust the pH to a more acidic range (e.g., pH 1-3) using a dilute acid (e.g., 0.1 M HCl).3. Consider preparing future solutions in a pre-buffered acidic solution.[7]
Solution turns yellow or brown. Oxidative or Photolytic Degradation: The benzothiazole ring system may be degrading due to exposure to oxygen or light.[7]1. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon).[7]2. Use degassed solvents to prepare the solution.3. Always store the solution in amber vials or in the dark.[7]
Appearance of new peaks in HPLC chromatogram. Chemical Degradation: The compound is breaking down into one or more new entities. This could be due to hydrolysis, oxidation, or photolysis.1. Review solution preparation and storage procedures against the recommendations.2. Conduct a systematic forced degradation study (see protocol below) to identify the nature of the degradation.[11]3. Ensure your HPLC method is stability-indicating.
Loss of potency or inconsistent results. Compound Degradation: The concentration of the active compound has likely decreased over time due to instability.1. Always use freshly prepared solutions for critical experiments.2. Quantify the compound concentration by HPLC against a fresh reference standard before use.3. Re-evaluate storage conditions (temperature, light protection, pH).

Data on Factors Affecting Stability

Table 1: Summary of Factors Affecting Stability

Factor Condition Potential Effect Mitigation Strategy
pH Neutral / Alkaline (pH > 7) High Risk of Hydrolysis (Thiazole Ring Cleavage) Buffer aqueous solutions to acidic pH (1-3).
Light UV / Ambient Light Exposure High Risk of Photolytic Degradation Store solutions in amber vials or in the dark.
Oxidant H₂O₂ / Dissolved O₂ High Risk of Oxidation (Sulfur Atom) Use degassed solvents; store under inert gas (N₂/Ar).
Temperature Elevated (> 40°C) Increased Rate of All Degradation Pathways Store stock solutions at 2-8°C; avoid prolonged heating.

| Solvent | Protic (e.g., Water, Methanol) | Can facilitate hydrolysis | Use aprotic solvents (DMSO, ACN) where possible. |

Table 2: Illustrative Data from a Hypothetical Forced Degradation Study

The following table provides hypothetical data to illustrate the expected outcomes of a forced degradation study on a 100 µg/mL solution of this compound. This data is for educational purposes only.

Stress Condition Duration % Assay of Parent Compound (Hypothetical) Appearance of Degradation Products (Hypothetical)
0.1 M HCl8 hours @ 60°C95%Minor
0.1 M NaOH8 hours @ 60°C65%Significant
3% H₂O₂24 hours @ RT70%Significant
Heat48 hours @ 80°C (Solid)98%Minor
Photolytic (ICH Q1B)1.2 million lux hours80%Moderate
Control (in dark)24 hours @ RT>99%None

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding degradation pathways and developing a stability-indicating analytical method.[11][12]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase. Analyze by HPLC.[7][11]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL. Analyze by HPLC.[7][11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL. Analyze by HPLC.[7]

  • Thermal Degradation: Place the solid powder of the compound in an oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution. Analyze by HPLC.[7]

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze by HPLC.[7]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of peaks with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (typically in the range of 254-320 nm for benzothiazoles). A Photo Diode Array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Analyze the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Visualizations

Below are diagrams illustrating key workflows for assessing and troubleshooting stability.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN) Dilute Dilute to Working Conc. (e.g., 100 ug/mL) Prep->Dilute Acid Acidic (0.1M HCl, 60°C) Dilute->Acid Base Basic (0.1M NaOH, 60°C) Dilute->Base Oxidative Oxidative (3% H2O2, RT) Dilute->Oxidative Thermal Thermal (80°C, Solid) Dilute->Thermal Photo Photolytic (ICH Q1B) Dilute->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Report Quantify Parent & Degradants HPLC->Report

Caption: A typical workflow for conducting forced degradation studies.

Troubleshooting_Decision_Tree Decision Tree for Troubleshooting Stability Issues cluster_actions cluster_outcome Start Instability Observed (e.g., new peaks, color change) CheckStorage Review Storage Conditions: Temp? Light? Container? Start->CheckStorage CheckPrep Review Solution Prep: Solvent? pH? Age? CheckStorage->CheckPrep Storage OK Action_Storage Action: Store at 2-8°C in amber, sealed vials. CheckStorage->Action_Storage Issue Found Action_pH Action: Buffer aqueous solution to pH 1-3. CheckPrep->Action_pH Aqueous pH > 4? Action_Oxygen Action: Use degassed solvents / inert gas. CheckPrep->Action_Oxygen Color Change? Action_Fresh Action: Prepare fresh solution before use. CheckPrep->Action_Fresh Solution Old? End Problem Resolved Action_Storage->End Action_pH->End Action_Oxygen->End Action_Fresh->End

Caption: A logical decision tree for diagnosing common stability problems.

References

overcoming poor solubility of 2-Amino-6-(trifluoromethyl)benzothiazole in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-6-(trifluoromethyl)benzothiazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was clear in the DMSO stock, precipitated when I added it to my aqueous assay buffer. What is the likely cause?

A: This is a common issue known as "solvent shock" or precipitation upon dilution. This compound, like many organic compounds, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[1][2] When a concentrated DMSO stock is diluted into a water-based medium, the solvent polarity changes dramatically. This can cause the compound's solubility to drop sharply, leading to its precipitation when its concentration exceeds its maximum solubility in the final aqueous solution.[1][3]

Q2: What are the first steps I should take to troubleshoot this precipitation issue?

A: A systematic approach is recommended. First, visually confirm the presence of a precipitate in your assay plate; you can also check for turbidity using a plate reader at a wavelength like 600 nm.[4] Then, re-examine your stock solution to ensure no precipitation has occurred during storage, especially after freeze-thaw cycles.[3] Finally, verify that the final concentration of the compound in your assay does not exceed its known or determined aqueous solubility limit. A general troubleshooting workflow is outlined below.

Q3: How should I properly prepare and store a stock solution of this compound?

A: Based on available data, this compound is soluble in methanol and is typically supplied as a solid.[5][6][7] For assay purposes, preparing a high-concentration stock solution in an anhydrous aprotic solvent like DMSO is a standard practice.[8][9]

  • Preparation : Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution by gentle warming (to 37°C) and vortexing.[3]

  • Storage : Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[3] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption by the DMSO.[3]

Q4: What are the primary strategies to increase the solubility of this compound in my assay?

A: Several strategies can be employed to enhance the solubility of poorly soluble compounds:[10]

  • Co-solvents : Introducing a water-miscible organic solvent (the one used for the stock, like DMSO) at a low final concentration (e.g., 0.1-1%) can help maintain solubility.[8][11][12]

  • pH Adjustment : The solubility of ionizable compounds can be pH-dependent.[11] Since this compound has an amino group, its solubility may increase in acidic conditions due to protonation. Testing a range of buffer pH values can identify optimal conditions.[13]

  • Use of Surfactants : Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[14][15][16] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in biochemical assays.[17]

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[20][21][22] Methyl-β-cyclodextrin is a common choice.[8]

Q5: How do I select the most appropriate solubilization method for my specific assay?

A: The choice depends on your assay type (cell-based vs. biochemical), the required compound concentration, and the tolerance of your biological system to excipients. For cell-based assays, it is critical to use excipients at concentrations that are non-toxic to the cells.[17][23] For enzyme assays, you must confirm that the chosen solubilizing agent does not inhibit or activate the enzyme.[12] A decision-making workflow can help guide your selection.

Q6: What is the maximum final concentration of DMSO I should use in my assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted standard for many in vitro assays.[1] However, some cell lines or enzymes can be sensitive to concentrations as low as 0.1%.[9][23] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the test compound) to determine the effect of the solvent on your specific system.[9]

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Immediate Precipitation The final compound concentration exceeds its aqueous solubility limit.[3]Decrease the final concentration of the compound. Perform a serial dilution to establish the maximum soluble concentration.[1]
Rapid change in solvent polarity ("solvent shock").[3]Add the DMSO stock solution to the assay buffer dropwise while vortexing or stirring. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[3]
Precipitation Over Time Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[3]Pre-equilibrate all solutions to the final incubation temperature before mixing.
pH of the medium changes during incubation due to CO2 or cell metabolism.[3]Ensure the assay medium is adequately buffered for the experimental conditions. Test compound solubility at various pH levels.[10]
Compound instability and degradation.Assess the chemical stability of the compound in the assay buffer over the experiment's duration.
Precipitation in Stock Solution Poor solubility at low storage temperatures.Before use, warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3]
Water absorption by DMSO.[3]Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[3]
Freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3]

Physicochemical Data

The table below summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂S[6][7][24][25]
Molecular Weight 218.20 g/mol [6][7][25]
Appearance Solid, powder to crystal[5][6][7]
Melting Point 120-124 °C[6][7][25]
Solubility Soluble in Methanol[5][25]
Storage Temperature 2-8°C, protect from light[5][25]

Hypothetical Solubility Enhancement Data

This table presents hypothetical data to illustrate the potential effects of different solubilizing agents on the aqueous solubility of this compound. Note: This data is for illustrative purposes and must be determined experimentally.

Solubilization SystemFinal Excipient Conc.Apparent Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.4 N/A< 5
PBS with DMSO 0.5% (v/v)25
PBS with DMSO 1.0% (v/v)50
Citrate Buffer, pH 5.0 N/A15
PBS with Tween 80 0.05% (w/v)80
PBS with Methyl-β-Cyclodextrin 5 mM150

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol determines the maximum concentration at which this compound remains soluble in a specific aqueous buffer.

  • Prepare Compound Plate : Create a serial dilution of the 10 mM DMSO stock solution of the compound in a 96-well plate using 100% DMSO.

  • Prepare Assay Plate : Add 198 µL of the desired aqueous assay buffer (e.g., PBS, cell culture medium) to the wells of a clear 96-well plate.

  • Initiate Precipitation : Transfer 2 µL from the compound plate to the assay plate. This creates a 1:100 dilution and a consistent final DMSO concentration of 1%. Mix immediately by shaking for 1 minute.

  • Incubation : Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement : Measure the turbidity of each well using a plate reader or nephelometer at a wavelength between 500-700 nm. The lowest concentration that shows a significant increase in signal above the buffer-only control is considered the limit of kinetic solubility.[1]

Protocol 2: Co-solvent Tolerance in a Cell-Based Assay

This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO) that can be used without affecting cell viability.

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Co-solvent Dilutions : Prepare serial dilutions of the co-solvent (e.g., DMSO) in cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v).

  • Treatment : Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations. Include a "medium only" control.

  • Incubation : Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay : Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis : Plot cell viability (%) against the co-solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >90% viability) is considered the maximum tolerated concentration for your assay.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay Well check_stock Is stock solution clear? start->check_stock check_conc Is final concentration below solubility limit? check_stock->check_conc Yes sol_stock Action: Warm and vortex stock. Prepare fresh stock if needed. check_stock->sol_stock No check_procedure Review dilution procedure check_conc->check_procedure Yes sol_conc Action: Lower final concentration. Determine kinetic solubility. check_conc->sol_conc No sol_procedure Action: Add stock to buffer slowly while vortexing. Pre-warm buffer. check_procedure->sol_procedure No implement Implement Solubility Enhancement Strategy (See Decision Tree) check_procedure->implement Yes sol_stock->check_stock sol_conc->start sol_procedure->start

Caption: A workflow for troubleshooting compound precipitation.

G cluster_1 Decision Tree for Solubility Enhancement assay_type What is the assay type? biochem Biochemical Assay assay_type->biochem Biochemical cell Cell-Based Assay assay_type->cell Cell-Based biochem_sol Try increasing co-solvent (e.g., DMSO) up to 2%. Test for enzyme interference. biochem->biochem_sol cell_sol Keep co-solvent low (<0.5%). Test for cell toxicity. cell->cell_sol next_step_biochem Solubility still insufficient? biochem_sol->next_step_biochem next_step_cell Solubility still insufficient? cell_sol->next_step_cell surfactant Use non-ionic surfactant (e.g., Tween-20, Triton X-100). Confirm no assay interference. next_step_biochem->surfactant Yes ph_adjust Test solubility at different pH values. Ensure pH is compatible with assay. next_step_biochem->ph_adjust Consider cyclodextrin Use cyclodextrin (e.g., Methyl-β-cyclodextrin). Confirm no cell toxicity. next_step_cell->cyclodextrin Yes next_step_cell->ph_adjust Consider

Caption: A decision tree for selecting a solubilization strategy.

G cluster_2 Mechanism: Micellar Solubilization cluster_micelle Surfactant Monomer compound Poorly Soluble Compound micelle Micelle (Hydrophobic Core) compound->micelle + Surfactants (above CMC) surfactant_head surfactant_tail surfactant_head->surfactant_tail soluble_complex Solubilized Complex micelle->soluble_complex Encapsulation

Caption: Micellar solubilization of a hydrophobic compound by surfactants.

G cluster_3 Mechanism: Cyclodextrin Inclusion Complex compound Poorly Soluble Compound complex Inclusion Complex (Water Soluble) compound->complex cyclodextrin Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->cd_label cyclodextrin->complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

Technical Support Center: Analysis of 2-Amino-6-(trifluoromethyl)benzothiazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of impurities in 2-Amino-6-(trifluoromethyl)benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials, intermediates, and by-products from side reactions. Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are crucial for identifying these potential degradants.[1][2][3][4][5]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for quantifying impurities in pharmaceutical compounds.[6][7][8] For identification purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile or semi-volatile impurities, and offers good isomer separation and reduced matrix effects.[9][10][11]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. To develop such a method, you should perform forced degradation studies by exposing the compound to various stress conditions (e.g., acid, base, oxidation, heat, and light).[1][2][3][4][5] The analytical method is then developed and validated to ensure specificity, accuracy, precision, and linearity for the API and all identified impurities.

Q4: What are the critical parameters to consider during HPLC method development?

A4: Key parameters include the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and column temperature.[12][13] For structurally similar compounds, precise control of the mobile phase pH can be critical for achieving adequate resolution.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Interaction with active sites on the column Use a highly deactivated (end-capped) column. Incorporate a competing amine (e.g., triethylamine) in the mobile phase.
Column overload Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a weaker solvent.[14]
Problem 2: Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in mobile phase composition Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.[12]
Column temperature variations Use a column oven to maintain a consistent temperature.
Pump malfunction or leaks Check for leaks in the pump and fittings. Ensure the pump seals are in good condition.[14]
Insufficient column equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[12]
Problem 3: Baseline Noise or Drift
Possible Cause Suggested Solution
Contaminated mobile phase Use high-purity solvents and reagents. Filter the mobile phase before use.[15]
Air bubbles in the system Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[15][16]
Detector lamp aging Replace the detector lamp if its intensity is low.
Contaminated detector flow cell Flush the flow cell with a strong, appropriate solvent.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for the development of a validated HPLC method.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a similar concentration as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurity reference standards.

3. Data Analysis:

Calculate the percentage of each impurity using the following formula:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Stress Condition Methodology
Acid Hydrolysis Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
Base Hydrolysis Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]
Thermal Degradation Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated HPLC method for impurity analysis. The values are illustrative and should be established for each specific method.

Parameter This compound Impurity A Impurity B
Retention Time (min) 15.212.818.5
Relative Retention Time 1.000.841.22
Limit of Detection (LOD) 0.01%0.015%0.012%
Limit of Quantitation (LOQ) 0.03%0.045%0.036%
Linearity Range (% of test conc.) LOQ - 150%LOQ - 150%LOQ - 150%
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Recovery (% at 100% level) 98.0 - 102.097.5 - 102.598.2 - 101.8

Visualizations

Experimental Workflow

G cluster_0 Method Development Workflow start Define Analytical Requirements lit_review Literature Review & Forced Degradation start->lit_review method_dev HPLC Method Development lit_review->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val routine_analysis Routine Analysis method_val->routine_analysis

Caption: A typical workflow for developing and validating an HPLC method for impurity analysis.

HPLC Troubleshooting Logic

G cluster_1 HPLC Troubleshooting Decision Tree start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check Column (Overload, pH, Solvent) peak_shape->check_column Yes baseline Baseline Issues? retention_time->baseline No check_mobile_phase Check Mobile Phase & Temperature retention_time->check_mobile_phase Yes check_system Check System (Leaks, Bubbles, Lamp) baseline->check_system Yes resolve Problem Resolved baseline->resolve No check_column->resolve check_mobile_phase->resolve check_system->resolve

Caption: A decision tree to guide troubleshooting of common HPLC issues.

References

strategies to reduce byproducts in the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole, with a focus on strategies to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Hugershoff reaction, which involves the cyclization of an arylthiourea precursor. Specifically, 4-(trifluoromethyl)aniline is reacted with a thiocyanate salt (such as potassium or sodium thiocyanate) in the presence of a halogen, typically bromine, in a solvent like glacial acetic acid. This reaction proceeds through an in-situ generated N-(4-(trifluoromethyl)phenyl)thiourea intermediate, which then undergoes oxidative cyclization to form the desired benzothiazole.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts in the synthesis of this compound typically include:

  • Isomeric Byproducts: Although the starting material, 4-(trifluoromethyl)aniline, is expected to predominantly yield the 6-substituted product, minor isomeric benzothiazoles can sometimes form depending on the reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-(trifluoromethyl)aniline or the intermediate N-(4-(trifluoromethyl)phenyl)thiourea in the crude product.

  • Over-brominated Species: The use of excess bromine can lead to the formation of brominated benzothiazole byproducts.

  • Oxidized Impurities: The reaction conditions can sometimes lead to the formation of small amounts of oxidized side products.

Q3: How can I purify the crude this compound?

A3: The most common and effective purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the first line of purification. A suitable solvent system, such as ethanol/water or isopropanol/water, can be used to crystallize the desired product, leaving many of the impurities in the mother liquor.

  • Column Chromatography: For higher purity, silica gel column chromatography is effective. A solvent system with a gradient of ethyl acetate in hexane is typically used to separate the desired product from closely related byproducts.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: The following analytical techniques are highly recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for accurately determining the purity of the final product and quantifying any byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and can help in the identification of unknown byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action Expected Outcome
Incomplete Reaction Increase reaction time or temperature. Monitor the reaction progress by TLC until the starting material spot is no longer visible.Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Stoichiometry Ensure accurate molar ratios of reactants. A slight excess of the thiocyanate salt may be beneficial.Optimize the consumption of the limiting reagent, leading to a higher yield of the desired product.
Moisture in Reagents/Solvent Use anhydrous solvents and ensure all reagents are dry. The reaction is sensitive to water, which can hydrolyze intermediates.Minimize side reactions caused by moisture, thus improving the yield of the main product.
Loss during Work-up/Purification Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps and use appropriate solvent volumes.Reduce mechanical losses and ensure efficient recovery of the product from the purification process.
Issue 2: High Levels of Impurities in the Crude Product
Potential Cause Recommended Action Expected Outcome
Formation of Isomeric Byproducts Maintain a lower reaction temperature during the bromine addition. Slow, dropwise addition of bromine is crucial.Favor the formation of the thermodynamically more stable 6-isomer over other regioisomers.
Presence of Unreacted Starting Material Increase the amount of bromine or the reaction time to ensure complete conversion of the starting aniline.Drive the reaction to completion, reducing the amount of unreacted starting materials in the final product.
Over-bromination Use a stoichiometric amount of bromine. Adding the bromine solution dropwise with vigorous stirring helps to avoid localized high concentrations.Minimize the formation of poly-brominated byproducts by controlling the amount of the halogenating agent.
Side Reactions due to High Temperature Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to decomposition and the formation of tars.Reduce the formation of degradation products and improve the overall purity of the crude product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the Hugershoff reaction, a classical method for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (2.0-2.2 eq) in glacial acetic acid.

  • Bromine Addition: Cool the mixture in an ice bath to below 10°C. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound. Further purification can be achieved by silica gel column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Thiourea_Intermediate N-(4-(trifluoromethyl)phenyl)thiourea (in situ) 4-(Trifluoromethyl)aniline->Thiourea_Intermediate KSCN Potassium Thiocyanate KSCN->Thiourea_Intermediate Cyclization Oxidative Cyclization Thiourea_Intermediate->Cyclization Br₂, Acetic Acid Crude_Product Crude Product Cyclization->Crude_Product Purification Recrystallization/ Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Results Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Start->High_Impurities Low_Yield->High_Impurities No Incomplete_Reaction Check for Incomplete Reaction (TLC/HPLC) Low_Yield->Incomplete_Reaction Yes Optimize_Stoichiometry Optimize Reactant Stoichiometry Low_Yield->Optimize_Stoichiometry Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Successful_Synthesis Successful Synthesis High_Impurities->Successful_Synthesis No Isomeric_Byproducts Isomeric Byproducts Present? (HPLC/NMR) High_Impurities->Isomeric_Byproducts Yes Over_bromination Over-bromination Products? (MS) High_Impurities->Over_bromination Unreacted_Starting_Material Unreacted Starting Material? (TLC/HPLC) High_Impurities->Unreacted_Starting_Material Increase Time/Temp Increase Time/Temp Incomplete_Reaction->Increase Time/Temp Adjust Molar Ratios Adjust Molar Ratios Optimize_Stoichiometry->Adjust Molar Ratios Use Dry Reagents Use Dry Reagents Check_Moisture->Use Dry Reagents Lower Temp, Slow Addition Lower Temp, Slow Addition Isomeric_Byproducts->Lower Temp, Slow Addition Control Bromine Stoichiometry Control Bromine Stoichiometry Over_bromination->Control Bromine Stoichiometry Increase Bromine/Time Increase Bromine/Time Unreacted_Starting_Material->Increase Bromine/Time

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Optimizing Catalyst Selection for 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 2-aminobenzothiazole synthesis. Our aim is to facilitate the optimization of catalyst selection and reaction conditions to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-aminobenzothiazole, offering potential causes and actionable solutions.

Q1: I am experiencing low to no yield of my 2-aminobenzothiazole product. What are the likely causes and how can I improve it?

A1: Low or no product yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Starting Materials: The purity of reactants is critical. For instance, 2-aminothiophenol is susceptible to oxidation, which can significantly hinder the reaction.[1]

    • Solution: Ensure the purity of your starting materials. Use a freshly opened bottle of 2-aminothiophenol or purify it before use. Similarly, verify the purity of your aniline and isothiocyanate reagents.[1]

  • Inefficient Catalyst: The choice of catalyst is pivotal for the reaction to proceed efficiently.[1]

    • Solution: The optimal catalyst can vary depending on your specific substrates and reaction pathway. Consider screening different catalysts. For syntheses involving 2-haloanilines, copper and palladium catalysts are often effective.[1] For reactions starting from anilines and thiourea or isothiocyanates, a range of catalysts from transition metals to iodine can be employed.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.

    • Solution: Optimize your reaction conditions. If the reaction is sluggish, a gradual increase in temperature might be beneficial.[1] Conversely, if byproduct formation is observed at higher temperatures, lowering the temperature could improve the yield of the desired product.[1] Microwave-assisted synthesis can also be a valuable technique to shorten reaction times and improve yields.[2]

Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these unwanted products?

A2: Byproduct formation can complicate purification and reduce the yield of your desired 2-aminobenzothiazole.

  • Identification:

    • Solution: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify the byproducts. Common byproducts can include unreacted starting materials, intermediates like arylthioureas, or products from side reactions such as over-oxidation or polymerization.

  • Minimization:

    • Solution: Adjusting the reaction stoichiometry can minimize byproducts from unreacted starting materials. Modifying the temperature and reaction time can also be effective. If using an oxidizing agent, ensure it is added in a controlled manner to prevent over-oxidation. The choice of solvent can also influence byproduct formation; consider screening different solvents to find one that favors the desired reaction pathway.

Q3: My catalyst seems to be inactive or deactivated. What could be the reason and how can I address it?

A3: Catalyst deactivation can be a significant issue, particularly when using transition metal catalysts.

  • Potential Causes:

    • The sulfur atom in the benzothiazole scaffold or starting materials can coordinate with the metal center, leading to catalyst poisoning.

    • The catalyst may be sensitive to air or moisture.

    • The presence of impurities in the starting materials or solvent can also deactivate the catalyst.

  • Solutions:

    • Catalyst Choice: Use a fresh batch of catalyst or a pre-catalyst that is less sensitive to air and moisture.[3] For palladium-catalyzed reactions, consider using a higher catalyst loading (e.g., 2-5 mol%).[3] In Ullmann-type reactions, ensure the use of a high-purity copper(I) source like CuI.[3]

    • Ligand Selection: For palladium-catalyzed reactions like Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands can be effective.[3] For copper-catalyzed Ullmann condensations, ligands such as 1,10-phenanthroline can facilitate the reaction under milder conditions.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[3]

    • Solvent Purity: Use anhydrous and degassed solvents to minimize catalyst deactivation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for 2-aminobenzothiazole synthesis.

Q4: What are the most common catalysts used for 2-aminobenzothiazole synthesis?

A4: A variety of catalysts can be employed, and the choice depends on the synthetic route:

  • From Anilines and Thiocyanates (Hugerschoff Reaction): This classical method often uses bromine in acetic acid as an oxidizing agent, which facilitates the cyclization of the in-situ formed arylthiourea.[4]

  • From 2-Haloanilines and Isothiocyanates:

    • Copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂) are cost-effective and highly efficient, particularly for reactions involving 2-bromo and 2-iodoanilines.[1][5]

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄) are very effective, especially for less reactive 2-chloroanilines, though they are generally more expensive.[1][6]

  • From Anilines and Thiourea/Isothiocyanates (Oxidative Cyclization):

    • Iron catalysts like FeCl₃ have been used in greener synthetic approaches.[7]

    • Iodine has emerged as a metal-free and environmentally friendly catalyst for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines.[1][8]

  • Green Chemistry Approaches: Many recent methods focus on using more environmentally benign catalysts and reaction conditions, including metal-free options and reactions in water.[7][9][10]

Q5: How do I choose the right catalyst for my specific reaction?

A5: The selection of the optimal catalyst depends on several factors:

  • Starting Materials: The nature of your aniline (e.g., electron-rich, electron-poor, sterically hindered) and the other reactant (thiocyanate, thiourea, isothiocyanate) will influence catalyst choice.

  • Reaction Pathway: Different synthetic routes (e.g., Hugerschoff, Ullmann-type coupling, oxidative cyclization) require different catalytic systems.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and ligands are important considerations. Copper catalysts are often preferred for their lower cost.[1]

  • Environmental Considerations: If "green" synthesis is a priority, metal-free catalysts like iodine or reactions in environmentally friendly solvents like water or ethanol should be considered.[2][7][8]

Q6: Are there any metal-free catalytic options for this synthesis?

A6: Yes, several metal-free methods have been developed. A notable example is the use of molecular iodine as a catalyst with oxygen as the oxidant for the cascade reaction of isothiocyanatobenzenes with amines.[8] This approach is advantageous as it avoids the use of expensive and potentially toxic transition metals.

Data Presentation: Catalyst Performance in 2-Aminobenzothiazole Synthesis

The following tables summarize quantitative data on the performance of various catalysts under different reaction conditions to facilitate comparison.

Table 1: Comparison of Catalysts for Synthesis from 2-Haloanilines

CatalystSubstrate (Aniline)Co-reactantSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5 mol%)2-BromoanilineBenzylamine, Phenyl isothiocyanateEthanol130 (Microwave)0.589[2]
CuO2-BromoanilinesDithiocarbamates---up to 93[5]
Pd(PPh₃)₄ (0.05-0.1 mol%)Solid-phase bound aniline derivativeBromineAcetic Acid--Good[6]
FeCl₃2-IodoanilineIsothiocyanateWater---[7]

Table 2: Comparison of Catalysts for Oxidative Cyclization Routes

CatalystSubstrate (Aniline derivative)Co-reactantOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
IodineIsothiocyanatobenzenesAminesOxygenChlorobenzene120-Moderate to Excellent[8]
RuCl₃N-arylthioureas-----up to 91[5]
Pd(OAc)₂N-aryl-N',N'-dialkylthioureas-----up to 91[5]
Ni(acac)₂2-BromophenylisothiocyanateAmines-Ethanol---[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Microwave-Assisted Synthesis [2]

This protocol describes a green and efficient synthesis of 2-aminobenzothiazoles using a copper catalyst under microwave irradiation.

  • Reactant Preparation: In a microwave process vial, combine 2-bromophenyl isothiocyanate (1 mmol), the desired amine (1.2 mmol), and CuI (5 mol%).

  • Solvent Addition: Add ethanol (3 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free Iodine-Catalyzed Synthesis [8]

This protocol outlines an environmentally friendly synthesis using iodine as a catalyst.

  • Reactant Preparation: To a screw-capped vial, add the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (20 mol%).

  • Solvent Addition: Add chlorobenzene (2.0 mL) to the vial.

  • Reaction: Seal the vial and stir the reaction mixture in a preheated oil bath at 120 °C under an oxygen atmosphere (using a balloon).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Materials (e.g., Aniline, Isothiocyanate) Mix Combine Reactants, Catalyst, and Solvent Start->Mix Catalyst Choose Catalyst (e.g., CuI, Iodine) Catalyst->Mix Solvent Select Solvent (e.g., Ethanol, Chlorobenzene) Solvent->Mix React Heat / Irradiate (Conventional or Microwave) Mix->React Monitor Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Workup Quench Reaction & Perform Extraction Monitor->Workup Complete Purify Purify Product (Column Chromatography) Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General experimental workflow for 2-aminobenzothiazole synthesis.

Catalyst_Selection_Logic Start Starting Material? Aniline Aniline + Thiocyanate/ Thiourea Start->Aniline Haloaniline 2-Haloaniline Start->Haloaniline Isothiocyanatobenzene Isothiocyanatobenzene Start->Isothiocyanatobenzene Hugerschoff Classical Method: Bromine/Acetic Acid Aniline->Hugerschoff Metal_Catalysis Transition Metal Catalysis Haloaniline->Metal_Catalysis Metal_Free Metal-Free Catalysis: Iodine/O₂ Isothiocyanatobenzene->Metal_Free Copper Copper Catalyst (CuI, CuO) - Cost-effective - Good for Br, I Metal_Catalysis->Copper Br or I Palladium Palladium Catalyst (Pd(PPh₃)₄) - Highly active - Good for Cl Metal_Catalysis->Palladium Cl

References

troubleshooting unexpected spectroscopic results for 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when analyzing 2-Amino-6-(trifluoromethyl)benzothiazole using various spectroscopic methods.

General Troubleshooting Workflow

An unexpected spectroscopic result can stem from multiple sources. This workflow provides a logical sequence for identifying the root cause of the issue.

G start Unexpected Spectroscopic Result check_purity 1. Verify Sample Purity & Integrity (TLC, LC-MS, mp) start->check_purity check_sample_prep 2. Review Sample Preparation (Solvent, Concentration, pH) check_purity->check_sample_prep If Pure conclusion Identify Source of Anomaly (Impurity, Degradation, Artifact) check_purity->conclusion If Impure check_instrument 3. Check Instrument Parameters (Calibration, Shimming, Background) check_sample_prep->check_instrument If Correct reacquire Re-acquire Spectrum check_sample_prep->reacquire If Incorrect check_processing 4. Re-evaluate Data Processing (Phasing, Baseline, Integration) check_instrument->check_processing If Correct check_instrument->reacquire If Incorrect consult Consult Literature & Databases check_processing->consult If Correct check_processing->reacquire If Incorrect consult->conclusion reacquire->start

Caption: A logical workflow for troubleshooting unexpected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the chemical environment. Deviations from expected spectra often point to issues with the sample's purity, concentration, or the solvent used.

FAQs for NMR Spectroscopy

Q1: The aromatic signals in my ¹H NMR spectrum are shifted or show unexpected splitting patterns. Why?

A: This could be due to several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons. Spectra taken in benzene-d₆ often show different patterns compared to those in CDCl₃ or DMSO-d₆.[1]

  • Concentration Effects: At high concentrations, intermolecular interactions can cause peak shifting or broadening.[1]

  • Presence of Impurities: The most common cause is the presence of impurities, such as positional isomers (e.g., 2-amino-4-(trifluoromethyl)benzothiazole) or unreacted starting materials.[2] Check the purity of your sample via LC-MS.

  • pH Changes: If your solvent is not neutral or contains acidic/basic impurities, the protonation state of the amino group or the benzothiazole nitrogen can change, affecting the electronic environment of the entire molecule.

Q2: My ¹⁹F NMR shows a broad signal instead of a sharp singlet for the CF₃ group. What's wrong?

A: A broad ¹⁹F signal can be caused by:

  • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale. Running the experiment at a different temperature might result in a sharper signal.

  • Paramagnetic Impurities: Contamination with paramagnetic metal ions can lead to significant peak broadening.[3] Degassing the sample or adding a chelating agent like EDTA can sometimes resolve this.[3]

  • Poor Shimming: While less common for ¹⁹F NMR compared to ¹H, poor magnetic field homogeneity can contribute to broader lines.[4]

  • Low Signal-to-Noise: A very low sample concentration might result in a signal that appears broad. Increasing the number of scans or the sample concentration can help.[3]

Q3: I see a broad peak that disappears when I add a drop of D₂O. What is it?

A: This is characteristic of an exchangeable proton, which in this case is from the primary amine (-NH₂) group.[1] The protons on the amine exchange with the deuterium from the D₂O, causing the signal to disappear from the ¹H NMR spectrum.

Q4: My baseline is rolled or distorted. How can I fix this?

A: Baseline issues in NMR often arise from:

  • Improper Phasing: A large first-order phase correction can introduce baseline roll.[3] Careful manual phasing is crucial.

  • Acoustic Ringing: This is an instrumental artifact. Using a pre-acquisition delay can allow this ringing to subside before detection begins.[3]

  • Data Processing: Most NMR software includes advanced baseline correction algorithms that can be applied after acquisition to flatten the baseline.[3]

Expected NMR Data

The following are predicted chemical shifts based on data from benzothiazole analogs and general principles of NMR spectroscopy.[5][6][7] Actual values may vary depending on the solvent and concentration.

Spectroscopy Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMRAromatic CH (H4, H5, H7)7.2 - 8.0Complex multiplet patterns. Exact shifts depend on coupling with adjacent protons and the CF₃ group.
Amine NH₂5.0 - 7.5Broad singlet, exchangeable with D₂O. Position is highly solvent and concentration dependent.
¹³C NMRAromatic C-CF₃~125 (quartet)Carbon directly attached to CF₃ will show coupling to fluorine (¹J_CF).
Aromatic CH115 - 135
Quaternary Carbons140 - 170Includes carbons of the fused ring system and the C=N carbon.
Trifluoromethyl CF₃~123 (quartet)The CF₃ carbon signal will be a quartet due to one-bond coupling to three fluorine atoms.
¹⁹F NMRTrifluoromethyl CF₃-60 to -65Relative to a standard like CFCl₃. Expected to be a sharp singlet.
Standard NMR Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure the sample is fully dissolved. Insoluble material can severely degrade shimming and spectral quality.[1][4]

  • Transfer to NMR Tube: Using a pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, dry NMR tube.

  • D₂O Exchange (Optional): To identify NH protons, acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum.[1]

  • Acquisition: Insert the sample into the spectrometer. Allow the sample to reach thermal equilibrium. Perform locking and shimming procedures before acquiring data.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. Unexpected results may indicate the absence or modification of a key functional group.

FAQs for IR Spectroscopy

Q1: My IR spectrum is missing the characteristic N-H stretches around 3300-3500 cm⁻¹. What does this imply?

A: The double peak in this region is characteristic of a primary amine (-NH₂). Its absence could suggest that the amine group has reacted or been modified, perhaps through salt formation or derivatization. It could also indicate you have the wrong compound.

Q2: I see a very broad absorption in the 2500-3300 cm⁻¹ region. What could this be?

A: A very broad absorption in this region is often indicative of O-H stretching, typically from carboxylic acids or water. This suggests your sample may be wet or contaminated with an acidic impurity. Ensure your sample and KBr (if making a pellet) are perfectly dry.

Expected IR Data

The table below summarizes the expected vibrational frequencies for key functional groups in the molecule.[8][9][10]

Vibrational Mode Expected Frequency Range (cm⁻¹) Appearance
N-H Stretch (Amine)3300 - 3500Two sharp-to-medium bands.
C-H Stretch (Aromatic)3000 - 3100Medium to weak bands.
C=N Stretch (Thiazole)1620 - 1650Medium to strong band.
C=C Stretch (Aromatic)1450 - 1600Multiple medium to strong bands.
C-F Stretch (CF₃)1100 - 1300Strong, often broad bands.
Standard IR Sample Preparation Protocol (KBr Pellet)
  • Grinding: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar. The mixture should be a fine, homogenous powder.

  • Pressing: Place the powder into a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the spectrometer and run a background scan.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

FAQs for Mass Spectrometry

Q1: The molecular ion peak ([M]⁺ or [M+H]⁺) is absent or very weak. Is my sample degrading?

A: While degradation is possible, it's more likely an artifact of the ionization technique. Electron Impact (EI) can be a high-energy method that causes extensive fragmentation, sometimes eliminating the molecular ion. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a strong protonated molecular ion ([M+H]⁺) at m/z 219.[5]

Q2: My mass spectrum shows a major peak at an unexpected m/z value. How do I identify it?

A:

  • Check for Common Contaminants: Plasticizers (phthalates) and siloxanes from grease are common contaminants. Check their characteristic m/z values.

  • Consider Impurities: The peak could correspond to a known impurity from the synthesis, such as a positional isomer (same m/z) or a starting material (different m/z).[2]

  • Analyze Fragmentation: If you suspect the peak is a fragment of your target molecule, try to propose a logical fragmentation pathway. Loss of HCN, CF₃, or parts of the thiazole ring are plausible.

Expected MS Data
Ion Expected m/z Notes
[M+H]⁺219.02Protonated molecular ion, expected to be the base peak in ESI-MS.
[M]⁺218.01Molecular ion, may be observed in EI-MS.
FragmentsVariousPossible fragments include loss of CF₃ (m/z 149), loss of HCN (m/z 192), or other cleavages of the heterocyclic ring.
Standard MS Sample Preparation Protocol (ESI-MS)
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is typically introduced into the mass spectrometer via direct infusion with a syringe pump or through an LC system.

  • Ionization: The sample is ionized using the electrospray source. Data is collected in positive ion mode to observe the [M+H]⁺ ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.

FAQs for UV-Vis Spectroscopy

Q1: The λₘₐₓ in my spectrum is shifted compared to literature values for similar compounds. Why?

A: The position of the maximum absorption (λₘₐₓ) is highly sensitive to:

  • Solvent Polarity (Solvatochromism): Changing the solvent can shift the λₘₐₓ to a longer wavelength (red shift) or shorter wavelength (blue shift).[11] Always report the solvent used when reporting a λₘₐₓ.

  • pH: The protonation state of the molecule will alter its electronic structure. Buffering the solution is recommended for consistent results.[12]

  • Substituents: Even minor changes in the molecular structure, such as the presence of an impurity, can affect the conjugated system and thus the λₘₐₓ.[13]

Expected UV-Vis Data

Based on similar benzothiazole structures, absorption maxima are expected in the UV-A and UV-B regions.[12][13]

Solvent Expected λₘₐₓ Range (nm)
Ethanol / Methanol280 - 320
Acetonitrile275 - 315
Standard UV-Vis Sample Preparation Protocol
  • Stock Solution: Prepare a stock solution of known concentration in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).

  • Dilution: Dilute the stock solution to obtain an absorbance reading in the optimal range (0.2 - 1.0 AU).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a blank reading).

  • Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum.

Potential Impurities and Error Sources

Understanding the potential sources of error is key to resolving unexpected results. These can be broadly categorized into sample-related and instrument-related issues.

G cluster_sample Sample-Related Issues cluster_instrument Instrument & Data Processing Issues center Sources of Unexpected Results impurity Chemical Impurities (Isomers, Starting Materials) center->impurity degradation Sample Degradation (Light, Air, Moisture) center->degradation concentration Incorrect Concentration (Too high or too low) center->concentration solvent Solvent Issues (Residual solvent, wrong solvent, pH) center->solvent calibration Poor Calibration center->calibration background Incorrect Background Subtraction center->background nmr_artifacts NMR-Specific Artifacts (Shimming, Phasing, Ringing) center->nmr_artifacts processing Data Processing Errors (Baseline, Integration) center->processing

Caption: Common sources of error in spectroscopic analysis.

References

Technical Support Center: Regioselectivity in 2-Aminobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzothiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sites of reactivity in 2-aminobenzothiazole, and how does this lead to regioselectivity challenges?

2-aminobenzothiazole possesses multiple nucleophilic centers, leading to potential regioselectivity issues in various reactions. The primary sites of reactivity are:

  • Exocyclic Amino Group (-NH₂): This is a primary amine and a common site for alkylation, acylation, and condensation reactions.

  • Endocyclic Nitrogen Atom (N-3): This nitrogen atom within the thiazole ring can also act as a nucleophile, particularly in acidic conditions or when the exocyclic amino group is deactivated.[1]

  • Benzene Ring (C-4, C-5, C-6, C-7): The benzene portion of the molecule can undergo electrophilic substitution. The position of substitution is influenced by the directing effects of the fused thiazole ring and any existing substituents.

  • Thiazole Ring (C-2): The C-2 carbon, bonded to the amino group, can be a site for functionalization, for instance, through the formation of phosphonium salts.[2][3]

The competition between these sites, particularly the exocyclic and endocyclic nitrogens, is a primary cause of undesired isomers in many synthetic procedures.[1][4]

Q2: How can I selectively achieve N-alkylation on the exocyclic amino group of 2-aminobenzothiazole?

Achieving selective N-alkylation at the exocyclic amino group is a common objective. Several strategies can be employed:

  • Use of Benzylic Alcohols: A regioselective N-alkylation of 2-aminobenzothiazoles has been successfully achieved using benzylic alcohols as the alkylating agents.[5]

  • Reductive Amination: This classical method can be adapted for the N-alkylation of 2-aminobenzothiazoles and related thiazoles, providing a reliable route to the desired products.[6]

  • Ionic Liquids: The use of ionic liquids as reaction media has been reported to facilitate the N-alkylation of the amino group of synthesized 2-aminobenzothiazoles.[7]

Q3: What conditions favor reaction at the endocyclic nitrogen atom?

Reaction at the endocyclic nitrogen is often observed under acidic conditions.[1] In an acidic medium, the exocyclic amino group can be protonated, rendering it less nucleophilic and thus promoting the reaction at the ring nitrogen. This principle is particularly relevant in cyclization and annulation reactions where the desired product involves the participation of the endocyclic nitrogen.

Q4: How can I control regioselectivity in electrophilic substitution reactions on the benzene ring?

Controlling regioselectivity during electrophilic substitution on the benzene ring of 2-aminobenzothiazole, or its aniline precursors, is crucial for synthesizing specifically substituted derivatives.

  • Starting Material Selection: The substitution pattern of the initial aniline is a key determinant of the final product's regiochemistry. For instance, the synthesis of 6-substituted 2-aminobenzothiazoles is classically achieved by treating 4-substituted anilines with potassium thiocyanate and bromine.[8]

  • Directing Groups: The inherent directing effects of the fused thiazole ring and the amino group will influence the position of electrophilic attack. For direct functionalization of the benzothiazole core, these effects must be considered.

  • C-H Functionalization Catalysts: Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for regioselective derivatization. For example, palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas provides an efficient route to 2-aminobenzothiazoles.[9] Iridium-catalyzed C-H borylation can be used to introduce functionality at specific positions on the benzothiazole ring system.[10]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a mixture of exocyclic and endocyclic alkylated products.

This is a common issue stemming from the competing nucleophilicity of the two nitrogen atoms.

Troubleshooting Steps:

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the relative nucleophilicity of the nitrogen atoms. Experiment with a range of polar aprotic (e.g., DMF, DMSO) and nonpolar solvents (e.g., toluene, dioxane).

    • Base: If a base is used, its strength and steric hindrance can affect the deprotonation equilibrium between the two nitrogens. Consider screening bases such as K₂CO₃, Cs₂CO₃, NaH, or organic bases like DBU and DIPEA.

    • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product or enhance the kinetic selectivity.

  • Protecting Groups:

    • Consider temporarily protecting one of the nitrogen atoms to direct the reaction to the other. For instance, the exocyclic amino group can be protected with an acyl or a Boc group, directing alkylation to the endocyclic nitrogen. Subsequent deprotection will yield the desired product.

  • Alternative Alkylating Agents:

    • As mentioned in the FAQs, using benzylic alcohols can promote regioselective N-alkylation on the exocyclic amino group.[5]

Problem 2: My cyclization reaction with a bis-electrophile is giving the wrong regioisomer.

The regiochemical outcome of annulation reactions often depends on which nitrogen atom initiates the cyclization.

Troubleshooting Steps:

  • Control of pH:

    • As a general principle, acidic conditions tend to favor reactions at the endocyclic nitrogen, while basic or neutral conditions favor the exocyclic amino group.[1] Carefully controlling the pH of your reaction medium can be a powerful tool to direct the regioselectivity.

    • For reactions involving β-ketoesters, switching from a Brønsted base to a Lewis acid catalyst can completely change the course of the reaction, leading to different fused ring systems.[11]

  • Catalyst Screening:

    • For transition metal-catalyzed cyclizations, the choice of metal and ligand can have a profound impact on the regioselectivity. Screen different catalysts (e.g., palladium, copper, nickel-based) and ligands to optimize for the desired isomer.[12]

Experimental Protocols

Key Experiment: Reagent-Controlled Regiodivergent Intermolecular Cyclization [11]

This experiment demonstrates how the choice of reagent can direct the cyclization of 2-aminobenzothiazoles with β-ketoesters to yield two different regioisomeric products.

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles (Radical Initiator/Brønsted Base System):

  • Reactants: 2-aminobenzothiazole, β-ketoester, KOt-Bu (potassium tert-butoxide), CBrCl₃ (bromotrichloromethane).

  • Procedure: To a solution of 2-aminobenzothiazole and the β-ketoester in a suitable solvent (e.g., toluene), add KOt-Bu and CBrCl₃. The reaction is typically stirred at an elevated temperature until completion.

  • Mechanism: This pathway proceeds via attack at the α-carbon and the keto carbon of the β-ketoester moiety.

Synthesis of Benzo[5][12]thiazolo[3,2-a]pyrimidin-4-ones (Lewis Acid Catalyst System):

  • Reactants: 2-aminobenzothiazole, β-ketoester, In(OTf)₃ (Indium(III) triflate).

  • Procedure: In a flask, combine 2-aminobenzothiazole, the β-ketoester, and a catalytic amount of In(OTf)₃ in a solvent like toluene. Heat the mixture, typically at 100 °C.

  • Mechanism: The Lewis acid catalyzes the regioselective nucleophilic attack at both carbonyl groups of the β-ketoester.

Quantitative Data Summary

Table 1: Effect of Lewis Acid Catalyst on the Synthesis of Benzo[5][12]thiazolo[3,2-a]pyrimidin-4-ones [11]

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1In(OTf)₃Toluene10095
2Zn(OTf)₂Toluene100Moderate
3Yb(OTf)₃Toluene100Moderate
4AgOTfToluene100No Reaction
5Cu(OTf)₂Toluene100No Reaction
6Co(OTf)₂Toluene100No Reaction
7InCl₃Toluene100Less Effective
8InI₃Toluene100Less Effective

Visualizations

regioselectivity_control cluster_start Starting Materials cluster_path1 Radical/Brønsted Base Pathway cluster_path2 Lewis Acid Pathway 2-ABT 2-Aminobenzothiazole Conditions1 KOt-Bu / CBrCl₃ 2-ABT->Conditions1 Conditions2 In(OTf)₃ 2-ABT->Conditions2 Beta-Ketoester β-Ketoester Beta-Ketoester->Conditions1 Beta-Ketoester->Conditions2 Attack1 Attack at α-carbon and keto carbon Conditions1->Attack1 Product1 Benzo[d]imidazo[2,1-b]thiazole Attack1->Product1 Attack2 Attack at both carbonyl groups Conditions2->Attack2 Product2 Benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one Attack2->Product2

Caption: Reagent-controlled regioselective cyclization of 2-aminobenzothiazoles.

troubleshooting_workflow Start Poor Regioselectivity (e.g., N-alkylation) CheckConditions Step 1: Modify Reaction Conditions (Solvent, Base, Temperature) Start->CheckConditions Result1 Improved? CheckConditions->Result1 ProtectingGroup Step 2: Use Protecting Groups Result1->ProtectingGroup No Success Regioselectivity Improved Result1->Success Yes Result2 Improved? ProtectingGroup->Result2 ChangeReagent Step 3: Change Alkylating Agent (e.g., use benzylic alcohols) Result2->ChangeReagent No Result2->Success Yes ChangeReagent->Success Re-evaluate Re-evaluate Strategy ChangeReagent->Re-evaluate

Caption: Troubleshooting workflow for improving regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Amino-6-(trifluoromethyl)benzothiazole and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-amino-6-(trifluoromethyl)benzothiazole and related benzothiazole compounds, supported by available experimental data and detailed methodologies. While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar compounds to infer its potential activity profile and highlights the broader structure-activity relationships within the 2-aminobenzothiazole class.

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] Derivatives of this core have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. The nature of the substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating the pharmacological properties of these compounds. This guide focuses on comparing the biological activities of 2-aminobenzothiazoles with a trifluoromethyl group at the 6-position to other derivatives with different substituents at the same position.

Comparative Biological Activity: A Quantitative Overview

The biological potency of 2-aminobenzothiazole derivatives is significantly influenced by the substituent at the 6-position. The following tables summarize quantitative data on the anticancer and antimicrobial activities of various 6-substituted 2-aminobenzothiazoles to provide a clear comparison.

Anticancer Activity

The in vitro cytotoxic activity of 2-aminobenzothiazole derivatives has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter for comparison.

6-SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)Reference
-H2-(4-aminophenyl)MCF-7 (Breast)0.024[1]
-FHydrazone derivativeHeLa (Cervical)2.41[1]
-ClN-(4-nitrobenzyl)A549 (Lung)Potent activity reported[1]
-OCH32-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl)MCF-7 (Breast)Potent activity reported[1]
-NO22-(substituted-phenyl)Hep-2 (Laryngeal), MCF-7 (Breast)Active[1]
-CF3Data not available--
-OCF3(as Riluzole)Neuroprotective effects studied-
Antimicrobial Activity

2-aminobenzothiazole derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to compare their efficacy.

6-SubstituentOther Key ModificationsMicroorganismMIC (µg/mL)Reference
-HSulfonamide derivativeS. aureus6.25
-F-C. albicans8
-Cl-S. aureusPotent activity reported[1]
-NO2-E. coli12.5
-CF3Data not available--

Note: The presence of a halogen, such as fluorine or chlorine, at the 6-position has been shown to contribute to the antibacterial efficacy of 2-aminobenzothiazole derivatives.[1] This suggests that this compound could possess noteworthy antimicrobial properties.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparison of biological data. Below are protocols for common assays used to evaluate the anticancer and antimicrobial activities of benzothiazole derivatives.

Synthesis of 2-Amino-6-substituted Benzothiazoles

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[1]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product aniline 4-Substituted Aniline reaction Reaction aniline->reaction thiocyanate KSCN or NH4SCN thiocyanate->reaction bromine Bromine (Br2) bromine->reaction solvent Glacial Acetic Acid solvent->reaction product 2-Amino-6-substituted Benzothiazole reaction->product

General synthesis scheme for 2-amino-6-substituted benzothiazoles.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

MTT_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of benzothiazole derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for the MTT assay.

Broth Microdilution Method for Antimicrobial Activity

This method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow start Prepare serial dilutions of benzothiazole derivatives in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (no drug) and negative (no microbe) controls inoculate->controls incubation Incubate at optimal temperature and duration controls->incubation observe Visually inspect for turbidity incubation->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Experimental workflow for the Broth Microdilution assay.

Signaling Pathways

The anticancer activity of 2-amino-6-substituted benzothiazoles is often attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole 2-Amino-6-substituted Benzothiazoles Benzothiazole->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition by 2-Amino-6-substituted Benzothiazoles.

Conclusion

The 2-aminobenzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The substituent at the 6-position is a key determinant of biological activity, with electron-withdrawing groups like halogens often enhancing both anticancer and antimicrobial properties. While direct quantitative data for this compound is currently scarce, the known effects of the trifluoromethyl group in medicinal chemistry suggest it is a promising candidate for further investigation. Future studies focusing on the synthesis and comprehensive biological evaluation of this specific derivative are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole: A Traditional versus a Novel Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a traditional synthetic route and a modern, microwave-assisted method for the production of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and agrochemical research. The following sections present a quantitative data summary, detailed experimental protocols, and a visual representation of the novel synthetic workflow.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators of the traditional and a novel microwave-assisted synthetic route for this compound. The data for the novel route is based on similar microwave-assisted syntheses of substituted benzothiazoles, highlighting the potential for significant improvements in efficiency.

ParameterTraditional Route (Hugershoff Reaction)Novel Route (Microwave-Assisted Condensation)
Starting Materials 4-(Trifluoromethyl)aniline, Potassium Thiocyanate, Bromine2-Amino-5-(trifluoromethyl)benzenethiol, Cyanamide
Solvent Glacial Acetic AcidEthanol
Reaction Time 10-12 hours15-20 minutes
Temperature Room Temperature to Reflux100-120 °C (Microwave Irradiation)
Yield ~60-70%>85% (expected)
Purity Good, requires recrystallizationHigh, often requires minimal purification
Process Complexity Multi-step, involves handling of bromineOne-pot, simpler workup
Safety Considerations Use of toxic and corrosive bromineStandard laboratory precautions
Environmental Impact Use of halogenated waste"Green" chemistry approach, less solvent waste

Experimental Protocols

Traditional Synthesis: Hugershoff Reaction

This method involves the reaction of 4-(trifluoromethyl)aniline with potassium thiocyanate and bromine in glacial acetic acid.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-(trifluoromethyl)aniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours.

  • Heat the mixture to reflux for 1-2 hours to complete the cyclization.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Novel Synthesis: Microwave-Assisted One-Pot Condensation

This modern approach utilizes the microwave-assisted condensation of 2-amino-5-(trifluoromethyl)benzenethiol with cyanamide. This method offers a significant reduction in reaction time and an increase in yield.

Materials:

  • 2-Amino-5-(trifluoromethyl)benzenethiol

  • Cyanamide

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-5-(trifluoromethyl)benzenethiol (1 equivalent) and cyanamide (1.2 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature of 100-120°C for 15-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is often of high purity, but can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualization

The following diagram illustrates the streamlined workflow of the novel microwave-assisted synthesis of this compound.

G cluster_workflow Microwave-Assisted Synthesis Workflow start Starting Materials: 2-Amino-5-(trifluoromethyl)benzenethiol Cyanamide Ethanol reaction One-Pot Reaction: Microwave Irradiation (100-120°C, 15-20 min) start->reaction Combine & Seal workup Workup: Solvent Removal reaction->workup Cool product Final Product: This compound (>85% Yield) workup->product Isolate

Caption: Workflow for the novel microwave-assisted synthesis.

The Trifluoromethyl Group: A Key Player in Enhancing the Anticancer Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of benzothiazole-based compounds reveals the superior performance of trifluoromethyl-substituted derivatives in inhibiting cancer cell proliferation. This guide provides a detailed comparison of the trifluoromethyl (CF3) group against other common substituents, supported by quantitative experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

The strategic placement of specific functional groups on a pharmacologically active scaffold is a cornerstone of modern drug design. Among these, the trifluoromethyl group has garnered significant attention for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. In the context of benzothiazole chemistry, a scaffold known for its diverse biological activities, the introduction of a CF3 group has been shown to markedly improve its anticancer potential. This guide presents a comparative study, primarily drawing from the work of Fantacuzzi et al. (2022), which systematically evaluated a series of 2-mercaptobenzothiazole derivatives against various cancer cell lines.

Unveiling the Potency: Trifluoromethyl vs. Other Substituents

A study by Fantacuzzi and colleagues synthesized and evaluated a series of phenylacetamide derivatives of 2-mercaptobenzothiazole, bearing different substituents on the N-phenyl ring, for their antiproliferative activity. The results, summarized in the table below, highlight the significant impact of the substituent's electronic properties on the compounds' efficacy.

The data consistently demonstrates that electron-withdrawing groups enhance the antiproliferative activity of these benzothiazole derivatives. Notably, compounds bearing a trifluoromethyl group at either the meta (4j) or para (4d) position of the phenyl ring exhibited potent cytotoxic effects across all tested cancer cell lines.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Substituted Benzothiazole Derivatives

CompoundSubstituentAsPC-1Capan-2BxPC-3PTJ64iPTJ86iHFF-1 (Normal Cells)
4d 4-CF3 10.311.512.69.810.1> 50
4j 3-CF3 12.113.214.511.511.9> 50
4f 4-Br14.716.117.813.914.5> 50
4e 4-Cl15.216.818.514.815.3> 50
4i 3-F18.920.522.118.118.7> 50
4h 3-Cl16.518.119.915.916.4> 50
4l 3-NO28.99.710.88.18.5> 50
4k 3-NO29.510.411.58.89.2> 50
4a 4-OCH3> 50> 50> 50> 50> 50> 50
4g 3-OCH3> 50> 50> 50> 50> 50> 50
2b Unsubstituted25.428.130.724.525.1> 50

Data extracted from Fantacuzzi et al., Pharmaceuticals, 2022.[1][2][3]

The trifluoromethyl-substituted compounds (4d and 4j) consistently displayed lower IC50 values compared to their halogenated counterparts (4f, 4e, 4i, 4h) and the unsubstituted compound (2b).[1][2][3] This suggests that the strong electron-withdrawing nature and the lipophilic character of the CF3 group contribute significantly to the enhanced anticancer activity. While the nitro-substituted compounds (4l and 4k) showed slightly higher potency, the trifluoromethyl group offers a valuable alternative with different physicochemical properties that can be advantageous in drug development.[1][2][3] Conversely, the presence of an electron-donating group, such as methoxy (4a and 4g), resulted in a dramatic loss of activity, with IC50 values exceeding 50 µM.[1][2][3]

Experimental Protocols

The quantitative data presented in this guide was obtained through established and reproducible experimental methodologies.

Synthesis of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide Derivatives

The synthesis of the compared benzothiazole derivatives was performed as described by Fantacuzzi et al. (2022).[4] The general procedure involves a multi-step synthesis, starting from the commercially available 5-chloro-2-mercaptobenzothiazole. The key final step is the coupling of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]acetic acid with the appropriately substituted anilines.

General Procedure for Amide Coupling:

  • To a solution of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]acetic acid in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) are added at 0 °C.

  • After stirring for 15 minutes, N-methylmorpholine (NMM) and the corresponding substituted aniline are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final N-arylacetamide derivatives.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the benzothiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (AsPC-1, Capan-2, BxPC-3, PTJ64i, PTJ86i) and normal fibroblasts (HFF-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a generalized signaling pathway for the antiproliferative action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Materials intermediate 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]acetic acid start->intermediate Multi-step synthesis final_compounds Substituted Benzothiazole Derivatives intermediate->final_compounds Amide Coupling treatment Compound Treatment (72h) final_compounds->treatment cell_culture Cancer & Normal Cell Lines cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of benzothiazole derivatives.

signaling_pathway cluster_cell Cancer Cell benzothiazole CF3-Benzothiazole Derivative membrane_receptor Putative Targets (e.g., Cannabinoid Receptors, Sentrin-specific Proteases) benzothiazole->membrane_receptor Binds to downstream_signaling Downstream Signaling Cascades membrane_receptor->downstream_signaling proliferation_inhibition Inhibition of Cell Proliferation downstream_signaling->proliferation_inhibition apoptosis_induction Induction of Apoptosis downstream_signaling->apoptosis_induction cell_death Cell Death proliferation_inhibition->cell_death Leads to apoptosis_induction->cell_death Leads to

Caption: Generalized signaling pathway for the antiproliferative action of trifluoromethyl-benzothiazole derivatives.

References

Comparative Guide to Analytical Methods for 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods suitable for the quantification of 2-Amino-6-(trifluoromethyl)benzothiazole. The selection of a robust and validated analytical method is crucial for accurate determination in various matrices, from active pharmaceutical ingredients (APIs) to biological samples. This document outlines the performance characteristics of different techniques, provides detailed experimental protocols, and includes a visual workflow for method validation to support research and development activities. While specific cross-validation data for this compound is not extensively published, this guide leverages data from structurally similar and relevant benzothiazole derivatives to provide a reliable reference.

Comparison of Analytical Method Performance

The primary analytical techniques for the quantification of this compound and its derivatives are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of HPLC-based Methods for Benzothiazole Derivatives

ParameterHPLC-UVLC-MS/MSSPE-LC-HRMS
Analyte Novel Aminothiazole Derivative2-Aminobenzothiazole2-Aminobenzothiazole
Matrix Analytical SolutionsHuman UrineFish Tissue, Dust
Instrumentation HPLC with UV DetectorLC-ESI(+)-MS/MSLC-HRMS
Linearity Range 0.5, 1, and 1.5 mg/mL (concentrations tested)[1]Not explicitly stated, but LOD suggests a low ng/mL range0.5 - 500 µg/L (in solution)[2]
Limit of Detection (LOD) Not Reported0.07 ng/mL[3][4]0.1 µg/L (instrumental)[2]
Limit of Quantification (LOQ) Not ReportedNot explicitly stated0.5 µg/L (instrumental)[2]
Sample Preparation Direct injectionEnzymatic deconjugation, Solid-Phase Extraction (SPE)[3][5]QuEChERS, SPE clean-up[2][3]

Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for Benzothiazole Derivatives

ParameterGC-MS
Applicability Suitable for volatile and semi-volatile benzothiazole derivatives. Derivatization may be required for polar compounds.[6]
Sample Preparation Solid-Phase Extraction (SPE), Ultrasonic Extraction (UE), Pressurized Liquid Extraction (PLE).[6]
Linearity (r²) >0.99
Detection Limits 0.03-0.47 ng/g (in seawater) and 0.01-0.58 ng/g (in sediment).[7]
Recovery 67.40%-102.3% (in seawater) and 77.35%-101.8% (in sediment).[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are based on established methods for related benzothiazole compounds and can be adapted for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters 2695 separations module with a Waters 2487 dual λ absorbance detector).[1]

  • Column: C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid and acetonitrile (e.g., 55:45 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 272 nm for a similar aminothiazole derivative).[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a known concentration within the calibration range.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase and generate a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method for Biological Matrices

This method is highly sensitive and selective, making it ideal for the determination of this compound in complex biological matrices like plasma or urine.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][5]

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Sample Preparation (Solid-Phase Extraction for Urine):

    • Perform enzymatic deconjugation of urine samples using β-glucuronidase.[4]

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol containing ammonia).

    • Evaporate the eluate and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.[5]

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[5]

GC-MS Method for Environmental Samples

This method is suitable for the analysis of semi-volatile benzothiazole derivatives in environmental matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Solid-Phase Extraction):

    • Pass a water sample through a conditioned SPE cartridge (e.g., C18).

    • Dry the cartridge under vacuum.

    • Elute the analyte with a suitable organic solvent (e.g., methanol and dichloromethane).[7]

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: DB-5MS column (30 m × 0.25 mm, 0.25 µm thickness).[7]

    • Injector Temperature: 280°C.[7]

    • Oven Temperature Program: Start at 120°C, ramp to 260°C, and then to 320°C.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[7]

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity & Range MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision (Repeatability & Intermediate) MethodDevelopment->Precision LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) MethodDevelopment->LOD_LOQ Robustness Robustness MethodDevelopment->Robustness Stability Solution Stability MethodDevelopment->Stability ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod Stability->ValidatedMethod

General workflow for analytical method validation.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological matrix using LC-MS/MS.

ExperimentalWorkflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation (e.g., SPE, Protein Precipitation) SampleCollection->SamplePreparation LC_Separation LC Separation (C18 Column) SamplePreparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Acquisition & Processing MS_Detection->DataAnalysis Quantification Quantification DataAnalysis->Quantification

LC-MS/MS experimental workflow for biological samples.

References

Validating In-Vitro Assay Results for 2-Amino-6-(trifluoromethyl)benzothiazole and its Analogs in In-Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-vitro and in-vivo experimental data for 2-amino-6-(trifluoromethyl)benzothiazole and its closely related analogs. Due to the limited availability of comprehensive, directly correlated in-vitro and in-vivo data for this compound, this guide leverages data from its structural analog, 2-Amino-6-trifluoromethoxy benzothiazole, and other relevant 2-aminobenzothiazole derivatives to provide a representative comparison. This approach offers valuable insights into the potential translation of in-vitro findings to in-vivo efficacy for this class of compounds.

Data Summary: In-Vitro vs. In-Vivo Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the quantitative data from various studies, showcasing the in-vitro activity of 2-aminobenzothiazole derivatives and their corresponding in-vivo effects.

Table 1: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124)

In-Vivo ModelEndpointRoute of AdministrationED50 (mg/kg)
Sound-induced seizures in DBA/2 miceSeizure preventioni.p.0.66 - 4.1
Postural seizures in El miceSeizure preventioni.p.7.5
L-glutamate-induced seizuresSeizure preventioni.p.8.5
Kainate-induced seizuresSeizure preventioni.p.9.25
Harmaline-induced tremorsTremor preventioni.p.2.5
Photic-induced seizures in Papio papioSeizure preventioni.v.4 - 8

Data from a study on the anticonvulsant properties of 2-Amino-6-trifluoromethoxy benzothiazole, suggesting it acts as an antagonist of excitatory amino acid neurotransmission.[1]

Table 2: Anti-diabetic Activity of a 2-Aminobenzothiazole Derivative (Compound 8d)

In-Vitro AssayTargetResult (IC50)In-Vivo ModelKey In-Vivo Outcomes
Aldose Reductase (ALR2) InhibitionALR2< 10 µMStreptozotocin-induced diabetic rat model with a high-fat dietSustained antihyperglycemic effects, reduced insulin resistance, and improved dyslipidemia and polydipsia.[2]

This data illustrates the in-vitro inhibitory effect on a key enzyme in diabetic complications and its successful translation to in-vivo anti-diabetic effects.[2]

Table 3: Anticancer Activity of 2-Aminobenzothiazole Derivatives

In-Vitro Assay (Cell Line)EndpointIC50 (µM)In-Vivo Model (Hypothetical)Potential In-Vivo Outcome
MCF-7 (Breast Cancer)Cell Viability22.13Xenograft mouse modelTumor growth inhibition
A549 (Lung Cancer)Cell Viability26.09Xenograft mouse modelTumor growth inhibition

In-vitro cytotoxicity data for a novel 2-aminobenzothiazole derivative (OMS14). While a direct in-vivo study for this specific compound was not detailed in the source, the in-vitro potency suggests potential for in-vivo tumor growth inhibition.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in the context of 2-aminobenzothiazole derivative evaluation.

In-Vitro Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

In-Vivo Anticonvulsant Evaluation (Rodent Models)

This protocol outlines the general procedure for assessing the anticonvulsant effects of a compound in rodent models.

  • Animal Acclimatization: Acclimate the animals (e.g., mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2-Amino-6-trifluoromethoxy benzothiazole) via the desired route (e.g., intraperitoneal injection).

  • Induction of Seizures: After a specific pretreatment time, induce seizures using a chemical convulsant (e.g., L-glutamate, kainate) or a physical stimulus (e.g., sound, electroshock).

  • Observation: Observe the animals for the presence and severity of seizures for a defined period.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).[1]

In-Vivo Anti-diabetic Study (Streptozotocin-induced Diabetic Rat Model)

This protocol is used to evaluate the anti-diabetic potential of a compound.

  • Induction of Diabetes: Induce diabetes in rats by administering streptozotocin, often in combination with a high-fat diet to mimic type 2 diabetes.

  • Grouping and Treatment: Divide the diabetic animals into groups and administer the test compound, a vehicle control, or a positive control (e.g., an existing anti-diabetic drug) daily for a specified duration.

  • Monitoring of Parameters: Regularly monitor key diabetic parameters, including blood glucose levels, insulin levels, and lipid profiles.

  • Data Analysis: Compare the changes in the monitored parameters between the treatment groups and the control group to assess the compound's efficacy.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of 2-aminobenzothiazole derivatives.

G Experimental Workflow for In-Vitro to In-Vivo Validation cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Validation invitro_assay Biochemical/Cell-based Assays (e.g., Enzyme Inhibition, Cytotoxicity) invitro_results Quantitative Data (e.g., IC50, EC50) invitro_assay->invitro_results animal_model Disease Model (e.g., Diabetic Rat, Xenograft Mouse) invitro_results->animal_model Hypothesis Generation invivo_testing Compound Administration & Monitoring animal_model->invivo_testing invivo_results Efficacy & Toxicity Data (e.g., ED50, Tumor Volume) invivo_testing->invivo_results invivo_results->invitro_results Correlation Analysis

Caption: Workflow for validating in-vitro findings in in-vivo models.

G Potential Anticancer Signaling Pathway for 2-Aminobenzothiazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway, a potential target for anticancer 2-aminobenzothiazoles.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-(trifluoromethyl)benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, those bearing a trifluoromethyl group at the 6-position are of significant interest due to the unique properties conferred by this electron-withdrawing moiety, which can enhance metabolic stability, cell permeability, and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-(trifluoromethyl)benzothiazole analogs, with a focus on their anticancer and kinase inhibitory activities, supported by experimental data from related compounds.

Comparative Biological Activity: A Quantitative Overview

While a comprehensive SAR table for a series of this compound analogs is not available in a single study, data from structurally similar compounds, particularly those with 6-fluoro and 6-trifluoromethoxy substitutions, provide valuable insights. The following tables summarize the in vitro anticancer activity of these related analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Amino-6-substituted Benzothiazole Analogs

6-SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)
-FHydrazone derivativeHeLa2.41
-FHydrazone derivativeCOS-74.31
-ClN-(4-nitrobenzyl)A549Potent Derivative
-OCH32-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl)MCF-7Potent Derivative
-NO22-(substituted-phenyl)HEP-2, MCF-7-

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs

Compound ClassTarget KinaseIC50 (nM)
2-Aminobenzothiazole derivativeEGFR94.7
2-Aminobenzothiazole derivativeEGFR54.0
2-Aminobenzothiazole congenerEGFR96
Optimized 2-aminobenzothiazole derivativeCDK215.4

Key Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-amino group.

  • Substitution at the 6-Position: The introduction of electron-withdrawing groups, such as fluoro (-F) and trifluoromethoxy (-OCF3), at the 6-position has been shown to be favorable for anticancer activity. It is extrapolated that the strongly electron-withdrawing trifluoromethyl (-CF3) group would also confer potent activity.

  • Modifications at the 2-Amino Group: The 2-amino group serves as a critical handle for introducing diverse functionalities. Derivatization of this group with various moieties, such as amides, ureas, and Schiff bases, has led to compounds with enhanced potency and target selectivity. For instance, the introduction of a substituent on the phenyl ring of 2-aminobenzothiazole-thiazolidinedione hybrids significantly enhances cytotoxic activity.[1]

  • Target Specificity: 2-Aminobenzothiazole derivatives have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] The optimization of substituents on the scaffold can lead to highly potent and selective kinase inhibitors.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound analogs are often attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and survival.

SAR_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Protein Kinases (EGFR, CDK2) Protein Kinases (EGFR, CDK2) Protein Kinases (EGFR, CDK2)->Cell Cycle Arrest Protein Kinases (EGFR, CDK2)->Inhibition of Proliferation Apoptotic Proteins Apoptotic Proteins Apoptotic Proteins->Apoptosis This compound Analogs This compound Analogs This compound Analogs->Protein Kinases (EGFR, CDK2) Inhibition This compound Analogs->Apoptotic Proteins Modulation

Anticancer mechanism of action.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Design of Analogs Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Pure Compounds Data Analysis Data Analysis In Vitro Screening->Data Analysis Biological Data (IC50) Lead Identification Lead Identification Data Analysis->Lead Identification SAR

Drug discovery workflow.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparison of biological data. Below are generalized protocols for the synthesis and a key biological assay for the evaluation of this compound analogs.

General Synthesis of this compound

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

  • Starting Material: 4-(Trifluoromethyl)aniline.

  • Reaction: To a solution of 4-(trifluoromethyl)aniline in glacial acetic acid, add potassium thiocyanate (KSCN).

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Cyclization: Stir the reaction mixture at room temperature to facilitate the oxidative cyclization.

  • Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and serially dilute them in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

References

Comparative Docking Analysis of 2-Amino-6-(trifluoromethyl)benzothiazole Derivatives with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-6-(trifluoromethyl)benzothiazole Analogues with Supporting In Silico Data.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability and binding affinity. This guide provides a comparative overview of the in silico docking performance of this compound and its close analogues against several therapeutically relevant protein targets. Due to a lack of publicly available comparative docking studies for this compound, this guide leverages data from studies on its close structural analogue, Riluzole (2-amino-6-trifluoromethoxybenzothiazole), and other related derivatives to provide insights into potential protein-ligand interactions.

Performance Comparison of this compound Analogues

The following tables summarize the quantitative data from in silico docking studies of 2-aminobenzothiazole derivatives, offering a clear comparison of their binding affinities against different biological targets.

Table 1: In Silico Docking Performance of Riluzole (a close analogue) Against Neurological Targets

CompoundTarget ProteinPDB CodeDocking Score (Binding Energy)Interacting Residues
RiluzoleVoltage-gated sodium channel Nav1.6Not SpecifiedNot SpecifiedTYR 1787, LEU 1843, GLN 1799[1][2]
RiluzoleSuperoxide dismutase 1 (SOD1)Not SpecifiedNot SpecifiedHydrophobic interactions at T54, F64; Hydrogen bond at D52, T58[3]

Table 2: In Silico Docking Performance of 2-amino-6-trifluoromethoxy benzothiazole Schiff Bases Against Inflammatory Targets

Compound ClassTarget ProteinsBinding Affinity
2-amino-6-trifluoromethoxy benzothiazole schiff basesCyclooxygenase 2 (COX-2), JNK, Tumor necrosis factor (TNF-α), Nuclear factor kappa B (NF-kB)Reported as having better binding affinity for these inflammatory mediators[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited in silico studies.

Molecular Docking of Riluzole with Nav1.6

The molecular docking studies of Riluzole with the Nav1.6 sodium channel aimed to elucidate the binding site and key interactions.[1][2]

  • Software: Not explicitly stated in the abstract, but computational biology and molecular docking simulation methods were used.[1]

  • Protein Structure: A structural model of the Nav1.6 channel was predicted.[1]

  • Ligand Preparation: The 3D structure of Riluzole was used for docking.

  • Docking Procedure: The docked complexes were subjected to energy minimization to identify the most stable binding poses.[1][2]

  • Analysis: Key interacting residues, binding free energies, hydrogen bond formation, and hydrophobic contacts were investigated to characterize the interaction.[1][2]

Molecular Docking of Riluzole with SOD1

The in silico investigation of Riluzole's interaction with wild-type and mutant SOD1 was performed to assess its potential therapeutic efficacy for Amyotrophic Lateral Sclerosis (ALS).[3]

  • Software: The AutoDock suite was mentioned in the context of the study's methods.[3]

  • Protein and Ligand Preparation: The atomic structures of wild-type and mutant SOD1 were used. The 3D structure of Riluzole was obtained from PubChem.[3]

  • Docking and Analysis: The study determined the binding energies and identified the types of interactions (hydrophobic and hydrogen bonds) between Riluzole and the protein residues.[3]

Molecular Docking of 2-amino-6-trifluoromethoxy benzothiazole derivatives

In a study on new 2-amino-6-trifluoromethoxy benzothiazole Schiff bases, molecular docking was performed to complement in vivo and in vitro findings against neuroinflammation.[4][5]

  • Target Proteins: The docking studies were conducted on inflammatory mediators including cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB).[4][5]

  • Results: The study reported that the synthesized compounds exhibited a better binding affinity for these inflammatory mediators, although specific docking scores were not provided in the abstract.[4][5]

Mandatory Visualizations

Signaling Pathway of Inflammatory Mediators

G NF-kB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK complex IKK complex TNFR->IKK complex activates IkB IkB IKK complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammatory Genes (e.g., COX-2) Inflammatory Genes (e.g., COX-2) Nucleus->Inflammatory Genes (e.g., COX-2) activates transcription of

Caption: NF-kB signaling pathway and its role in inflammation.

Experimental Workflow for In Silico Docking

G General Workflow for Molecular Docking A Protein Structure Preparation (e.g., from PDB) C Define Binding Site (Grid Generation) A->C B Ligand Structure Preparation (this compound analogue) D Molecular Docking Simulation (e.g., AutoDock) B->D C->D E Analysis of Docking Poses and Scores D->E F Identification of Key Interactions (H-bonds, Hydrophobic) E->F

References

Validating the Mechanism of Action of 2-Amino-6-(trifluoromethyl)benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the likely mechanism of action of 2-Amino-6-(trifluoromethyl)benzothiazole. Due to the limited direct experimental data on this specific compound, this guide leverages extensive research on its close structural analog, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), to infer its pharmacological activity. This comparison includes alternative compounds with established mechanisms, supported by quantitative experimental data and detailed protocols.

Postulated Mechanism of Action

Based on the well-documented activities of its close analog, Riluzole, this compound is postulated to exert its effects through a multi-faceted mechanism primarily targeting neuronal excitability. This includes the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors. These actions collectively contribute to its potential neuroprotective and anticonvulsant properties.

Comparative Analysis of Anticonvulsant Activity

To contextualize the potential efficacy of this compound, its performance can be benchmarked against established anticonvulsant drugs in preclinical models. The following table summarizes the median effective dose (ED50) of Riluzole and comparator compounds in various seizure models.

CompoundSeizure ModelSpeciesRoute of AdministrationED50 (mg/kg)
Riluzole (analog) Maximal Electroshock (MES)Rodenti.p.Varies by study
L-glutamate-induced seizuresRodenti.p.8.5[1]
Kainate-induced seizuresRodenti.p.9.25[1]
Harmaline-induced tremorsRodenti.p.2.5[1]
Sound-induced seizures (DBA/2 mice)Mousei.p.0.66 - 4.1 (component dependent)[1]
Phenytoin Maximal Electroshock (MES)Mouse/Rati.p./i.v.Varies by study
Diazepam Pentylenetetrazol (PTZ)-induced seizuresMousei.v.0.10 - 0.24[2]
Nerve agent-induced seizuresGuinea Pigi.m.Varies by agent

Signaling Pathway and Experimental Workflows

To visually represent the postulated mechanism and the experimental approaches for its validation, the following diagrams are provided.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization leads to opening Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Ca2+ influx triggers Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor Activates GABA_A_receptor GABA-A Receptor Glutamate_uptake Glutamate Transporter Compound This compound Compound->Na_channel Inhibits Compound->Glutamate_release Inhibits Compound->NMDA_receptor Antagonizes Compound->GABA_A_receptor Potentiates Compound->Glutamate_uptake Stimulates

Caption: Postulated signaling pathway of this compound.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Electrophysiology Patch-Clamp Electrophysiology (Na+ Channel Blockade) IC50_Na IC50_Na Electrophysiology->IC50_Na Determine IC50 for Na+ channel blockade Binding_Assay Radioligand Binding Assay (NMDA Receptor Affinity) Ki_NMDA Ki_NMDA Binding_Assay->Ki_NMDA Determine Ki for NMDA receptor binding Glutamate_Release Synaptosome Glutamate Release Assay IC50_release IC50_release Glutamate_Release->IC50_release Determine IC50 for glutamate release inhibition Glutamate_Uptake Glutamate Uptake Assay GABA_Potentiation GABA-A Receptor Potentiation Assay MES_test Maximal Electroshock (MES) Seizure Model ED50_MES ED50_MES MES_test->ED50_MES Determine ED50 for anticonvulsant effect PTZ_test Pentylenetetrazol (PTZ) Seizure Model Neuroprotection_model Neurodegeneration Model (e.g., MPTP) Compound Test Compound: This compound Compound->Electrophysiology Compound->Binding_Assay Compound->Glutamate_Release Compound->Glutamate_Uptake Compound->GABA_Potentiation Compound->MES_test Compound->PTZ_test Compound->Neuroprotection_model

Caption: Experimental workflow for validating the mechanism of action.

Key Experimental Protocols

In Vitro Validation

a) Inhibition of Glutamate Release from Synaptosomes

This assay assesses the ability of the test compound to inhibit the release of glutamate from isolated nerve terminals (synaptosomes).

  • Preparation of Synaptosomes: Isolate synaptosomes from the cerebral cortex of rodents.

  • Loading: Incubate synaptosomes with a radioactive or fluorescent glutamate tracer.

  • Depolarization: Stimulate glutamate release by depolarization with a high concentration of potassium chloride (KCl) or 4-aminopyridine (4-AP).

  • Treatment: Pre-incubate synaptosomes with varying concentrations of this compound before depolarization.

  • Measurement: Quantify the amount of released glutamate in the supernatant using scintillation counting or fluorescence detection.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits glutamate release by 50%.

b) Blockade of Voltage-Gated Sodium Channels (Electrophysiology)

This experiment directly measures the effect of the compound on the function of voltage-gated sodium channels using the patch-clamp technique.

  • Cell Culture: Use cultured neurons or cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.7).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record sodium currents.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents.

  • Compound Application: Perfuse the cells with different concentrations of this compound.

  • Data Analysis: Measure the reduction in the peak sodium current amplitude and calculate the IC50 value.

c) NMDA Receptor Binding Assay

This assay determines the affinity of the compound for the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rodent brain tissue.

  • Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which reflects its binding affinity for the NMDA receptor.

In Vivo Validation

a) Maximal Electroshock (MES) Seizure Model

This is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: Induce seizures by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

b) Neuroprotection in a Model of Neurodegeneration

This type of study assesses the ability of the compound to protect neurons from damage in a disease model.

  • Animal Model: Use a relevant model of neurodegeneration, such as the MPTP model of Parkinson's disease.

  • Treatment: Administer this compound to the animals before, during, or after the induction of neurodegeneration.

  • Behavioral Assessment: Evaluate motor function and other relevant behavioral parameters.

  • Neurochemical Analysis: Measure levels of neurotransmitters (e.g., dopamine) and their metabolites in specific brain regions.

  • Histological Analysis: Perform immunohistochemistry to assess neuronal survival and glial activation.

  • Data Analysis: Compare the extent of neurodegeneration and functional deficits between treated and untreated animals.

References

benchmarking the synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole, a key building block for various pharmacologically active compounds, is of significant interest. This guide provides a head-to-head comparison of two prominent literature methods for its synthesis: a direct synthesis from 4-(trifluoromethyl)aniline and a two-step method involving the oxidative cyclization of an arylthiourea intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis methods, offering a clear comparison to inform your synthetic strategy.

ParameterMethod 1: Direct SynthesisMethod 2: Hugershoff-type Reaction
Starting Material 4-(Trifluoromethyl)anilineN-(4-(Trifluoromethyl)phenyl)thiourea
Key Reagents Potassium thiocyanate, BromineBromine (catalytic), Sulfuric Acid
Solvent Acetic AcidSulfuric Acid
Reaction Temperature Ambient45-55°C
Reaction Time ~12-16 hours (overnight)2-3 hours
Reported Yield ~70-80% (estimated based on analogue)~95% (for similar substrates)[1]
Number of Steps 12 (including thiourea preparation)
Key Advantages One-pot synthesisHigh yield, shorter reaction time for cyclization
Key Disadvantages Long reaction time, use of stoichiometric bromineRequires pre-synthesis of thiourea, use of concentrated sulfuric acid

Experimental Protocols

Method 1: Direct Synthesis from 4-(Trifluoromethyl)aniline

This method is adapted from a procedure for the synthesis of the analogous 2-amino-6-trifluoromethoxy-benzothiazole.[2] It involves the direct thiocyanation and subsequent cyclization of the substituted aniline in a one-pot reaction.

Protocol:

  • In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid.

  • To this solution, add a solution of bromine in glacial acetic acid dropwise over a period of one hour at ambient temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into water and cool in an ice bath.

  • Neutralize the mixture with ammonia.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from an ethanol-water mixture to yield this compound.

Method 2: Hugershoff-type Reaction via Oxidative Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea

This two-step method first involves the synthesis of the N-arylthiourea intermediate, followed by its oxidative cyclization. The cyclization is a variation of the Hugershoff reaction.

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)thiourea

A common method for the preparation of N-arylthioureas involves the reaction of the corresponding aniline with a source of thiocyanate, often in the presence of an acid.

Step 2: Oxidative Cyclization

This protocol is based on a general method for the oxidative ring closure of arylthioureas.[1]

Protocol:

  • Dissolve N-(4-(trifluoromethyl)phenyl)thiourea in concentrated sulfuric acid.

  • Add a catalytic amount of bromine (or an alkali metal bromide) to the solution.

  • Stir the mixture at a controlled temperature of 45-55°C for 2-3 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the resulting slurry with aqueous ammonia.

  • Filter the solid precipitate, wash with water, and dry to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the chemical pathways for the two described synthesis methods.

G cluster_0 Method 1: Direct Synthesis cluster_1 Method 2: Hugershoff-type Reaction A1 4-(Trifluoromethyl)aniline A4 This compound A1->A4 Glacial Acetic Acid, rt, overnight A2 Potassium Thiocyanate A2->A4 A3 Bromine A3->A4 B1 4-(Trifluoromethyl)aniline B2 N-(4-(Trifluoromethyl)phenyl)thiourea B1->B2 Thiocyanate source B3 This compound B2->B3 H2SO4, 45-55°C, 2-3h B4 Bromine (cat.) B4->B3

Caption: Synthetic pathways to this compound.

G cluster_0 Experimental Workflow start Start reactants Combine Reactants & Solvent start->reactants reaction Reaction under specified conditions reactants->reaction workup Quench & Neutralize reaction->workup isolation Filter & Wash Precipitate workup->isolation purification Recrystallize isolation->purification product Final Product purification->product

Caption: A general experimental workflow for chemical synthesis.

References

A Comparative Analysis of the Metabolic Stability of Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of candidate compounds is a critical step in the early stages of discovery. Benzothiazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, are of significant interest. This guide provides a comparative analysis of the metabolic stability of various benzothiazole derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.

The metabolic stability of a compound dictates its half-life and clearance in the body, directly impacting its oral bioavailability and dosing regimen. In vitro assays using human liver microsomes (HLM) are a standard method to assess this stability, providing key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher clearance generally indicate lower metabolic stability.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of different series of benzothiazole derivatives in human and rat liver microsomes. These data highlight how substitutions on the benzothiazole core can significantly influence metabolic stability.

Table 1: Metabolic Stability of 2-((1-benzoyl-1H-indol-3-yl)methylene)hydrazono-3-methyl-2,3-dihydro-benzo[d]thiazole Derivatives in Human and Rat Liver Microsomes

Compound IDRHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
t½ (min) CLint (μL/min/mg protein)
5a H12.3 ± 1.1112.7 ± 11.2
5b 2-F15.6 ± 1.388.9 ± 8.1
5c 3-F21.4 ± 2.064.8 ± 6.5
5d 4-F25.1 ± 2.355.3 ± 5.6
5e 2-Cl18.7 ± 1.674.2 ± 6.9
5f 3-Cl23.8 ± 2.258.3 ± 5.9
5g 4-Cl28.9 ± 2.748.0 ± 5.1
5h 2-CH₃14.2 ± 1.297.7 ± 9.5
5i 3-CH₃19.5 ± 1.871.1 ± 7.3
5j 4-CH₃22.6 ± 2.161.4 ± 6.2
5k 2-OCH₃16.9 ± 1.582.1 ± 7.8
5l 3-OCH₃20.8 ± 1.966.7 ± 6.8
5m 4-OCH₃24.5 ± 2.456.6 ± 5.8

Data from Bon-Jian Ju et al., Bioorganic Chemistry, 2022.

Table 2: Metabolic Stability of a Novel Benzothiazole Analogue in Human and Rat Liver Microsomes

Compound IDSpeciest½ (min)CLint (μL/min/mg protein)
16f Human> 60< 23.1
16f Rat41.233.7

Data from Jennings et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a representative protocol for a microsomal stability assay.

Objective: To determine the in vitro metabolic stability of benzothiazole derivatives using human liver microsomes.

Materials:

  • Test benzothiazole derivatives

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard, typically in DMSO or another suitable solvent.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test compound solution. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.

    • The reaction is immediately terminated by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Add the internal standard to each sample.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The metabolic half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a microsomal stability assay and a plausible metabolic pathway for benzothiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Test Compound, HLM, Buffer) mix Mix Reagents and Pre-incubate at 37°C prep_reagents->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction mix->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction (e.g., with Acetonitrile) sampling->terminate process Process Samples (Centrifuge, Add IS) terminate->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ and CLint lcms->calculate report Generate Report calculate->report

A typical experimental workflow for a microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_enzymes Enzymes cluster_phase2 Phase II Metabolism (Potential) parent Benzothiazole Derivative (Parent Compound) cyp450 Cytochrome P450 (e.g., CYP3A4) parent->cyp450 hydroxylated Hydroxylated Metabolite conjugated Conjugated Metabolite (e.g., Glucuronide) hydroxylated->conjugated Conjugation (e.g., UGTs) oxidized Oxidized Metabolite oxidized->conjugated cyp450->hydroxylated Hydroxylation cyp450->oxidized Oxidation

A plausible metabolic pathway for benzothiazole derivatives.

Conclusion

The metabolic stability of benzothiazole derivatives is highly dependent on their substitution patterns. The provided data indicates that the introduction of certain functional groups can significantly enhance metabolic stability, a desirable characteristic for drug candidates. By utilizing standardized in vitro assays and understanding the underlying metabolic pathways, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing successful therapeutics. This guide serves as a valuable resource for comparing the metabolic fate of different benzothiazole derivatives and designing further experimental investigations.

A Comparative Guide to Validating the Purity of 2-Amino-6-(trifluoromethyl)benzothiazole from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and agrochemical synthesis, from various commercial suppliers. Ensuring the purity of starting materials is a critical step in drug development and manufacturing, directly impacting the safety, efficacy, and reproducibility of the final product.[1] This document outlines detailed experimental protocols, data presentation standards, and visual workflows to enable a thorough and objective comparison of product quality.

Introduction

This compound (CAS No. 777-12-8) is a versatile heterocyclic building block.[2] Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[3] Given its role as a crucial starting material, variations in purity, including the presence of residual solvents, starting materials, and synthesis by-products, can significantly affect downstream reactions and the impurity profile of the final active pharmaceutical ingredient (API).[1]

This guide proposes a multi-pronged analytical approach to create a comprehensive purity profile for this compound sourced from different suppliers.

Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive purity validation of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Physical & Thermal Properties cluster_4 Data Analysis & Comparison Sample Receive Samples from Supplier A, B, C Prep Sample Preparation: - Dissolution in appropriate solvent - Preparation of serial dilutions Sample->Prep HPLC HPLC-UV Analysis: - Purity Assay (% Area) - Impurity Quantification Prep->HPLC LCMS LC-MS Analysis: - Impurity Identification (Mass) - Confirmation of Unknowns Prep->LCMS GC GC-HS Analysis: - Residual Solvent Analysis Prep->GC NMR NMR Spectroscopy: - 1H, 13C, 19F NMR - Structural Confirmation Prep->NMR FTIR FTIR Spectroscopy: - Functional Group Analysis Prep->FTIR MP Melting Point Analysis Prep->MP TGA Thermogravimetric Analysis (TGA) Prep->TGA Data Compile & Compare Data: - Purity Values - Impurity Profiles - Spectral Data - Physical Properties HPLC->Data LCMS->Data GC->Data NMR->Data FTIR->Data MP->Data TGA->Data Report Generate Comparison Report Data->Report

Caption: Experimental workflow for purity validation.

Materials and Methods

Materials
  • This compound samples from Supplier A, Supplier B, and Supplier C.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis.

  • Certified reference standards for any known potential impurities (if available).

Experimental Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: The mass-to-charge ratio (m/z) of observed impurities is used to hypothesize their structures, especially in relation to potential starting materials and synthetic by-products.

3.2.3. Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

  • Instrumentation: GC system with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 20 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H, ¹³C, and ¹⁹F NMR.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d6.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the chemical structure of this compound and to identify any structural impurities.

3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands for the amine (N-H), aromatic (C=C), and trifluoromethyl (C-F) functional groups is confirmed.

3.2.6. Melting Point Determination

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Data Presentation

The quantitative data obtained from the analyses should be summarized in clear and concise tables for easy comparison across suppliers.

Table 1: Purity and Impurity Profile

SupplierPurity by HPLC (% Area)Number of Impurities DetectedMajor Impurity (% Area)Residual Solvents (ppm)
Supplier A
Supplier B
Supplier C

Table 2: Physical and Spectroscopic Data

SupplierAppearanceMelting Point (°C)¹H NMRFTIR
Supplier A Conforms/DeviatesConforms/Deviates
Supplier B Conforms/DeviatesConforms/Deviates
Supplier C Conforms/DeviatesConforms/Deviates

Potential Impurities and Signaling Pathway Context

The synthesis of this compound often involves the reaction of 4-(trifluoromethyl)aniline with a thiocyanating agent. Potential impurities could arise from starting materials, intermediates, or side reactions.

G cluster_0 Plausible Synthesis Route & Potential Impurities Start 4-(Trifluoromethyl)aniline Product This compound Start->Product Imp1 Unreacted 4-(Trifluoromethyl)aniline Start->Imp1 Reagent KSCN / Br2 Reagent->Product Imp2 Isomeric Impurities (e.g., 2-Amino-5- or 7-trifluoromethyl)benzothiazole Product->Imp2 Imp3 Over-brominated species Product->Imp3

Caption: Potential impurities in synthesis.

In a drug discovery context, this molecule could be a precursor for a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where such an inhibitor might act.

G cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->RAF

Caption: Hypothetical drug target pathway.

Conclusion

A thorough analytical validation of this compound from different suppliers is paramount for ensuring the quality and consistency of research and development activities. By employing a combination of chromatographic and spectroscopic techniques, a detailed purity profile can be established. This guide provides a robust framework for such a comparative evaluation, enabling researchers to make informed decisions when selecting a supplier for this critical raw material. Adherence to good manufacturing practices (GMP) and rigorous quality control are essential in the pharmaceutical industry.[4]

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-(trifluoromethyl)benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Amino-6-(trifluoromethyl)benzothiazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its contaminated materials effectively. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, requiring careful handling in a controlled environment.

Hazard Identification:

Hazard StatementClassificationSource
H315: Causes skin irritationSkin Irritation, Category 2[1]
H319: Causes serious eye irritationEye Irritation, Category 2[1]
H301 + H311: Toxic if swallowed or in contact with skinAcute Toxicity (Oral, Dermal), Category 3[2]
H332: Harmful if inhaledAcute Toxicity (Inhalation), Category 4[2]
H402: Harmful to aquatic lifeShort-term (acute) aquatic hazard, Category 3[2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)[3]

Personal Protective Equipment (PPE):

EquipmentSpecificationSource
Eye/Face ProtectionChemical safety goggles or a face shield.[1][4][5]
Skin ProtectionChemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.[1][4][5]
Respiratory ProtectionA NIOSH-approved respirator is required if there is a risk of dust formation or if working outside a fume hood.[4][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[7]

1. Waste Identification and Segregation:

  • This compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) are classified as hazardous waste.

  • This waste stream must be segregated from non-hazardous waste.

  • Crucially, as a halogenated organic compound, it must be collected separately from non-halogenated solvent waste.[5][8][9]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene or glass).[5][10]

  • The container must have a tightly sealing cap to prevent the release of dust or vapors.[5]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Toxic," "Irritant").[4][5]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the complete Safety Data Sheet (SDS) for this compound to the disposal company.[7]

  • Do not dispose of this chemical down the drain or in regular trash.[10][13]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Wear the appropriate PPE, including respiratory protection, before attempting cleanup.[6][14]

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the labeled hazardous waste container.[12][14] Use an inert absorbent material like vermiculite or sand for any dissolved spills.[5]

  • Decontaminate the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste: - Unused chemical - Contaminated materials fume_hood->waste_gen is_spill Spill Occurs? waste_gen->is_spill spill_cleanup Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain & Clean up with inert material 4. Place in hazardous waste container is_spill->spill_cleanup Yes segregate Segregate as Halogenated Organic Waste is_spill->segregate No containerize Place in a Labeled, Sealed, Compatible Hazardous Waste Container spill_cleanup->containerize segregate->containerize storage Store in Designated Secure Area containerize->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 2-Amino-6-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-6-(trifluoromethyl)benzothiazole (CAS No. 777-12-8). Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals. This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required personal protective equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields, chemical goggles, or a face shield.[3]Conforming to AS/NZS 1337.1, EN166 (EU), or NIOSH (US).[3][4]
Skin Chemical-resistant gloves and protective clothing to prevent skin exposure.[5]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. Use a type P2 (EN 143) respirator cartridge.Particulates filter conforming to EN 143.[5]
General Laboratory coat, closed-toe shoes, and long pants.Standard laboratory practice.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 2H300: Fatal if swallowed.[1]
Skin irritationCategory 2H315: Causes skin irritation.[1][2]
Eye irritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation.[1]

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[6][7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is properly donned.

  • Dispensing: Avoid creating dust when handling the solid form.[2] Use dry, clean-up procedures if a spill occurs.[3]

  • General Use: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[2]
If on Skin Take off contaminated clothing immediately.[2] Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice.[2]
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[2]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[9] Call a POISON CENTER or doctor if you feel unwell.[8]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Place the material in a suitable, labeled container for waste disposal.[3]

  • Disposal: Entrust disposal to a licensed waste disposal company.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[5][7] Do not discharge into drains or rivers.[7]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Dispense carefully to avoid dust - Avoid personal contact prep->handling post_handling Post-Handling - Thoroughly wash hands and exposed skin handling->post_handling spill Spill or Exposure Event handling->spill waste Waste Collection - Place in a labeled, sealed container post_handling->waste first_aid First Aid - Follow specific procedures for exposure route spill->first_aid Exposure spill->waste Spill Cleanup disposal Disposal - Transfer to a licensed hazardous waste facility waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(trifluoromethyl)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(trifluoromethyl)benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.